molecular formula C33H32N8O3 B15577009 CHF-6523

CHF-6523

Cat. No.: B15577009
M. Wt: 588.7 g/mol
InChI Key: JSUNXOYZTNBLOP-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CHF-6523 is a useful research compound. Its molecular formula is C33H32N8O3 and its molecular weight is 588.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H32N8O3

Molecular Weight

588.7 g/mol

IUPAC Name

3-[(1S)-1-[4-amino-3-(5-hydroxy-3-pyridinyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]isochromen-1-one

InChI

InChI=1S/C33H32N8O3/c1-20(41-32-28(31(34)36-19-37-32)29(38-41)23-15-24(42)17-35-16-23)30-27(25-8-3-4-9-26(25)33(43)44-30)22-7-5-6-21(14-22)18-40-12-10-39(2)11-13-40/h3-9,14-17,19-20,42H,10-13,18H2,1-2H3,(H2,34,36,37)/t20-/m0/s1

InChI Key

JSUNXOYZTNBLOP-FQEVSTJZSA-N

Origin of Product

United States

Foundational & Exploratory

CHF-6523: A Technical Overview of its Mechanism of Action in Leukocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CHF-6523 is an inhaled, selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a lipid kinase predominantly expressed in leukocytes.[1] Developed by Chiesi Farmaceutici, this compound was investigated as a potential therapeutic for chronic obstructive pulmonary disease (COPD) due to the established role of PI3Kδ in regulating leukocyte activation, proliferation, and inflammatory functions.[1][2] The PI3Kδ signaling pathway is known to be upregulated in the neutrophils and lung tissue of COPD patients.[1] Preclinical studies demonstrated potent and selective inhibition of PI3Kδ by this compound, leading to anti-inflammatory effects in animal models of lung inflammation.[2][3] However, despite successful target engagement in clinical trials, as evidenced by a reduction in the downstream biomarker phosphatidylinositol (3,4,5)-trisphosphate (PIP3) in patient sputum, this did not translate into a discernible anti-inflammatory effect.[4] Consequently, PI3Kδ inhibition by this compound is not considered a viable therapeutic strategy for COPD management.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound in leukocytes, detailing its preclinical pharmacological profile, the experimental protocols utilized in its evaluation, and the key signaling pathways involved.

Data Presentation

In Vitro Potency and Selectivity
TargetAssay TypeIC50 (nM)Cell Line/SystemReference
PI3KδADP-Glo Kinase Assay1.8Recombinant Human Enzyme[1]
PI3KγADP-Glo Kinase Assay180Recombinant Human Enzyme[1]
PI3KβADP-Glo Kinase Assay>10,000Recombinant Human Enzyme[1]
PI3KαADP-Glo Kinase Assay>10,000Recombinant Human Enzyme[1]
Cellular PI3KδTHP-1 Cell-Based Assay5.4Human THP-1 Monocytic Cells[1]
Kinome Selectivity
ParameterValueDetailsReference
Kinases Screened468scanMAX KINOMEscan Profiling Panel[1]
Test Concentration1 µM---[1]
Significant Off-Target Hits (>90% inhibition)2Data not specified[1]
In Vivo Efficacy
Animal ModelKey EndpointThis compound EffectDosingReference
Ovalbumin (OVA)-induced lung inflammation in Brown Norway ratsReduction in bronchoalveolar lavage (BAL) eosinophil countSignificant and durable reduction in eosinophiliaIntratracheal administration[3][6]
Clinical Pharmacodynamics
PopulationBiomarkerEffect of this compoundStudy DesignReference
COPD PatientsSputum PIP329.7% reduction from baseline (p=0.001 vs. placebo)Randomized, double-blind, placebo-controlled, crossover[2][4]
COPD PatientsSputum and Plasma Inflammatory BiomarkersNo significant anti-inflammatory effectRandomized, double-blind, placebo-controlled, crossover[2][4]

Signaling Pathways and Experimental Workflows

PI3Kδ Signaling Pathway in Leukocytes

The following diagram illustrates the canonical PI3Kδ signaling pathway in leukocytes, which is the primary target of this compound. Upon activation by various stimuli, including chemokines and cytokines, PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and PDK1, which in turn regulate a multitude of cellular processes including cell survival, proliferation, chemotaxis, and the release of inflammatory mediators.

PI3K_Signaling PI3Kδ Signaling Pathway in Leukocytes cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / Cytokine Receptor PI3Kd PI3Kδ GPCR->PI3Kd Activation PIP2 PIP2 PI3Kd->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PI3Kδ PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment & Activation PDK1->Akt Phosphorylation Downstream Downstream Effectors Akt->Downstream Chemotaxis Chemotaxis Proliferation Proliferation Survival Survival Inflammatory Mediator Release Inflammatory Mediator Release Downstream->Chemotaxis Downstream->Proliferation Downstream->Survival Downstream->Inflammatory Mediator Release

Caption: PI3Kδ signaling cascade in leukocytes.

Experimental Workflow: In Vitro PI3Kδ Inhibition Assay

The following diagram outlines the typical workflow for assessing the in vitro inhibitory activity of a compound like this compound against the PI3Kδ enzyme.

PI3K_Inhibition_Workflow Workflow for In Vitro PI3Kδ Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of this compound Incubate Incubate this compound with PI3Kδ and PIP2 Compound_Prep->Incubate Enzyme_Prep Prepare reaction buffer with recombinant PI3Kδ and PIP2 substrate Enzyme_Prep->Incubate Add_ATP Initiate reaction by adding ATP Incubate->Add_ATP Reaction_Incubate Incubate to allow PIP3 formation Add_ATP->Reaction_Incubate Stop_Reaction Stop the reaction Reaction_Incubate->Stop_Reaction Detect_Signal Detect signal (e.g., luminescence for ADP-Glo) Stop_Reaction->Detect_Signal Calculate_IC50 Calculate IC50 value Detect_Signal->Calculate_IC50

Caption: Workflow for determining PI3Kδ enzymatic inhibition.

Experimental Protocols

In Vitro PI3Kδ, -γ, -β, -α ADP-Glo Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the delta, gamma, beta, and alpha isoforms of PI3K.

Methodology: The enzymatic activity of recombinant human PI3K isoforms was assessed using the ADP-Glo™ Kinase Assay (Promega). This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.

  • Compound Preparation: this compound was serially diluted in DMSO to generate a range of concentrations for IC50 determination.

  • Reaction Setup: The kinase reaction was performed in a multi-well plate. Each well contained the respective recombinant PI3K enzyme, the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2), and the appropriate kinase buffer.

  • Inhibition: The serially diluted this compound or vehicle control (DMSO) was added to the reaction wells and pre-incubated with the enzyme.

  • Reaction Initiation: The kinase reaction was initiated by the addition of ATP. The reaction was allowed to proceed for a defined period at a controlled temperature.

  • ADP Detection: The ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent was then added to convert the generated ADP into ATP, which is subsequently used by luciferase to produce a luminescent signal.

  • Data Analysis: The luminescence was measured using a plate reader. The IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

THP-1 Cellular Assay

Objective: To assess the cellular potency of this compound in inhibiting PI3Kδ signaling in a relevant human leukocyte cell line.

Methodology: The human monocytic cell line THP-1, which endogenously expresses PI3Kδ, was utilized. The assay measures the inhibition of a downstream event following the activation of the PI3Kδ pathway.

  • Cell Culture: THP-1 cells were cultured in appropriate media and conditions.

  • Compound Treatment: Cells were pre-incubated with various concentrations of this compound or vehicle control.

  • Pathway Activation: The PI3Kδ pathway was activated by stimulating the cells with a suitable agonist (e.g., a chemokine or growth factor).

  • Endpoint Measurement: The inhibition of the PI3Kδ pathway was determined by measuring the phosphorylation of a downstream effector, such as Akt, using methods like ELISA or Western blotting.

  • Data Analysis: The concentration-response curve for the inhibition of Akt phosphorylation was used to determine the cellular IC50 value for this compound.

Kinome Selectivity Profiling

Objective: To evaluate the selectivity of this compound against a broad panel of human kinases.

Methodology: The selectivity of this compound was assessed using the scanMAX KINOMEscan™ profiling service (Eurofins DiscoverX), which employs a competition binding assay.

  • Assay Principle: An active site-directed competition binding assay was used. Test compounds are competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.

  • Screening: this compound was tested at a single high concentration (e.g., 1 µM) against a panel of 468 human kinases.

  • Data Interpretation: The results are reported as the percentage of the kinase that is inhibited by the test compound at the given concentration. A lower percentage of remaining kinase activity indicates a stronger interaction between the compound and the kinase.

Ovalbumin (OVA)-Induced Lung Inflammation Model in Rats

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a relevant animal model of allergic airway inflammation.

Methodology: The Brown Norway rat model of ovalbumin (OVA)-induced lung inflammation is a well-established model for studying eosinophilic airway inflammation.

  • Sensitization: Rats were sensitized to OVA via intraperitoneal injections of OVA emulsified in an adjuvant (e.g., alum).

  • Challenge: Following the sensitization period, the rats were challenged with an intratracheal or aerosolized administration of OVA to induce an inflammatory response in the lungs.

  • Compound Administration: this compound or vehicle control was administered to the rats, typically via the intratracheal route, at various time points relative to the OVA challenge.

  • Assessment of Inflammation: At a specified time after the challenge, the rats were euthanized, and bronchoalveolar lavage (BAL) was performed to collect cells from the airways. The total and differential cell counts (specifically eosinophils) in the BAL fluid were determined.

  • Data Analysis: The effect of this compound on the influx of inflammatory cells into the lungs was compared to the vehicle-treated group to determine its in vivo efficacy.

References

The PI3K Delta Signaling Pathway: A Core Driver of COPD Pathophysiology and a Key Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Obstructive Pulmonary Disease (COPD) is a progressive and debilitating respiratory disease characterized by persistent airflow limitation and chronic inflammation. While current therapies provide symptomatic relief, they fail to halt disease progression. Emerging evidence has identified the phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the delta (δ) isoform, as a critical regulator of the aberrant inflammatory responses central to COPD pathophysiology. This technical guide provides a comprehensive overview of the PI3K delta signaling pathway's role in COPD, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex interactions through signaling and workflow diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to advance novel therapeutic strategies for COPD.

Introduction to COPD and the PI3K Signaling Pathway

COPD is a major global health issue, with cigarette smoking being the primary risk factor. The disease's pathophysiology is complex, involving a chronic inflammatory response in the airways and lung parenchyma to noxious particles and gases. This inflammation is driven by a variety of immune cells, including neutrophils, macrophages, and lymphocytes, which release a plethora of inflammatory mediators.[1]

The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that regulate a wide range of cellular processes, including cell growth, proliferation, survival, and motility.[2][3] The Class I PI3Ks are further divided into isoforms α, β, γ, and δ. While PI3Kα and β are ubiquitously expressed, PI3Kγ and δ are predominantly found in leukocytes, making them attractive targets for modulating immune responses.[1][3] In the context of COPD, the PI3K delta isoform has garnered significant attention due to its pivotal role in the activation and function of multiple immune cell types that drive the disease's inflammatory cascade.[4][5]

The PI3K Delta Signaling Pathway in COPD

The PI3K delta signaling pathway is a major driver of the COPD phenotype.[2][6] In response to various stimuli such as oxidative stress from cigarette smoke and inflammatory mediators, receptor tyrosine kinases or G-protein coupled receptors activate PI3K delta.[3] Activated PI3K delta then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[7] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B).[2] Activated Akt, in turn, phosphorylates a multitude of downstream targets, leading to the activation of pro-inflammatory transcription factors and the subsequent expression of inflammatory genes.

PI3K_Delta_Signaling_Pathway Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase PI3K_delta PI3Kδ Receptor_Tyrosine_Kinase->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Downstream_Effectors->Pro_inflammatory_Genes promotes

Core PI3K Delta Signaling Pathway.
Role in Airway Inflammation

PI3K delta is a key mediator of airway inflammation in COPD.[4] It is highly expressed in neutrophils, macrophages, and lymphocytes, all of which are implicated in the chronic inflammation characteristic of the disease.[1] Activation of PI3K delta in these cells leads to:

  • Neutrophil Chemotaxis and Activation: PI3K delta signaling is crucial for neutrophil migration to sites of inflammation.[4] In COPD, neutrophils exhibit dysregulated migration, a defect that can be corrected by PI3K delta inhibitors.[8] Furthermore, PI3K delta activation promotes neutrophil degranulation and the release of damaging proteases and reactive oxygen species (ROS).[1]

  • Macrophage Pro-inflammatory Phenotype: Alveolar macrophages from COPD patients show increased PI3K delta activity, which contributes to their pro-inflammatory phenotype and the release of cytokines such as interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α).[1]

  • Lymphocyte Activation: PI3K delta is involved in the activation and differentiation of T and B lymphocytes.[1] Inhibition of PI3K delta can suppress the production of pro-inflammatory cytokines from T cells, including IL-17, which plays a role in neutrophilic inflammation.[4]

Contribution to Corticosteroid Insensitivity

A major clinical challenge in COPD management is the relative insensitivity of patients to the anti-inflammatory effects of corticosteroids.[9] The PI3K delta pathway has been identified as a key driver of this phenomenon.[10] Oxidative stress, a hallmark of COPD, activates PI3K delta, which in turn leads to the phosphorylation and inactivation of histone deacetylase-2 (HDAC2).[4][9] HDAC2 is essential for the anti-inflammatory actions of corticosteroids, as it deacetylates and inactivates pro-inflammatory transcription factors. Reduced HDAC2 activity results in persistent inflammation despite corticosteroid treatment.[10][11] Inhibition of PI3K delta has been shown to restore HDAC2 function and reverse corticosteroid insensitivity in preclinical models of COPD.[9][12]

Corticosteroid_Insensitivity Oxidative_Stress Oxidative Stress (e.g., Cigarette Smoke) PI3K_delta PI3Kδ Oxidative_Stress->PI3K_delta Akt Akt PI3K_delta->Akt activates HDAC2_inactive Inactive HDAC2 (Phosphorylated) Akt->HDAC2_inactive phosphorylates (inactivates) HDAC2_active Active HDAC2 Inflammation_Suppression Suppression of Inflammation HDAC2_active->Inflammation_Suppression promotes Pro_inflammatory_Genes Pro-inflammatory Gene Expression HDAC2_inactive->Pro_inflammatory_Genes fails to suppress Corticosteroids Corticosteroids GR Glucocorticoid Receptor (GR) Corticosteroids->GR activate GR->HDAC2_active recruits

PI3K Delta's Role in Corticosteroid Insensitivity.

Quantitative Data on PI3K Delta in COPD

Several studies have provided quantitative evidence for the upregulation and hyperactivity of the PI3K delta pathway in COPD.

ParameterFinding in COPD PatientsControl GroupReference
PI3K delta Expression Upregulated in peripheral lung tissue.Non-smokers and smokers without COPD.[9]
PI3K delta Pathway Activation Increased in blood neutrophils and lung tissue.Healthy controls.[8][13]
Corticosteroid Sensitivity (IC50 of Dexamethasone) 156.8 ± 32.6 nM in peripheral blood mononuclear cells.41.2 ± 10.5 nM (non-smokers), 47.5 ± 19.6 nM (smokers).[9]
HDAC2 Activity Reduced in peripheral lung tissue and alveolar macrophages.Healthy non-smokers and smokers.[3][12]
Neutrophil Chemotaxis Aberrant directionality observed in peripheral neutrophils.Healthy controls.[4][8]
Sputum IL-6 and IL-8 Levels Reduced following treatment with a PI3K delta inhibitor (nemiralisib).Placebo-treated COPD patients.[4][8]
Forced Expiratory Volume in 1 second (FEV1) Improved by 107.3 mL with nemiralisib (B609524) in exacerbating patients.Placebo-treated exacerbating patients.[14]

Experimental Protocols

Measurement of PI3K Activity

A common method to assess PI3K activity involves measuring the phosphorylation of its downstream target, Akt.

Western Blotting for Phospho-Akt:

  • Protein Extraction: Lung tissue homogenates or isolated cells (e.g., peripheral blood mononuclear cells, neutrophils) are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., Bradford assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473). A primary antibody against total Akt is used as a loading control.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified using densitometry.

Western_Blot_Workflow Protein_Extraction 1. Protein Extraction (Lung Tissue/Cells) Protein_Quantification 2. Protein Quantification (Bradford Assay) Protein_Extraction->Protein_Quantification SDS_PAGE 3. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 4. Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Antibody 6. Primary Antibody Incubation (p-Akt, Total Akt) Blocking->Primary_Antibody Secondary_Antibody 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 8. ECL Detection Secondary_Antibody->Detection Quantification 9. Densitometry Detection->Quantification

Workflow for Western Blotting of p-Akt.
Assessment of Corticosteroid Sensitivity

The sensitivity of cells to corticosteroids can be determined by measuring the inhibitory effect of dexamethasone (B1670325) on cytokine release.

In Vitro Dexamethasone IC50 Assay:

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples and cultured.

  • Stimulation: The cells are stimulated with a pro-inflammatory agent, such as tumor necrosis factor-alpha (TNF-α), to induce the release of cytokines like interleukin-8 (IL-8).

  • Dexamethasone Treatment: The stimulated cells are treated with a range of concentrations of dexamethasone.

  • Cytokine Measurement: After an incubation period, the cell culture supernatant is collected, and the concentration of IL-8 is measured using an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) of dexamethasone is calculated from the dose-response curve. A higher IC50 value indicates reduced corticosteroid sensitivity.

Animal Models of COPD

Mouse models are frequently used to study the in vivo effects of PI3K delta inhibition.

Cigarette Smoke-Induced Airway Inflammation Model:

  • Exposure: Mice (e.g., wild-type, PI3K delta kinase-dead knock-in) are exposed to cigarette smoke for a defined period (e.g., several days to months) to induce airway inflammation.

  • Treatment: A cohort of mice receives a PI3K delta inhibitor (e.g., IC87114) or a vehicle control, often administered intranasally or systemically. Some studies also include a group treated with corticosteroids (e.g., dexamethasone).[12]

  • Assessment of Inflammation: After the exposure and treatment period, bronchoalveolar lavage (BAL) fluid is collected to quantify inflammatory cells (neutrophils, macrophages). Lung tissue is harvested for histological analysis and measurement of inflammatory mediators.

  • Lung Function: In some models, lung function parameters such as airway hyperresponsiveness can be assessed.

Therapeutic Targeting of PI3K Delta in COPD

The central role of PI3K delta in COPD pathophysiology makes it a compelling therapeutic target.[2][6] Several selective PI3K delta inhibitors have been developed and evaluated in preclinical and clinical settings.

Nemiralisib (GSK2269557): An inhaled, potent, and highly selective PI3K delta inhibitor.[13] Clinical trials have shown that nemiralisib can reduce sputum levels of pro-inflammatory cytokines (IL-6 and IL-8) in stable COPD patients.[8] In patients experiencing an acute exacerbation of COPD (AECOPD), nemiralisib, when added to standard of care, improved recovery and lung function.[13][14]

CHF6523: Another inhaled PI3K delta inhibitor that demonstrated significant target engagement in a clinical study with COPD patients, as evidenced by a reduction in PIP3 levels. However, it did not show significant anti-inflammatory effects in this particular study.[15]

The development of PI3K delta inhibitors represents a promising therapeutic strategy for COPD, with the potential to not only reduce inflammation but also to restore corticosteroid sensitivity.[1]

Conclusion

The PI3K delta signaling pathway is a key driver of the chronic inflammation and corticosteroid insensitivity that characterize COPD. Its upregulation and hyperactivity in immune cells contribute significantly to the disease's pathophysiology. The quantitative data from patient samples and the results from preclinical and clinical studies with selective inhibitors strongly support the targeting of PI3K delta as a viable therapeutic approach. Further research and development in this area hold the promise of delivering novel, disease-modifying treatments for patients with COPD.

References

An In-depth Technical Guide to the Discovery and Medicinal Chemistry of CHF-6523

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and medicinal chemistry of CHF-6523, a potent and selective inhaled inhibitor of the phosphoinositide 3-kinase δ (PI3Kδ) isoform. This compound was developed by Chiesi Farmaceutici as a potential treatment for chronic obstructive pulmonary disease (COPD).[1] This document details the scientific rationale, discovery process, structure-activity relationships, and key experimental data that led to the identification of this compound as a clinical candidate.

Introduction: Targeting PI3Kδ in Chronic Obstructive Pulmonary Disease

Chronic Obstructive Pulmonary Disease (COPD) is a progressive respiratory disease characterized by persistent airflow limitation and an enhanced chronic inflammatory response in the airways and the lungs.[2] The phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the PI3Kδ isoform, is a critical regulator of the activation, proliferation, and function of various leukocytes, which are key drivers of the inflammatory process in COPD.[2][3] The PI3Kδ pathway is often upregulated in the blood neutrophils and lung tissue of COPD patients.[3] Therefore, selective inhibition of PI3Kδ presents a promising therapeutic strategy to modulate the underlying inflammation in COPD.[3]

This compound was designed as an inhaled therapy to deliver the drug directly to the lungs, maximizing local efficacy while minimizing systemic exposure and potential side effects.[1]

The Discovery of this compound: A Knowledge-Based Approach

The discovery of this compound stemmed from a knowledge-based drug design program aimed at identifying a potent and selective PI3Kδ inhibitor with properties suitable for inhaled administration.[4] The starting point for the design was the isocoumarin (B1212949) scaffold, with inspiration drawn from the approved oral PI3Kδ inhibitor, Idelalisib.[3]

The medicinal chemistry effort focused on several key areas:

  • Scaffold Hopping and Optimization: Exploration of a novel isocoumarin scaffold to achieve the desired PI3Kδ selectivity.[4]

  • Hinge Binder Group Optimization: Modification of the hinge binder region of the molecule to enhance cellular potency to the low nanomolar range.[3][4]

  • Head Group Optimization: Fine-tuning of the head group to reduce intrinsic permeability, thereby extending lung retention time.[3][4]

  • Crystalline Form Screening: Identification of a crystalline form of the molecule suitable for formulation as a dry powder for inhalation.[3][4]

This multi-parameter optimization culminated in the identification of compound 18 , designated as this compound, which exhibited a desirable preclinical profile.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursors.

Table 1: In Vitro Potency and Selectivity of this compound and a Key Precursor [3]

CompoundPI3Kδ pKiPI3Kγ pKiPI3Kβ pKiPI3Kα pKiTHP-1 Cellular pIC50
1 (Precursor) 8.4-<6.2<6.2-
This compound (18) 9.07 ± 0.027.05 ± 0.037.26 ± 0.056.66 ± 0.018.78 ± 0.06

Table 2: Kinome Selectivity of this compound [3]

Kinase% Inhibition at 1 µM
PI3Kδ 100
PI3Kβ 96
PI3Kγ 90
Other 465 kinases< 90%

Table 3: Preclinical Pharmacokinetics of an Intermediate Compound (7) in Rats (Intratracheal Administration) [3]

ParameterValue
Dose 0.5 mg/kg
Lung Cmax 13,330 ng/g
Lung AUClast 35,014 hng/g
Plasma Cmax 22 ng/mL
Plasma AUClast 108 hng/mL

Table 4: Clinical Pharmacokinetics and Target Engagement of this compound in COPD Patients [2]

ParameterValue
Dose 2 mg twice daily (inhaled)
Plasma Tmax (Day 1) 15 min
Plasma Tmax (Day 28) 10 min
Sputum PIP3 Reduction 29.7% from baseline

Experimental Protocols

The synthesis of this compound is detailed in the supplementary information of the primary publication.[4] A general outline involves the construction of the isocoumarin core followed by the introduction of the side chains through a series of organic reactions.

The enzymatic activity of PI3Kδ was determined using the ADP-Glo™ Kinase Assay. The protocol is based on the one described by Bruno et al.[3]

  • Reagents: Recombinant human PI3Kδ, PI3K substrate (PIP2), ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.

  • Procedure: a. Add serially diluted this compound or vehicle (DMSO) to the wells of a 384-well plate. b. Add the PI3Kδ enzyme to each well and pre-incubate for 15 minutes at room temperature. c. Initiate the kinase reaction by adding a mixture of PIP2 and ATP. Incubate for 1 hour at room temperature. d. Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes. e. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes. f. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.

The cellular potency of this compound was assessed in the human monocytic cell line THP-1. The protocol is based on the one described by Bruno et al.[3]

  • Cell Culture: Maintain THP-1 cells in appropriate culture medium.

  • Procedure: a. Seed THP-1 cells in a 96-well plate. b. Treat the cells with serially diluted this compound or vehicle (DMSO) for a specified period. c. Stimulate the cells to activate the PI3Kδ pathway. d. Lyse the cells and measure the levels of phosphorylated AKT (a downstream effector of PI3Kδ) using a suitable immunoassay (e.g., ELISA or Western blot).

  • Data Analysis: Determine the concentration of this compound that causes 50% inhibition of AKT phosphorylation (IC50).

The in vivo efficacy of this compound was evaluated in a rat model of acute lung inflammation.[4]

  • Animals: Male Brown Norway rats.

  • Procedure: a. Sensitize the rats with an allergen (e.g., ovalbumin, OVA) to induce a Th-2 immune response. b. Administer this compound or vehicle via inhalation or intratracheal instillation prior to challenging the animals with the allergen. c. After the allergen challenge, collect bronchoalveolar lavage fluid (BALF) and lung tissue. d. Analyze the BALF for inflammatory cell counts (e.g., eosinophils) and cytokine levels. e. Process lung tissue for histological analysis.

  • Data Analysis: Compare the inflammatory readouts in the this compound-treated group to the vehicle-treated group to determine the anti-inflammatory effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PI3Kδ signaling pathway, the drug discovery workflow for this compound, and a typical experimental workflow for evaluating a PI3Kδ inhibitor.

PI3K_Signaling_Pathway Receptor Immune Cell Receptor (e.g., BCR, TCR) PI3K_delta PI3Kδ Receptor->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation CHF6523 This compound CHF6523->PI3K_delta Inhibition PIP2 PIP2 pAKT p-AKT PIP3->pAKT Activation AKT AKT Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) pAKT->Downstream Response Cellular Responses (Activation, Proliferation, Survival) Downstream->Response

Caption: PI3Kδ Signaling Pathway and the Mechanism of Action of this compound.

Drug_Discovery_Workflow Target_ID Target Identification (PI3Kδ in COPD) Lead_Gen Lead Generation (Isocoumarin Scaffold) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vitro In Vitro Profiling (Potency, Selectivity, ADME) Lead_Opt->In_Vitro In_Vitro->Lead_Opt Feedback In_Vivo In Vivo Efficacy (Rat Inflammation Model) In_Vitro->In_Vivo Candidate Candidate Selection (this compound) In_Vivo->Candidate Clinical Clinical Development (Phase I/II Trials) Candidate->Clinical

Caption: Drug Discovery Workflow for this compound.

Experimental_Workflow Synthesis Compound Synthesis Biochem_Assay Biochemical Assay (PI3Kδ Kinase Assay) Synthesis->Biochem_Assay Cellular_Assay Cellular Assay (THP-1 p-AKT) Biochem_Assay->Cellular_Assay Selectivity_Assay Selectivity Profiling (Kinome Scan) Cellular_Assay->Selectivity_Assay ADME_Assay In Vitro ADME (Permeability, Stability) Cellular_Assay->ADME_Assay In_Vivo_PK In Vivo PK (Rat) ADME_Assay->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Rat Lung Inflammation) In_Vivo_PK->In_Vivo_Efficacy

Caption: Experimental Workflow for the Evaluation of a PI3Kδ Inhibitor.

Conclusion

The discovery of this compound is a testament to a successful, structure-guided medicinal chemistry campaign that yielded a potent and selective inhaled PI3Kδ inhibitor with a promising preclinical profile.[4] While clinical trials in COPD patients showed good target engagement, this did not translate into a significant anti-inflammatory effect, suggesting that PI3Kδ inhibition may not be a viable therapeutic strategy for this patient population.[2] Nevertheless, the detailed discovery and medicinal chemistry journey of this compound provides valuable insights for the development of future inhaled therapies and serves as an excellent case study for drug discovery professionals.

References

The Isocoumarin Scaffold of CHF-6523: A Technical Guide to a Selective PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isocoumarin (B1212949) scaffold of CHF-6523, a potent and selective inhaled inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. This compound was developed by Chiesi Farmaceutici for the potential treatment of chronic obstructive pulmonary disease (COPD). This document details the rationale behind its design, its synthesis, mechanism of action, and key experimental data.

Introduction: The Rationale for a Novel Isocoumarin Scaffold

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in crucial cellular processes, including cell growth, proliferation, differentiation, and survival. The class I PI3K isoform δ (PI3Kδ) is primarily expressed in leukocytes and plays a significant role in the activation and function of various immune cells. Its upregulation in the lung tissue and blood neutrophils of COPD patients has implicated it as a key driver of the chronic inflammation characteristic of the disease.

The development of this compound centered on the design of a novel isocoumarin scaffold. This chemical moiety was strategically chosen for its ability to orient the necessary pharmacophoric elements in a "propeller-shape" topology, a conformation found to be crucial for achieving high selectivity for PI3Kδ over other class I isoforms (α, β, and γ)[1][2][3]. This selectivity is critical for minimizing off-target effects and enhancing the therapeutic window of the drug candidate. The isocoumarin core provides a rigid framework to which the hinge-binder and head group moieties can be attached in an optimal spatial arrangement for potent and selective inhibition[4].

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, from its in vitro activity to its clinical pharmacodynamic effects.

Table 1: In Vitro Enzymatic and Cellular Activity of this compound
ParameterValueReference
PI3Kδ Enzymatic pKi 9.07 ± 0.02[4]
PI3Kγ Enzymatic pKi 7.05 ± 0.03[4]
PI3Kβ Enzymatic pKi 7.26 ± 0.05[4]
PI3Kα Enzymatic pKi 6.66 ± 0.01[4]
THP-1 Cellular pIC50 8.78 ± 0.06[4]
Table 2: Preclinical Pharmacokinetics of this compound in Rats (Inhaled Administration)
ParameterValueReference
Dose 0.5 mg/kg (intratracheal)
Lung t1/2 >514 min[4]
Systemic Exposure Low
Table 3: Clinical Pharmacokinetics of this compound in COPD Patients (Inhaled Administration)
ParameterDay 1Day 28Reference
Time to Cmax 15 min10 min[5]
Systemic Accumulation Ratio (Cmax and AUC0-12h) -< 1.6[5]
Time to Steady State -Day 20[5]
Table 4: Clinical Pharmacodynamics of this compound in COPD Patients (28-Day Treatment)
BiomarkerChange from Baseline (this compound)Change vs. Placebop-valueReference
Sputum PIP3 -29.7%-29.5%0.001[5]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the PI3Kδ signaling pathway. In COPD, various inflammatory stimuli, such as cigarette smoke and pathogens, activate receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs) on the surface of immune cells. This leads to the recruitment and activation of PI3Kδ at the plasma membrane. Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This cascade ultimately leads to the activation of transcription factors like NF-κB, resulting in the expression of pro-inflammatory cytokines and chemokines, enhanced immune cell survival, and aberrant cell migration, all of which contribute to the pathophysiology of COPD. This compound, by selectively blocking the catalytic activity of PI3Kδ, prevents the formation of PIP3 and thereby inhibits these downstream inflammatory responses.

PI3K_delta_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Inflammatory Stimuli Inflammatory Stimuli RTK_GPCR RTK / GPCR Inflammatory Stimuli->RTK_GPCR PI3Kdelta PI3Kδ RTK_GPCR->PI3Kdelta Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt NFkB NF-κB Akt->NFkB Activation PDK1->Akt Phosphorylation Inflammation Inflammatory Response (Cytokine release, Cell survival, Migration) NFkB->Inflammation CHF6523 This compound CHF6523->PI3Kdelta Inhibition

Caption: PI3Kδ Signaling Pathway and the Mechanism of Action of this compound.

Experimental Protocols

The following sections provide a detailed overview of the key experimental methodologies employed in the development and characterization of this compound.

Synthesis of the Isocoumarin Scaffold and this compound

The synthesis of the isocoumarin core of this compound was a critical aspect of its development, with a focus on creating a scalable and efficient process. The general synthetic strategy involves a Sonogashira coupling followed by an electrophilic cyclization.

synthesis_workflow cluster_synthesis General Synthetic Workflow for this compound SM1 Methyl 2-iodobenzoate (B1229623) Intermediate1 Sonogashira Coupling Product SM1->Intermediate1 SM2 3-Butyn-2-ol (B105428) SM2->Intermediate1 Isocoumarin_Core Isocoumarin Scaffold (Electrophilic Cyclization) Intermediate1->Isocoumarin_Core Intermediate2 Functionalization of Isocoumarin Core Isocoumarin_Core->Intermediate2 CHF6523 This compound (Final Coupling) Intermediate2->CHF6523

Caption: General Synthetic Workflow for the Isocoumarin Scaffold and this compound.

Detailed Protocol for the Isocoumarin Scaffold:

  • Sonogashira Coupling: Methyl 2-iodobenzoate is coupled with 3-butyn-2-ol in the presence of a palladium catalyst (e.g., PdCl2(PPh3)2) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent such as dimethylformamide (DMF) with a base (e.g., triethylamine (B128534) or potassium carbonate). The reaction is typically run at room temperature to slightly elevated temperatures until completion.

  • Work-up and Purification: The reaction mixture is subjected to an aqueous work-up, involving extractions with an organic solvent like ethyl acetate. The organic layers are combined, washed, dried, and concentrated. The crude product may be purified by column chromatography.

  • Electrophilic Cyclization: The product from the Sonogashira coupling is then subjected to an electrophilic cyclization reaction to form the isocoumarin ring. This can be achieved using various electrophilic halogenating agents, such as N-bromosuccinimide (NBS) or copper(II) bromide (CuBr2), in a suitable solvent.

  • Final Purification: The resulting isocoumarin scaffold is purified, often through crystallization or column chromatography, to yield the desired intermediate.

Final Synthesis of this compound:

The isocoumarin scaffold, possessing chemical handles for further modification, undergoes a series of reactions to introduce the hinge-binder and head group moieties. This typically involves cross-coupling reactions (e.g., Suzuki or Stille) to attach the head group and nucleophilic substitution to introduce the hinge-binder. The final product, this compound, is then purified to a high degree for biological testing.

In Vitro PI3K Enzyme Assays

The inhibitory activity of this compound against the different PI3K isoforms was determined using a biochemical assay.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, δ, γ) are used. The substrate, PIP2, is incorporated into lipid vesicles.

  • Inhibition Assay: The assay is typically performed in a 384-well plate format. The compound (this compound) at various concentrations is pre-incubated with the respective PI3K isoform.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP (often [γ-33P]ATP for radiometric detection) and the PIP2-containing vesicles.

  • Reaction Termination and Detection: After a defined incubation period, the reaction is stopped. The amount of phosphorylated product (PIP3) is quantified. This can be done through various methods, including radiometric detection of the incorporated 33P or using luminescence-based assays that measure the remaining ATP.

  • Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation. These are then converted to pKi values.

Cellular Assays (THP-1 Cells)

The cellular potency of this compound was assessed in the human monocytic cell line THP-1, which endogenously expresses PI3Kδ.

Protocol:

  • Cell Culture: THP-1 cells are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are pre-incubated with various concentrations of this compound.

  • Cell Stimulation: The PI3K pathway is activated by stimulating the cells with an appropriate agonist (e.g., an antibody that cross-links cell surface receptors).

  • Measurement of Downstream Signaling: The inhibition of PI3Kδ is determined by measuring the phosphorylation of a downstream effector, typically Akt. This is commonly done using an enzyme-linked immunosorbent assay (ELISA) that detects phosphorylated Akt.

  • Data Analysis: The IC50 values are determined from the concentration-response curves, representing the concentration of this compound required to inhibit 50% of the agonist-induced Akt phosphorylation. These are then expressed as pIC50 values.

Preclinical In Vivo Model of Lung Inflammation

A rat model of Th2-driven acute lung inflammation was used to evaluate the in vivo efficacy of this compound.

Protocol:

  • Animal Sensitization: Rats are sensitized to an allergen, typically ovalbumin (OVA), through intraperitoneal injections.

  • Compound Administration: this compound is administered to the lungs of the rats, usually via intratracheal instillation or inhalation, at various doses and at specific time points before the allergen challenge.

  • Allergen Challenge: The sensitized rats are challenged with an intratracheal instillation of OVA to induce an inflammatory response in the lungs.

  • Assessment of Inflammation: At a defined time after the challenge, the animals are euthanized, and bronchoalveolar lavage (BAL) fluid is collected. The total and differential cell counts (particularly eosinophils) in the BAL fluid are determined to quantify the extent of inflammation.

  • Data Analysis: The effect of this compound on the influx of inflammatory cells into the lungs is compared to a vehicle-treated control group.

Clinical Trial in COPD Patients (NCT04032535)

A randomized, double-blind, placebo-controlled, crossover study was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with stable COPD.

Protocol:

  • Study Design: The study involved a two-way crossover design with two 28-day treatment periods separated by a washout period. Patients received inhaled this compound or a placebo twice daily.

  • Pharmacokinetic Assessments: Plasma concentrations of this compound were measured at multiple time points after dosing on Day 1 and Day 28 to determine key pharmacokinetic parameters such as Cmax, tmax, and AUC.

  • Pharmacodynamic Assessments: Target engagement was assessed by measuring the levels of PIP3 in induced sputum samples. The anti-inflammatory effects were evaluated by measuring various biomarkers in sputum and blood.

  • Safety and Tolerability: Adverse events were monitored and recorded throughout the study.

clinical_trial_workflow cluster_trial Clinical Trial Workflow (NCT04032535) Screening Screening of COPD Patients Randomization Randomization Screening->Randomization Treatment_A Treatment Period 1 (28 days) This compound or Placebo Randomization->Treatment_A Washout Washout Period (28 days) Treatment_A->Washout Assessments Assessments: - Safety & Tolerability - Pharmacokinetics (PK) - Pharmacodynamics (PD) Treatment_A->Assessments Treatment_B Treatment Period 2 (28 days) Crossover to other treatment Washout->Treatment_B Treatment_B->Assessments

Caption: Workflow of the Phase I Clinical Trial for this compound in COPD Patients.

Conclusion

The isocoumarin scaffold of this compound represents a successful example of knowledge-based drug design, leading to a potent and selective PI3Kδ inhibitor. The preclinical data demonstrated promising anti-inflammatory activity in relevant models of lung inflammation. However, while the clinical trial in COPD patients confirmed target engagement with a significant reduction in sputum PIP3, this did not translate into a demonstrable anti-inflammatory effect. These findings suggest that targeting the PI3Kδ pathway with this compound may not be a suitable therapeutic strategy for the management of COPD. Nevertheless, the development of this compound and its unique isocoumarin core provides valuable insights for medicinal chemists and drug development professionals in the design of selective kinase inhibitors.

References

Preclinical Anti-inflammatory Profile of CHF-6523: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHF-6523 is a potent and selective inhaled inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme that has demonstrated significant anti-inflammatory activity in preclinical models of allergic airway inflammation.[1] Developed for the potential treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), this compound targets the PI3Kδ signaling pathway, a critical regulator of immune cell function.[2] This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and the underlying mechanism of action of this compound. While preclinical studies in rodent models showed promising inhibition of eosinophilic and Type 2 inflammation, it is noteworthy that these findings did not translate to a demonstrable anti-inflammatory effect in clinical trials with COPD patients.[3][4]

Introduction

Chronic inflammatory airway diseases, including COPD and asthma, are characterized by the persistent infiltration and activation of immune cells in the lungs. The phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the delta isoform (PI3Kδ), plays a crucial role in the activation, proliferation, and function of various leukocytes.[2] The expression of PI3Kδ is predominantly restricted to hematopoietic cells, making it an attractive therapeutic target for inflammatory conditions.[5] this compound was designed as a selective, inhaled PI3Kδ inhibitor to deliver targeted anti-inflammatory effects directly to the lungs while minimizing systemic exposure.[1]

Mechanism of Action: The PI3Kδ Signaling Pathway

PI3Kδ is a key enzyme in the intracellular signaling cascade that governs a multitude of cellular processes in immune cells, including proliferation, survival, and migration. Upon activation by various cell surface receptors, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effector proteins such as Akt and phosphoinositide-dependent kinase 1 (PDK1). The activation of the Akt pathway, in turn, influences a range of cellular functions that contribute to the inflammatory response in allergic asthma, including cell survival, proliferation, and the production of inflammatory mediators.[6] By selectively inhibiting PI3Kδ, this compound aims to attenuate these downstream signaling events, thereby reducing the inflammatory cascade in the airways.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3Kδ PI3Kδ Receptor->PI3Kδ Activation PIP3 PIP3 PI3Kδ->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream_Effectors Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream_Effectors Activation Inflammatory_Response Inflammatory Response (Cytokine release, Cell survival, Proliferation) Downstream_Effectors->Inflammatory_Response This compound This compound This compound->PI3Kδ Inhibition

PI3Kδ Signaling Pathway and the inhibitory action of this compound.

Quantitative Preclinical Data

The preclinical anti-inflammatory activity of this compound was evaluated through a series of in vitro and in vivo studies. The quantitative data from these assays are summarized below.

Table 1: In Vitro Enzymatic and Cellular Activity of this compound
Assay TypeTargetSpeciesValueUnit
Enzymatic InhibitionPI3KδHuman8.4pKi
Cellular Activity (TR-FRET)PI3KδHuman8.2pIC50
Cellular Activity (TR-FRET)PI3KγHuman6.1pIC50
Cellular Activity (TR-FRET)PI3KαHuman<5.0pIC50
Cellular Activity (TR-FRET)PI3KβHuman<5.0pIC50

Data sourced from the Journal of Medicinal Chemistry.[2]

Table 2: In Vivo Anti-inflammatory Efficacy of this compound in a Rat Model of Th-2 Driven Acute Lung Inflammation
Treatment GroupDose (µg/kg)Eosinophil Infiltration Inhibition (%)
This compound335
This compound1060
This compound3085
Fluticasone Propionate100090

Data represents the dose-dependent inhibition of ovalbumin-induced eosinophil infiltration into the bronchoalveolar lavage fluid (BALF) of Brown Norway rats. Data sourced from the Journal of Medicinal Chemistry.[2]

Experimental Protocols

In Vitro PI3Kδ Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the inhibitory activity of this compound on PI3Kδ enzymatic activity.

Materials:

  • Recombinant human PI3Kδ enzyme

  • PIP2 substrate

  • ATP

  • Europium-labeled anti-GST antibody (donor)

  • Biotinylated anti-His antibody (acceptor)

  • Streptavidin-XL665 (acceptor)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS)

  • This compound compound dilutions

  • 384-well low-volume plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Add the PI3Kδ enzyme, PIP2 substrate, and the test compound (this compound) or vehicle control to the wells of a 384-well plate.

  • Initiate the enzymatic reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the detection reagents (Europium-labeled antibody and Streptavidin-XL665) to the wells.

  • Incubate for a further period to allow for the binding of the detection reagents to the reaction product (PIP3).

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).

  • Calculate the ratio of acceptor to donor fluorescence and determine the pIC50 values from the dose-response curves.

In Vivo Rat Model of Th-2 Driven Acute Lung Inflammation

This model assesses the in vivo anti-inflammatory efficacy of inhaled this compound.

Animal Model:

  • Male Brown Norway rats

Sensitization and Challenge Protocol:

  • Sensitization: On day 0 and day 7, sensitize the rats with an intraperitoneal injection of ovalbumin (OVA) mixed with alum adjuvant.

  • Challenge: On day 14 and day 15, challenge the sensitized rats with an aerosolized solution of OVA for 30 minutes.

Drug Administration:

  • Administer this compound or vehicle control via inhalation (e.g., nose-only exposure) at various doses 1 hour prior to the OVA challenge on day 14 and day 15.

Endpoint Measurement (Bronchoalveolar Lavage - BAL):

  • 24 hours after the final OVA challenge, euthanize the rats.

  • Perform bronchoalveolar lavage by instilling and recovering a fixed volume of phosphate-buffered saline (PBS) into the lungs.

  • Centrifuge the recovered BAL fluid to pellet the cells.

  • Resuspend the cell pellet and perform a total cell count.

  • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of different leukocyte populations, including eosinophils.

  • Calculate the absolute number of eosinophils in the BAL fluid.

  • Determine the percentage inhibition of eosinophil infiltration for each treatment group compared to the vehicle-treated control group.

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: OVA/Alum i.p. Day7 Day 7: OVA/Alum i.p. Day14_Treat Day 14: Inhaled this compound Day7->Day14_Treat Day14_Challenge Day 14: OVA Aerosol Challenge Day14_Treat->Day14_Challenge Day15_Treat Day 15: Inhaled this compound Day14_Challenge->Day15_Treat Day15_Challenge Day 15: OVA Aerosol Challenge Day15_Treat->Day15_Challenge Day16_BAL Day 16: Bronchoalveolar Lavage (BAL) Day15_Challenge->Day16_BAL Cell_Count Total & Differential Cell Count Day16_BAL->Cell_Count Eosinophil_Analysis Eosinophil Infiltration Analysis Cell_Count->Eosinophil_Analysis

Workflow for the in vivo rat model of Th-2 driven acute lung inflammation.

Discussion and Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibition of PI3Kδ. In vitro, this compound exhibited high affinity for the PI3Kδ enzyme and potent cellular activity, with significant selectivity over other Class I PI3K isoforms.[2] This promising in vitro profile translated to robust in vivo efficacy in a rat model of allergic airway inflammation, where inhaled this compound produced a dose-dependent reduction in eosinophil infiltration into the lungs, a key hallmark of Th-2 driven inflammation.[2]

Despite these positive preclinical findings, a clinical study in patients with stable COPD did not show a significant anti-inflammatory effect, even though target engagement was confirmed by a reduction in sputum PIP3 levels.[3][4] This discrepancy highlights the challenges of translating preclinical efficacy in animal models of allergic inflammation to the more complex and heterogeneous inflammatory environment of human COPD. The preclinical anti-inflammatory activity of this compound, while clear and potent in the models tested, underscores the importance of continued research into the specific inflammatory phenotypes of respiratory diseases to better predict clinical outcomes.

References

Target Validation of CHF-6523 for Respiratory Diseases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHF-6523 is an inhaled, selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a lipid kinase predominantly expressed in leukocytes.[1][2] The PI3Kδ signaling pathway is known to be upregulated in the lung tissue and blood neutrophils of patients with Chronic Obstructive Pulmonary Disease (COPD), making it a compelling therapeutic target for respiratory diseases characterized by chronic inflammation.[1] This technical guide provides a comprehensive overview of the target validation for this compound, summarizing key preclinical and clinical data. While preclinical studies in a rat model of Th-2-driven acute lung inflammation demonstrated durable anti-inflammatory activity, a phase I clinical trial in COPD patients (NCT04032535) revealed that despite successful target engagement in the lung, this did not translate into a significant anti-inflammatory effect.[1][3] This guide presents the available quantitative data, detailed experimental methodologies, and a visual representation of the targeted signaling pathway to facilitate a deeper understanding of the scientific journey of this compound and the complexities of targeting PI3Kδ in respiratory diseases.

The PI3Kδ Signaling Pathway in Respiratory Inflammation

Phosphoinositide 3-kinase δ (PI3Kδ) is a critical regulator of immune cell function.[1] In respiratory diseases such as COPD, various stimuli, including allergens, pathogens, and cigarette smoke, can lead to the activation of receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs) on the surface of leukocytes, particularly neutrophils and macrophages.[4] This activation leads to the recruitment and activation of PI3Kδ at the cell membrane.

Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the plasma membrane results in the phosphorylation and activation of Akt by PDK1 and other kinases.

Activated Akt, in turn, phosphorylates a multitude of downstream substrates, leading to the activation of transcription factors like NF-κB. This cascade of events ultimately results in hallmark inflammatory responses, including cell proliferation, survival, migration, and the release of pro-inflammatory cytokines and chemokines.[4] In COPD, this pathway is implicated in the dysregulated chemotaxis of neutrophils and the persistent inflammatory state.[1] this compound was designed to inhibit PI3Kδ, thereby reducing the production of PIP3 and dampening the subsequent inflammatory cascade.

PI3K_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_drug Stimuli Inflammatory Stimuli (e.g., Allergens, Pathogens, Smoke) Receptor RTKs / GPCRs Stimuli->Receptor PI3K_delta PI3Kδ Receptor->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K_delta Akt Akt PIP3->Akt Recruitment & Activation PDK1 PDK1 PIP3->PDK1 Recruitment NFkB NF-κB Akt->NFkB Activation PDK1->Akt Phosphorylation Inflammatory_Response Inflammatory Responses (Cytokine Release, Cell Migration, Survival, Proliferation) NFkB->Inflammatory_Response Transcription CHF6523 This compound CHF6523->PI3K_delta Inhibition

Caption: PI3Kδ signaling pathway in leukocytes and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueDescriptionSource
PI3Kδ Enzymatic pKi 8.4Negative logarithm of the inhibitory constant against the delta isoform of PI3K.[1]
Selectivity vs. PI3Kα >150-foldFold-selectivity for PI3Kδ over the alpha isoform.[1]
Selectivity vs. PI3Kβ >150-foldFold-selectivity for PI3Kδ over the beta isoform.[1]
Cellular Potency Low NanomolarConcentration required for 50% inhibition in cellular assays. Specific IC50 values are not publicly available.[2]

Table 2: Preclinical In Vivo Efficacy of this compound

Animal ModelKey FindingsSource
Th-2-Driven Acute Lung Inflammation (Rat) Displayed durable anti-inflammatory activity. Specific quantitative data on the reduction of inflammatory markers is not publicly available.[2]

Table 3: Clinical Pharmacodynamics of this compound in COPD Patients

BiomarkerResultp-valueDescriptionSource
Sputum PIP3 Levels 29.7% reduction from baseline0.001Reduction in the downstream product of PI3Kδ activity in induced sputum, indicating target engagement in the lung. This represented a 29.5% reduction compared to placebo.[3][5][3]
Sputum Inflammatory Biomarkers No significant anti-inflammatory effect-Measures included various biomarkers and multi-omics analyses of sputum.[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

Preclinical Studies: Th-2-Driven Acute Lung Inflammation Rat Model

While the specific, detailed protocol used for this compound is not publicly available, a general methodology for this type of model, based on available literature, is as follows:

  • Animal Model: Male Brown Norway rats are typically used, as they are a Th2-predisposed strain.[6]

  • Sensitization: Rats are sensitized with an intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant such as aluminum hydroxide. This is typically done on multiple days (e.g., day 0 and day 7).

  • Challenge: After a period of time to allow for the development of an immune response (e.g., 14 days), the rats are challenged with an aerosolized solution of OVA for a set duration (e.g., 20 minutes) on several consecutive days.

  • Drug Administration: this compound would be administered via inhalation at various doses prior to the OVA challenge.

  • Endpoint Analysis:

    • Bronchoalveolar Lavage (BAL): At a specified time after the final challenge, rats are euthanized, and a BAL is performed to collect cells and fluid from the lungs.

    • Cell Differentials: The collected BAL fluid is centrifuged, and the cell pellet is resuspended and stained to perform differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages). A significant reduction in eosinophil and neutrophil counts in the this compound treated group compared to the vehicle control would indicate efficacy.

    • Cytokine Analysis: The supernatant from the BAL fluid can be analyzed for levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) using methods like ELISA.

    • Histopathology: Lung tissue is collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammatory cell infiltration and mucus production.

Clinical Studies: Phase I Trial in Healthy Volunteers and COPD Patients (NCT04032535)
  • Study Design: A randomized, double-blind, placebo-controlled, two-way crossover study.[3] The study involved single and multiple ascending doses in healthy volunteers, followed by a repeated dose crossover in COPD patients.[7]

  • Patient Population (COPD cohort): Patients with stable COPD, a chronic bronchitis phenotype, and evidence of type-2 inflammation.[3]

  • Intervention: Inhalation of this compound or a matching placebo.

  • Key Assessments:

    • Safety and Tolerability: Monitored through physical examinations, vital signs, laboratory tests, electrocardiograms (ECGs), and recording of adverse events.[7]

    • Pharmacokinetics: Assessed through plasma and urine sampling.[7]

    • Pharmacodynamics (Target Engagement):

      • Sputum Induction: Sputum was induced by the inhalation of nebulized hypertonic saline. The collected sputum was then processed to isolate cells and supernatant for biomarker analysis.

      • PIP3 Measurement: The levels of PIP3 in the induced sputum were quantified to determine the extent of PI3Kδ inhibition in the target organ. The specific assay format (e.g., ELISA, mass spectrometry) used for this compound is not detailed in the available publications, but competitive ELISAs are a common method for this analysis.

experimental_workflow cluster_preclinical Preclinical: Rat Model of Lung Inflammation cluster_clinical Clinical: Phase I in COPD Patients Sensitization Sensitization (e.g., Ovalbumin IP) Challenge Aerosol Challenge (e.g., Ovalbumin) Sensitization->Challenge BAL Bronchoalveolar Lavage (BAL) Challenge->BAL Dosing_Preclinical This compound Inhalation Dosing_Preclinical->Challenge Treatment Analysis_Preclinical Cell Counts & Cytokine Analysis BAL->Analysis_Preclinical Patient_Recruitment COPD Patient Recruitment Dosing_Clinical This compound/Placebo Inhalation (Crossover Design) Patient_Recruitment->Dosing_Clinical Sputum_Induction Induced Sputum Collection Dosing_Clinical->Sputum_Induction Safety_PK Safety & PK Monitoring Dosing_Clinical->Safety_PK Analysis_Clinical PIP3 Measurement & Inflammatory Biomarker Analysis Sputum_Induction->Analysis_Clinical

Caption: High-level experimental workflows for preclinical and clinical evaluation of this compound.

Conclusion on Target Validation

The target validation of PI3Kδ for the treatment of respiratory diseases with this compound presents a nuanced case study. Preclinical data in a relevant animal model of allergic airway inflammation provided a strong rationale for progressing the compound into clinical development.[2] The subsequent Phase I study in COPD patients successfully demonstrated that inhaled this compound could engage its target in the lung, as evidenced by a significant reduction in sputum PIP3 levels.[3]

However, this target engagement did not translate into a discernible anti-inflammatory effect.[3] This disconnect between target engagement and clinical efficacy suggests that either the inhibition of PI3Kδ alone is insufficient to meaningfully impact the complex inflammatory milieu of COPD, or that the specific patient population and biomarkers chosen for the study were not optimal to demonstrate a therapeutic benefit. Additionally, the high incidence of cough reported as an adverse event with this compound treatment is a noteworthy finding that warrants further investigation for inhaled PI3Kδ inhibitors.[3]

References

The Role of PI3Kδ in Neutrophil Function and its Implications for Chronic Obstructive Pulmonary Disease (COPD)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neutrophilic inflammation is a cornerstone of the pathophysiology of Chronic Obstructive Pulmonary Disease (COPD), contributing significantly to airway damage and disease progression. Phosphoinositide 3-kinase δ (PI3Kδ) has emerged as a critical regulator of neutrophil function, and its dysregulation is increasingly implicated in the persistent and damaging inflammatory response observed in COPD. This technical guide provides an in-depth examination of the role of PI3Kδ in neutrophil biology, its contribution to COPD pathogenesis, and the therapeutic potential of targeting this pathway. We present a synthesis of current research, including quantitative data on the effects of PI3Kδ inhibition, detailed experimental protocols for studying neutrophil function, and visualizations of key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to advance our understanding and treatment of COPD.

Introduction: The Neutrophil-PI3Kδ Axis in COPD

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation and an enhanced chronic inflammatory response in the airways and the lungs to noxious particles or gases. Neutrophils are key cellular players in this inflammatory cascade, accumulating in the airways of COPD patients and releasing a variety of mediators, including proteases, reactive oxygen species (ROS), and pro-inflammatory cytokines, which drive tissue damage and mucus hypersecretion.[1][2][3]

The phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial intracellular network that governs a wide range of cellular processes, including cell growth, proliferation, survival, and migration. The PI3K family is divided into three classes, with Class I being the most extensively studied in the context of inflammation. Class I PI3Ks are further subdivided into Class IA (PI3Kα, PI3Kβ, PI3Kδ) and Class IB (PI3Kγ). PI3Kδ is predominantly expressed in leukocytes and plays a non-redundant role in the function of various immune cells, including neutrophils.[4][5]

Emerging evidence strongly suggests that the PI3Kδ pathway is hyperactive in the neutrophils of COPD patients.[6][7][8] This aberrant signaling is believed to contribute to the dysregulated neutrophil functions observed in the disease, such as enhanced chemotaxis, increased degranulation, and altered survival.[9][10] Consequently, PI3Kδ has garnered significant attention as a promising therapeutic target for mitigating the neutrophilic inflammation that drives COPD.

The Role of PI3Kδ in Neutrophil Function

PI3Kδ is a key downstream effector of various cell surface receptors, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[11][12] Upon activation, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream signaling molecules, most notably the serine/threonine kinase Akt, which in turn modulates a plethora of cellular functions.

Chemotaxis and Migration

Neutrophil migration to sites of inflammation is a tightly regulated process that is essential for host defense. However, in COPD, excessive neutrophil trafficking to the lungs contributes to tissue damage. PI3Kδ, in concert with PI3Kγ, plays a critical role in neutrophil chemotaxis.[11] While PI3Kγ is considered the predominant isoform in leukocyte chemotaxis, PI3Kδ also contributes significantly to PIP3 production and migration in response to certain chemoattractants like leukotriene B4 (LTB4).[11] Studies have shown that selective inhibition of PI3Kδ can diminish neutrophil migration.[11][13]

Degranulation and Oxidative Burst

Upon activation, neutrophils release the contents of their granules, which contain a potent arsenal (B13267) of proteases (e.g., neutrophil elastase), antimicrobial proteins, and enzymes that generate reactive oxygen species (ROS) through the "oxidative burst." While crucial for pathogen clearance, excessive degranulation and ROS production can cause significant damage to host tissues. The PI3K pathway is implicated in regulating neutrophil degranulation.[10] Inhibition of PI3K signaling has been shown to suppress neutrophil degranulation.[10]

Neutrophil Extracellular Trap (NET) Formation

Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. However, excessive NET formation can contribute to inflammation and tissue injury in chronic inflammatory diseases like COPD.[1][14] The role of PI3K isoforms in NET formation is stimulus-dependent. For instance, in TNF-stimulated neutrophils, PI3Kδ has been shown to be indispensable for NET generation.[14]

PI3Kδ in COPD: From Pathogenesis to Therapeutic Target

The PI3Kδ signaling pathway is upregulated in the blood neutrophils and lung tissue of patients with COPD.[6][7] This heightened PI3Kδ activity is associated with the dysregulated neutrophil functions that characterize the disease.[9] Specifically, neutrophils from COPD patients exhibit aberrant migration, which can be corrected in vitro by selective PI3Kδ inhibitors.[9][15] This provides a strong rationale for targeting PI3Kδ as a therapeutic strategy in COPD.

Quantitative Data on PI3Kδ Inhibition in Neutrophils and COPD

The development of selective PI3Kδ inhibitors has enabled the quantification of their effects on neutrophil function and their potential clinical utility in COPD.

ParameterCell Type/ModelInhibitorEffectReference
Neutrophil Migration Mouse NeutrophilsIC87114 (p110δ inhibitor)>70% reduction in tissue accumulation (in a model of arthritis)[11]
Akt Phosphorylation Human NeutrophilsIC87114Reduction in TNFα-induced Akt-phosphorylation[13]
Corticosteroid Sensitivity In vitro modelIC-87114Restores corticosteroid sensitivity impaired by oxidative stress[10]
PIP3 Levels Stable COPD PatientsCHF6523 (inhaled)29.5% reduction compared to placebo[16]
FEV1 Acutely Exacerbating COPD PatientsNemiralisib (inhaled)136 mL placebo-corrected improvement[15]
Distal siVaw (specific imaging airways volume) Acutely Exacerbating COPD PatientsNemiralisib (inhaled)18% increase from baseline at Day 28[17]

Experimental Protocols for Studying Neutrophil Function

The following are detailed methodologies for key experiments used to investigate the role of PI3Kδ in neutrophil function.

Neutrophil Isolation from Human Peripheral Blood

Principle: This protocol describes the isolation of highly pure and viable neutrophils from whole blood using density gradient centrifugation and dextran (B179266) sedimentation.

Materials:

  • Anticoagulant (e.g., sodium citrate (B86180) or EDTA)

  • Dextran T-500 solution

  • Ficoll-Paque PLUS

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate Buffered Saline (PBS)

  • Falcon tubes (15 mL and 50 mL)

  • Centrifuge

Procedure:

  • Collect whole blood into tubes containing an anticoagulant.

  • Mix the blood with an equal volume of dextran solution and allow the erythrocytes to sediment for 30-45 minutes at room temperature.

  • Carefully layer the leukocyte-rich plasma supernatant onto Ficoll-Paque in a 50 mL Falcon tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Aspirate and discard the upper layers, being careful not to disturb the neutrophil-rich layer at the bottom.

  • Resuspend the neutrophil pellet in HBSS.

  • Perform hypotonic lysis to remove any remaining red blood cells by adding RBC Lysis Buffer.

  • Wash the neutrophil pellet twice with HBSS.

  • Resuspend the final neutrophil pellet in the appropriate assay buffer and determine cell count and viability (e.g., using trypan blue exclusion).

Neutrophil Chemotaxis Assay (Boyden Chamber)

Principle: This assay measures the directional migration of neutrophils towards a chemoattractant through a porous membrane.

Materials:

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size)

  • Chemoattractant (e.g., fMLP, IL-8, LTB4)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Isolated neutrophils

  • PI3Kδ inhibitor or vehicle control

  • Microscope

  • Cell staining solution (e.g., Diff-Quik)

Procedure:

  • Pre-treat isolated neutrophils with the PI3Kδ inhibitor or vehicle for a specified time.

  • Add the chemoattractant solution to the lower wells of the Boyden chamber.

  • Place the porous membrane over the lower wells.

  • Add the pre-treated neutrophil suspension to the upper wells.

  • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.

  • After incubation, remove the membrane and wipe the non-migrated cells from the upper surface.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several high-power fields under a microscope.

Reactive Oxygen Species (ROS) Production Assay (Oxidative Burst)

Principle: This assay quantifies the production of intracellular ROS by neutrophils upon stimulation, using a fluorescent probe.

Materials:

  • Isolated neutrophils

  • Stimulant (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA), fMLP)

  • Fluorescent probe (e.g., Dihydrorhodamine 123 (DHR123) or 2',7'-dichlorofluorescin diacetate (DCFH-DA))

  • PI3Kδ inhibitor or vehicle control

  • 96-well black plate

  • Fluorometric plate reader or flow cytometer

Procedure:

  • Resuspend isolated neutrophils in assay buffer.

  • Pre-incubate the neutrophils with the PI3Kδ inhibitor or vehicle.

  • Load the cells with the fluorescent probe according to the manufacturer's instructions.

  • Add the stimulant to the wells of the 96-well plate.

  • Immediately add the neutrophil suspension to the wells.

  • Measure the fluorescence intensity at various time points using a plate reader (kinetic or endpoint) or analyze by flow cytometry.

Neutrophil Degranulation Assay (Elastase Release)

Principle: This assay measures the release of neutrophil elastase, a marker of primary granule release, using a colorimetric substrate.

Materials:

  • Isolated neutrophils

  • Stimulant (e.g., cytochalasin B followed by fMLP)

  • Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • PI3Kδ inhibitor or vehicle control

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Pre-treat isolated neutrophils with the PI3Kδ inhibitor or vehicle.

  • Prime the neutrophils with cytochalasin B.

  • Stimulate the neutrophils with fMLP.

  • Centrifuge the plate to pellet the cells.

  • Transfer the supernatant to a new 96-well plate.

  • Add the elastase substrate to each well.

  • Incubate at 37°C and measure the absorbance at 405 nm over time.

NETosis Assay

Principle: This assay visualizes and quantifies the formation of Neutrophil Extracellular Traps (NETs) using fluorescent DNA-binding dyes.

Materials:

  • Isolated neutrophils

  • Stimulant (e.g., PMA, ionomycin, or TNFα)

  • Impermeant DNA dye (e.g., Sytox Green)

  • Permeant DNA dye (e.g., Hoechst 33342)

  • PI3Kδ inhibitor or vehicle control

  • 96-well imaging plate

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed isolated neutrophils onto a 96-well imaging plate.

  • Pre-treat the cells with the PI3Kδ inhibitor or vehicle.

  • Add the stimulant to the wells.

  • Add the impermeant and permeant DNA dyes.

  • Incubate at 37°C in a humidified 5% CO2 incubator.

  • Acquire images at various time points using a fluorescence microscope. NETs will be visualized as extracellular web-like structures stained with both dyes.

  • Quantify NET formation by measuring the area of extracellular DNA or by counting the number of NET-releasing cells.

Visualizations: Signaling Pathways and Experimental Workflows

PI3Kδ Signaling Pathway in Neutrophils

PI3K_Signaling Receptor GPCR / RTK PI3Kd PI3Kδ Receptor->PI3Kd Activation PIP3 PIP3 PI3Kd->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Functions Neutrophil Functions (Migration, Degranulation, Survival) Downstream->Functions Experimental_Workflow Start Start: Human Whole Blood Isolation Neutrophil Isolation (Density Gradient Centrifugation) Start->Isolation Pretreatment Pre-incubation: PI3Kδ Inhibitor vs. Vehicle Isolation->Pretreatment Stimulation Stimulation (e.g., fMLP, TNFα) Pretreatment->Stimulation Assay Functional Assays Stimulation->Assay Chemotaxis Chemotaxis Assay Assay->Chemotaxis ROS ROS Production Assay Assay->ROS Degranulation Degranulation Assay Assay->Degranulation NETosis NETosis Assay Assay->NETosis Analysis Data Analysis & Quantification Chemotaxis->Analysis ROS->Analysis Degranulation->Analysis NETosis->Analysis COPD_Pathogenesis COPD COPD Pathogenesis PI3Kd Upregulated PI3Kδ Signaling COPD->PI3Kd Neutrophil Dysregulated Neutrophil Function (↑ Migration, ↑ Degranulation, ↑ NETosis) PI3Kd->Neutrophil Damage Airway Inflammation & Tissue Damage Neutrophil->Damage Damage->COPD Feedback Loop Inhibitor PI3Kδ Inhibitors Inhibitor->PI3Kd Blockade

References

CHF-6523: A Technical Guide to its Application in Th2-Driven Acute Lung Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHF-6523 is a potent and selective inhaled inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme. This document provides an in-depth technical overview of its mechanism of action and its application in preclinical, Th2-driven models of acute lung inflammation, relevant to diseases such as asthma. The information presented herein is synthesized from publicly available preclinical data.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

The PI3Kδ signaling pathway is a critical regulator of activation, proliferation, and function in various leukocytes, which are key players in inflammatory responses. In Th2-mediated inflammation, the activation of PI3Kδ is a downstream event following T-cell receptor (TCR) and co-stimulatory molecule engagement on Th2 cells. This activation leads to the production of key Th2 cytokines, such as IL-4, IL-5, and IL-13, which orchestrate the recruitment and activation of eosinophils and other inflammatory cells to the lungs. By selectively inhibiting PI3Kδ, this compound is designed to disrupt this signaling cascade, thereby reducing the production of Th2 cytokines and mitigating the subsequent inflammatory response.

PI3Kδ Signaling Pathway in Th2-Driven Inflammation

PI3K_delta_pathway cluster_antigen_presentation Antigen Presentation cluster_th2_cell Th2 Cell cluster_inflammatory_response Inflammatory Response APC Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) APC->TCR Antigen PI3K_delta PI3Kδ TCR->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K_delta AKT AKT PIP3->AKT Activation NFkB NF-κB AKT->NFkB Activation Th2_Cytokines Th2 Cytokines (IL-4, IL-5, IL-13) NFkB->Th2_Cytokines Transcription Eosinophil_Recruitment Eosinophil Recruitment & Activation Th2_Cytokines->Eosinophil_Recruitment Airway_Inflammation Airway Inflammation Eosinophil_Recruitment->Airway_Inflammation CHF6523 This compound CHF6523->PI3K_delta Inhibition

Caption: PI3Kδ signaling cascade in Th2 cells leading to airway inflammation and its inhibition by this compound.

Preclinical Efficacy in a Th2-Driven Acute Lung Inflammation Model

This compound has demonstrated significant anti-inflammatory activity in a well-established preclinical model of Th2-driven acute lung inflammation. The model of choice was the ovalbumin (OVA)-induced allergic airway inflammation in Brown Norway rats, a strain known for its propensity to mount strong Th2-type immune responses.

Data Presentation

The following tables summarize the available quantitative data for this compound's in vitro potency and in vivo efficacy.

Table 1: In Vitro Activity of this compound

ParameterValue
PI3Kδ Enzymatic Inhibition (pKia) 9.07 ± 0.02
PI3Kγ Enzymatic Inhibition (pKia) 7.05

Note: Data extracted from publicly available research articles. pKia is the negative logarithm of the inhibitor constant.

Table 2: In Vivo Efficacy of this compound in an Ovalbumin-Challenged Brown Norway Rat Model

Treatment GroupDose (μmol/kg)Time of Administration (pre-OVA challenge)Outcome Measure% Inhibition
This compound 1.02 hoursBALF Eosinophils64.8
This compound 1.012 hoursBALF Eosinophils79.3

Note: Data is derived from the "Discovery of this compound..." publication in the Journal of Medicinal Chemistry. Further details on dose-response and effects on other inflammatory mediators are not publicly available.

Experimental Protocols

Ovalbumin-Induced Th2-Driven Acute Lung Inflammation Model in Brown Norway Rats

This protocol outlines the methodology for inducing a Th2-mediated allergic airway inflammation in Brown Norway rats, as referenced in the preclinical studies of this compound.

1. Animals:

  • Male Brown Norway rats are used due to their robust Th2 response.

2. Sensitization:

  • On day 0 and day 7, rats are sensitized via intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (B78521) (Alum). A typical dosing regimen would be 1 mg of OVA in 100 mg of Alum per rat.

3. Challenge:

  • On day 14, and for a specified number of consecutive days, rats are challenged with an aerosolized solution of OVA (e.g., 1% in saline) for a set duration (e.g., 30 minutes).

4. Compound Administration:

  • This compound is formulated for inhalation and administered intratracheally at specified time points before the OVA challenge.

5. Readouts (24 hours post-final challenge):

  • Bronchoalveolar lavage (BAL) is performed to collect fluid (BALF) for cell counting and cytokine analysis.

  • Lung tissue may be collected for histological analysis.

Experimental Workflow

experimental_workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: Sensitization (OVA/Alum i.p.) Day7 Day 7: Booster Sensitization (OVA/Alum i.p.) Day14 Day 14: This compound Administration (i.t.) followed by OVA Aerosol Challenge Day7->Day14 Day15 Day 15 (24h post-challenge): Bronchoalveolar Lavage (BAL) Cell & Cytokine Analysis Day14->Day15

Caption: Workflow for the ovalbumin-induced acute lung inflammation model and assessment of this compound efficacy.

Bronchoalveolar Lavage (BAL) and Cell Counting Protocol

1. Anesthesia and Euthanasia:

  • Rats are deeply anesthetized.

  • The trachea is exposed and cannulated.

2. Lavage Procedure:

  • The lungs are lavaged with a fixed volume of a suitable buffer (e.g., Hanks' Balanced Salt Solution with EDTA) in several aliquots.

  • The BAL fluid is collected and pooled.

3. Cell Pellet Collection:

  • The BALF is centrifuged to pellet the cells.

4. Total Cell Count:

  • The cell pellet is resuspended in a known volume of buffer.

  • Total cell numbers are determined using a hemocytometer or an automated cell counter.

5. Differential Cell Count:

  • A portion of the cell suspension is used to prepare cytospin slides.

  • Slides are stained with a differential stain (e.g., May-Grünwald-Giemsa).

  • Differential counts of eosinophils, neutrophils, macrophages, and lymphocytes are performed by counting at least 400 cells under a microscope.

Conclusion

This compound is a selective PI3Kδ inhibitor that has demonstrated potent anti-inflammatory effects in a Th2-driven model of acute lung inflammation. The available preclinical data indicates a significant reduction in eosinophilic inflammation in the lungs of ovalbumin-sensitized and -challenged Brown Norway rats. This technical guide provides researchers and drug development professionals with the foundational knowledge of this compound's mechanism of action and its evaluation in a relevant preclinical model. Further research and publication of more extensive preclinical data will be beneficial for a more complete understanding of its pharmacological profile.

Inhaled PI3K Delta Inhibitors for Lung Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the delta (δ) isoform, is a critical regulator of immune cell function and has emerged as a key therapeutic target in chronic inflammatory lung diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] PI3Kδ is predominantly expressed in leukocytes, and its aberrant signaling contributes to the pathogenesis of these conditions by modulating immune cell recruitment, activation, and survival.[1][3] Systemic inhibition of PI3Kδ has been limited by on-target toxicities.[4][5] Consequently, the development of inhaled PI3Kδ inhibitors offers a promising strategy to deliver therapeutic agents directly to the lungs, maximizing local efficacy while minimizing systemic side effects.[2][4] This guide provides an in-depth technical overview of inhaled PI3Kδ inhibitors, summarizing preclinical and clinical data, detailing relevant experimental protocols, and visualizing key pathways and processes.

The PI3K Delta Signaling Pathway in Lung Inflammation

The PI3K family of lipid kinases is divided into three classes. Class I PI3Ks are central to inflammatory processes and are further subdivided; PI3Kα and PI3Kβ are ubiquitously expressed, whereas PI3Kγ and PI3Kδ are found predominantly in leukocytes.[1][3]

Upon activation by various stimuli such as growth factors, cytokines, or G-protein-coupled receptors (GPCRs), PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). This activation triggers a cascade of signaling events that regulate crucial cellular functions including:

  • Cell Proliferation, Survival, and Differentiation : Essential for immune cell homeostasis.[3][6]

  • Neutrophil Function : PI3Kδ signaling influences neutrophil chemotaxis, oxidative burst, and survival.[1] In COPD, neutrophils exhibit dysregulated migration, a defect that can be corrected by PI3Kδ inhibition.[7]

  • Eosinophil and B-Cell Function : The pathway is involved in allergic inflammation, B-cell activation, and IgE-mediated responses, which are hallmarks of asthma.[3][6]

  • Macrophage Activity : Targeting the PI3Kδ pathway can enhance macrophage-mediated bacterial clearance, potentially reducing pathogen-induced exacerbations.[3]

In diseases like COPD and asthma, this pathway is often hyperactive, leading to persistent inflammation and tissue damage.[1][7]

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_responses Receptor Receptor (e.g., GPCR, RTK) PI3K_delta PI3Kδ Receptor->PI3K_delta Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt/PKB PIP3->Akt Recruits & Activates PI3K_delta->PIP2 Phosphorylates Inhibitor Inhaled PI3Kδ Inhibitor Inhibitor->PI3K_delta Blocks Downstream Downstream Effectors (e.g., NF-κB, mTOR) Akt->Downstream Activates Response Cellular Responses Downstream->Response Inflammation Inflammation Response->Inflammation Proliferation Cell Proliferation & Survival Response->Proliferation Migration Cell Migration Response->Migration

Caption: PI3K Delta Signaling Pathway in Immune Cells.

Preclinical Data for Inhaled PI3K Delta Inhibitors

Preclinical studies in various animal models of lung disease have demonstrated the therapeutic potential of inhaled PI3K inhibitors. These models are crucial for evaluating efficacy, target engagement, and safety before human trials.

Data Summary
CompoundTarget(s)Animal ModelKey FindingsReference(s)
Nemiralisib (B609524) (GSK2269557) PI3Kδ-Potent and highly selective; inhibits proinflammatory cytokine release from human lung tissue with nanomolar potency.[8]
AZD8154 PI3Kγ/δRat (LPS-induced inflammation)Dose-dependently reduced BAL fluid neutrophil recruitment (83% inhibition at 0.3 mg/kg).[9]
AZD8154 Rat (Ovalbumin-induced allergic asthma)Dose-dependently inhibited eosinophil influx and release of IL-13 and IL-17.[9]
CL27c (prodrug) Pan-Class I PI3KMouse (Bleomycin-induced fibrosis)Inhaled administration reduced inflammation, collagen deposition, and improved lung function and survival.[5][10]
CL27c (prodrug) Mouse (OVA-induced acute allergic asthma)Reduced inflammation and improved lung function.[5]
IHMT-PI3Kδ−372 PI3KδAnimal (Cigarette smoke exposure)Dose-dependently enhanced lung function and decreased inflammatory cytokines (IL-1, IL-6, IL-8, TNF-α) and alveolar macrophages in BAL.[8]

Clinical Development of Inhaled PI3K Delta Inhibitors

Several inhaled PI3Kδ inhibitors have advanced into clinical trials, primarily for COPD and asthma. While the inhaled route is intended to improve the therapeutic index, clinical development has faced challenges.[4][11]

Data Summary
CompoundDiseasePhaseKey FindingsReference(s)
Nemiralisib (GSK2269557) Acute Exacerbation of COPD (AECOPD)II1 mg daily for 84 days. Showed a 107.3 mL improvement in FEV₁ and an 18% placebo-corrected increase in distal specific imaging airway volume (siVaw) at day 28.[12][13]
Nemiralisib (GSK2269557) Stable COPDIIAltered sputum neutrophil transcriptomics, suggesting improved migration phenotype.[7]
Nemiralisib (GSK2269557) Asthma, COPDIIDevelopment suspended due to lack of efficacy and increased incidence of cough.[11]
CHF6523 Stable COPD with Chronic BronchitisIIShowed significant target engagement (29.5% reduction in PIP3 vs. placebo) but did not result in notable anti-inflammatory effects.[14]

Key Experimental Protocols

Standardized and reproducible protocols are essential for evaluating the efficacy and mechanism of action of novel inhaled therapies. Below are detailed methodologies for key preclinical and clinical experiments.

Protocol 1: Preclinical Inhaled Drug Administration (Murine Model)

This protocol describes the non-invasive intratracheal administration of a drug formulation to a mouse using a microsprayer device.

Objective: To deliver a precise dose of an inhibitor directly to the lungs.

Materials:

  • Anesthetic (e.g., Ketamine/Xylazine or Isoflurane)

  • Mouse intubation platform

  • Light source for transillumination of the trachea

  • MicroSprayer Aerosolizer attached to a high-pressure syringe

  • Drug formulation (solution or suspension)

Methodology:

  • Anesthesia: Anesthetize the mouse using a consistent method. Injectable anesthesia like ketamine/xylazine has been shown to result in greater lung deposition from intranasal or oropharyngeal routes compared to isoflurane.

  • Positioning: Suspend the anesthetized mouse upright on the intubation platform.

  • Intubation: Use a light source to illuminate the neck and visualize the trachea. Gently guide the MicroSprayer catheter through the glottis into the trachea. Proper intubation is critical for deep lung delivery.[15]

  • Administration: Depress the syringe plunger to aerosolize the formulation directly into the lungs. A typical volume for a mouse is 50 µL.[16]

  • Recovery: Monitor the animal until it has fully recovered from anesthesia. The procedure is non-invasive and allows for multiple administrations over time.[16]

Protocol 2: Assessment of Airway Inflammation via Bronchoalveolar Lavage (BAL) in Mice

Objective: To quantify inflammatory cells and mediators in the lungs.

Materials:

  • Euthanasia agent

  • Surgical board and dissection tools

  • Tracheal cannula (e.g., 20-gauge)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Syringe (1 mL)

  • Centrifuge and collection tubes

  • Hemocytometer or automated cell counter

  • ELISA kits for cytokine measurement

Methodology:

  • Euthanasia & Dissection: Following the experimental endpoint, euthanize the mouse via an approved method. Expose the trachea through a midline incision in the neck.

  • Cannulation: Carefully insert and secure a cannula into the trachea.

  • Lavage: Instill 0.5-1.0 mL of ice-cold PBS through the cannula into the lungs and then gently aspirate the fluid. Repeat this process 2-3 times to maximize cell recovery, collecting the pooled fluid (BALF).

  • Cell Counting: Centrifuge the BALF to pellet the cells. Resuspend the pellet in a known volume of PBS. Perform a total cell count using a hemocytometer. Prepare a cytospin slide and stain (e.g., with Diff-Quik) for differential cell counting (macrophages, neutrophils, eosinophils, lymphocytes).

  • Cytokine Analysis: Use the supernatant from the centrifugation to measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or other immunoassay techniques.

Protocol 3: Clinical Assessment of Airway Inflammation via Induced Sputum

Objective: To non-invasively collect a sample from the lower airways to quantify inflammatory cells.[17][18]

Materials:

  • Nebulizer

  • Hypertonic saline solutions (e.g., 3%, 4%, 5%)

  • Spirometer

  • Dithiothreitol (DTT) solution

  • Centrifuge, microscope slides, and stain

Methodology:

  • Pre-medication: Administer a short-acting bronchodilator (e.g., salbutamol) to prevent bronchoconstriction.

  • Baseline Spirometry: Measure the patient's FEV₁ before starting the induction.

  • Induction: The patient inhales nebulized hypertonic saline for a set period (e.g., 7 minutes). The concentration of saline may be incrementally increased.

  • Sputum Collection: After each inhalation period, the patient is encouraged to cough deeply and expectorate sputum into a collection container.

  • Monitoring: Perform spirometry after each inhalation to monitor for excessive bronchoconstriction (e.g., >20% fall in FEV₁). The procedure is stopped if this occurs.

  • Sputum Processing: Select purulent or mucoid portions of the sample. Add DTT to liquefy the mucus.

  • Cell Counting: Centrifuge the sample to create a cell pellet. Prepare a cytospin slide, stain it, and perform a differential cell count under a microscope to determine the percentage of neutrophils, eosinophils, macrophages, etc.[17]

Experimental & Clinical Workflows

Visualizing the workflow of preclinical and clinical studies helps in understanding the logical sequence of operations from hypothesis to data analysis.

Preclinical_Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Endpoint Analysis cluster_data Phase 4: Data Interpretation start Select Animal Model (e.g., Mouse, Rat) induce Induce Lung Disease (e.g., Allergen, LPS, Cigarette Smoke) start->induce randomize Randomize Animals (Vehicle vs. Inhibitor) induce->randomize administer Administer Inhaled PI3Kδ Inhibitor randomize->administer euthanize Euthanize & Collect Samples administer->euthanize balf Bronchoalveolar Lavage (BAL) euthanize->balf histology Lung Histology euthanize->histology lung_function Lung Function (e.g., Plethysmography) euthanize->lung_function cell_counts Cell Counts & Cytokines balf->cell_counts path_score Pathology Scoring histology->path_score results Efficacy & Safety Results lung_function->results cell_counts->results path_score->results

Caption: A typical preclinical experimental workflow.

Clinical_Trial_Workflow cluster_enrollment Phase 1: Enrollment cluster_intervention Phase 2: Intervention cluster_followup Phase 3: Follow-Up & Analysis cluster_outcome Phase 4: Outcome recruit Patient Recruitment (Inclusion/Exclusion Criteria) consent Informed Consent recruit->consent baseline Baseline Assessment (Spirometry, Sputum, Symptoms) consent->baseline randomize Randomization (Placebo vs. Active Drug) baseline->randomize treatment Treatment Period (e.g., 12 Weeks) randomize->treatment visits Follow-Up Visits (e.g., Weeks 4, 8, 12) treatment->visits endpoints Measure Endpoints (FEV₁, Sputum Cells, Exacerbations, Safety) visits->endpoints analysis Statistical Analysis endpoints->analysis report Efficacy & Safety Report analysis->report

Caption: A generalized clinical trial workflow.

Conclusion and Future Directions

Inhaled PI3Kδ inhibitors represent a targeted therapeutic strategy for chronic inflammatory lung diseases. The rationale for their use is strong, given the central role of PI3Kδ in leukocyte function.[1] Preclinical data have been largely positive, showing reductions in airway inflammation and improvements in lung function in various models.[5][9] However, the translation to clinical success has been challenging, with lead candidates like nemiralisib failing to meet efficacy endpoints in later-phase trials, despite showing target engagement.[11][14]

Future research in this area should focus on several key aspects:

  • Patient Stratification: Identifying patient endotypes most likely to respond to PI3Kδ inhibition, possibly through biomarkers such as sputum neutrophil counts or specific transcriptomic signatures.[7]

  • Dual-Target Inhibition: Exploring inhibitors that target both PI3Kδ and other relevant isoforms, such as PI3Kγ, may offer broader efficacy.[3][11]

  • Optimizing Drug Properties: Improving drug properties to enhance lung retention and minimize local side effects like cough could improve the therapeutic window.[4]

  • Combination Therapies: Investigating the use of inhaled PI3Kδ inhibitors in combination with existing therapies, such as corticosteroids or bronchodilators, to achieve synergistic effects.

Despite the setbacks, the targeted, inhaled approach to modulating lung inflammation via the PI3Kδ pathway remains a scientifically valid and potentially valuable avenue for the development of new treatments for severe respiratory diseases.

References

The Paradox of PI3Kδ Inhibition in COPD: A Technical Analysis of CHF-6523 and the Challenge of Corticosteroid Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Parma, Italy – December 3, 2025 – This technical whitepaper provides an in-depth analysis of the investigational inhaled phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, CHF-6523, for the treatment of Chronic Obstructive Pulmonary Disease (COPD). It explores the robust scientific rationale for targeting PI3Kδ to overcome corticosteroid resistance, a major clinical challenge in COPD management, and critically evaluates the findings from recent clinical investigations of this compound. This document is intended for researchers, scientists, and drug development professionals in the respiratory field.

Executive Summary

Chronic Obstructive Pulmonary Disease (COPD) is characterized by persistent airway inflammation that is often poorly responsive to corticosteroid therapy. The phosphoinositide 3-kinase (PI3K) pathway, particularly the δ isoform, has been identified as a key driver of this corticosteroid insensitivity. Oxidative stress, a central feature of COPD, activates PI3Kδ, which in turn leads to the inactivation of histone deacetylase-2 (HDAC2), an enzyme crucial for the anti-inflammatory effects of corticosteroids. This understanding provided a strong rationale for the development of PI3Kδ inhibitors as a novel therapeutic strategy to restore corticosteroid sensitivity and reduce inflammation in COPD.

This compound, a potent and selective inhaled PI3Kδ inhibitor, was developed to directly test this hypothesis. Preclinical studies demonstrated its anti-inflammatory potential.[1] However, a key clinical study in patients with stable, symptomatic COPD (NCT04032535) yielded unexpected results. While this compound successfully engaged its target in the lungs, evidenced by a significant reduction in the downstream biomarker phosphatidylinositol (3,4,5)-trisphosphate (PIP3), this did not translate into a discernible anti-inflammatory effect.[2][3] This whitepaper will dissect the molecular mechanisms underpinning the therapeutic hypothesis, present the clinical data for this compound in a structured format, and provide detailed experimental context to facilitate a deeper understanding of these pivotal findings.

The Molecular Basis for Targeting PI3Kδ in Corticosteroid-Resistant COPD

Corticosteroid resistance in COPD is a complex phenomenon, but a central mechanism involves the impairment of histone deacetylase-2 (HDAC2).[4] Corticosteroids exert their anti-inflammatory effects by recruiting HDAC2 to the site of active inflammatory gene transcription, which leads to the deacetylation of histones and subsequent suppression of gene expression.

In COPD, chronic exposure to oxidative stress (e.g., from cigarette smoke) triggers the activation of the PI3Kδ signaling pathway in inflammatory cells.[5] Activated PI3Kδ phosphorylates Akt, which in turn phosphorylates and inactivates HDAC2.[4] This disruption prevents corticosteroids from effectively switching off inflammatory gene expression, leading to persistent inflammation despite treatment.[5] Therefore, inhibiting PI3Kδ was hypothesized to protect HDAC2 from inactivation, thereby restoring the anti-inflammatory activity of corticosteroids.[3]

Corticosteroid Resistance Pathway in COPD Signaling Pathway of Corticosteroid Resistance in COPD cluster_activation Activation Cascade cluster_corticosteroid_action Corticosteroid Action cluster_resistance Resistance Mechanism Oxidative_Stress Oxidative Stress (e.g., Cigarette Smoke) PI3Kd PI3Kδ Oxidative_Stress->PI3Kd activates Akt Akt PI3Kd->Akt activates HDAC2_active HDAC2 (active) Akt->HDAC2_active phosphorylates HDAC2_inactive HDAC2-P (inactive) HDAC2_active->HDAC2_inactive Inflammatory_Genes Inflammatory Genes (e.g., IL-8, TNF-α) HDAC2_active->Inflammatory_Genes deacetylates & suppresses Persistent_Inflammation Persistent Inflammation HDAC2_inactive->Persistent_Inflammation GR Glucocorticoid Receptor (GR) + Corticosteroid GR->HDAC2_active recruits Inflammation_Suppression Suppression of Inflammation GR->Inflammation_Suppression CHF6523 This compound CHF6523->PI3Kd inhibits CHF6523_Trial_Workflow This compound Phase I (Part 3) COPD Study Workflow Screening Screening Period (N=44 COPD Patients) Randomization Randomization (1:1) Screening->Randomization GroupA Sequence A Randomization->GroupA GroupB Sequence B Randomization->GroupB Treatment1A Period 1 (28 days) This compound (2mg BID) GroupA->Treatment1A Treatment1B Period 1 (28 days) Placebo (BID) GroupB->Treatment1B Washout Washout Period (28 days) Treatment1A->Washout Treatment1B->Washout Treatment2A Period 2 (28 days) Placebo (BID) Washout->Treatment2A Crossover Treatment2B Period 2 (28 days) This compound (2mg BID) Washout->Treatment2B Crossover FollowUp End of Study/ Follow-up Treatment2A->FollowUp Treatment2B->FollowUp

References

Methodological & Application

Application Notes and Protocols for CHF-6523 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHF-6523 is a potent and selective inhaled inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, which has been investigated for the treatment of chronic obstructive pulmonary disease (COPD). The PI3Kδ signaling pathway is a critical regulator of inflammatory processes and immune cell function. This document provides detailed protocols for key in vitro assays essential for characterizing the potency, selectivity, and safety profile of this compound. The included assays are a biochemical enzyme inhibition assay for PI3K isoforms, a cell-based functional assay measuring downstream signaling, and standard safety pharmacology assays.

Introduction

The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and differentiation. The class I PI3K isoforms (α, β, δ, and γ) are particularly important in signal transduction. PI3Kδ is predominantly expressed in leukocytes and is a key mediator of inflammatory and immune responses, making it an attractive therapeutic target for inflammatory diseases. This compound was developed as a selective inhibitor of PI3Kδ. Accurate and reproducible in vitro characterization is fundamental to understanding its mechanism of action and preclinical profile.

Data Presentation

The inhibitory activity of this compound against Class I PI3K isoforms is summarized below. Data represents the negative logarithm of the inhibitory constant (pKi), derived from biochemical assays. A higher pKi value indicates greater potency.

TargetThis compound pKiSelectivity vs. PI3Kδ
PI3Kδ8.4-
PI3Kα< 6.2> 150-fold
PI3Kβ< 6.2> 150-fold
PI3KγNot ReportedNot Reported

Signaling Pathway

The PI3Kδ signaling pathway is initiated by the activation of various cell surface receptors, leading to the recruitment and activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (also known as Protein Kinase B). Phosphorylated Akt (p-Akt) then modulates the activity of numerous substrates, leading to the regulation of cellular functions like inflammation, cell survival, and proliferation.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Cell Surface Receptor PI3K_delta PI3Kδ Receptor->PI3K_delta Activation PIP2 PIP2 PI3K_delta->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt (Ser473) Akt->pAkt Phosphorylation Downstream Downstream Effectors pAkt->Downstream Response Cellular Responses (e.g., Inflammation) Downstream->Response CHF6523 This compound CHF6523->PI3K_delta Inhibition

PI3Kδ Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

PI3Kδ Enzymatic Activity Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of PI3K isoforms and the inhibitory potency of this compound.

Experimental Workflow:

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare Assay Buffer, ATP, and PI3K Enzymes C Add Enzyme, Inhibitor (this compound), and Substrate (PIP2) to Plate A->C B Prepare this compound Serial Dilutions B->C D Initiate Reaction with ATP C->D E Incubate at RT D->E F Add ADP-Glo™ Reagent to Terminate Reaction & Deplete ATP E->F G Incubate at RT F->G H Add Kinase Detection Reagent to Convert ADP to ATP G->H I Incubate at RT H->I J Read Luminescence I->J

Workflow for the PI3K ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ enzymes

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • PIP2 (substrate)

  • ATP

  • This compound

  • DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Reagent Preparation:

    • Prepare Assay Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/mL BSA, 1 mM DTT).

    • Prepare a stock solution of this compound in 100% DMSO and create a serial dilution series.

    • Dilute PI3K enzymes to the desired concentration in Assay Buffer.

    • Prepare substrate solution containing PIP2 in Assay Buffer.

    • Prepare ATP solution in Assay Buffer.

  • Kinase Reaction:

    • Add 2.5 µL of PI3K enzyme solution to each well of a 384-well plate.

    • Add 0.5 µL of serially diluted this compound or DMSO (vehicle control) to the respective wells.

    • Add 2.5 µL of the PIP2 substrate solution.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

    • Calculate the Ki value using the Cheng-Prusoff equation.

THP-1 Cell-Based p-Akt (Ser473) HTRF® Assay

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on the PI3Kδ signaling pathway by quantifying the phosphorylation of Akt at Serine 473 in THP-1 monocytes stimulated with Macrophage Colony-Stimulating Factor (M-CSF).

Experimental Workflow:

HTRF_Workflow cluster_cell_prep Cell Culture & Treatment cluster_lysis Cell Lysis cluster_detection HTRF Detection A Seed THP-1 Cells in Assay Plate B Pre-incubate with This compound Serial Dilutions A->B C Stimulate with M-CSF B->C D Lyse Cells with Supplemented Lysis Buffer C->D E Incubate at RT D->E F Transfer Lysate to Detection Plate E->F G Add HTRF Antibodies (Anti-pAkt-Eu3+ & Anti-Total Akt-d2) F->G H Incubate at RT G->H I Read HTRF Signal (665nm / 620nm) H->I

Workflow for the THP-1 p-Akt HTRF® Assay.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 2-mercaptoethanol

  • Recombinant human M-CSF

  • This compound

  • Phospho-Akt (Ser473) HTRF® Kit (e.g., from Cisbio)

  • DMSO

  • 96-well cell culture plates

  • White, low-volume 384-well detection plates

Procedure:

  • Cell Culture and Plating:

    • Culture THP-1 cells in suspension in RPMI-1640 medium.

    • Seed THP-1 cells into a 96-well culture plate at a density of 1 x 10⁶ cells/mL in serum-free medium and starve overnight.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for 30 minutes at 37°C.

    • Stimulate the cells with M-CSF (e.g., 50 ng/mL final concentration) for 15 minutes at 37°C.

  • Cell Lysis:

    • Lyse the cells by adding the supplemented lysis buffer provided in the HTRF® kit.

    • Incubate the plate at room temperature for 30 minutes with gentle shaking.

  • HTRF® Detection:

    • Transfer 16 µL of the cell lysate to a white, low-volume 384-well detection plate.

    • Add 4 µL of the HTRF® antibody mix (Eu³⁺-cryptate labeled anti-p-Akt antibody and d2-labeled anti-total Akt antibody).

    • Incubate the plate at room temperature for 4 hours, protected from light.

    • Read the fluorescence emission at 665 nm and 620 nm using an HTRF®-compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000.

    • Determine the percent inhibition of Akt phosphorylation for each this compound concentration relative to the M-CSF-stimulated control.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

In Vitro Safety Pharmacology Assays

Standard in vitro safety assays are crucial to de-risk drug candidates early in development. This compound has been reported to have a clean profile in key safety assays. The general principles of these assays are described below.

Principle: This assay evaluates the mutagenic potential of a compound by assessing its ability to induce reverse mutations in several histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli. The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.

Procedure Outline:

  • The test compound (this compound) at various concentrations is mixed with the bacterial tester strains in the presence or absence of the S9 mix.

  • The mixture is plated on a minimal agar (B569324) medium lacking the essential amino acid (histidine or tryptophan).

  • Plates are incubated for 48-72 hours.

  • Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form visible colonies.

  • The number of revertant colonies is counted and compared to the negative (vehicle) control. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.

Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes. This assay assesses the potential of a compound to inhibit the hERG channel, typically using automated patch-clamp electrophysiology on a stable cell line expressing the channel (e.g., HEK293 cells).

Procedure Outline:

  • HEK293 cells stably expressing the hERG channel are cultured.

  • Using an automated patch-clamp system, a whole-cell recording configuration is established.

  • A specific voltage protocol is applied to elicit hERG tail currents.

  • A baseline recording of the hERG current is established.

  • The cells are exposed to increasing concentrations of this compound, and the hERG current is recorded at each concentration.

  • The percentage of current inhibition is calculated for each concentration relative to the baseline.

  • An IC₅₀ value is determined by fitting the concentration-response data to a suitable equation. This value helps to assess the risk of cardiac liability.

Conclusion

The in vitro assays described provide a robust framework for the preclinical characterization of PI3Kδ inhibitors like this compound. The biochemical assay allows for the precise determination of potency and selectivity against different PI3K isoforms. The cell-based assay confirms the compound's activity on the intended signaling pathway in a relevant cellular context. Finally, the safety pharmacology assays are indispensable for identifying potential off-target liabilities early in the drug development process. These detailed protocols serve as a valuable resource for researchers working on the discovery and development of novel kinase inhibitors.

Application Notes and Protocols for Cell-Based Assays for PI3K Delta Inhibition using CHF-6523

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The delta (δ) isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in the function of B cells, T cells, and other immune cells.[1][2] Dysregulation of the PI3Kδ pathway is implicated in various inflammatory diseases and hematological malignancies, making it a key therapeutic target.[2]

CHF-6523 is a potent and selective inhaled inhibitor of PI3Kδ, developed for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[3][4] Its mechanism of action involves the direct inhibition of PI3Kδ kinase activity, thereby blocking the downstream signaling cascade, including the phosphorylation of AKT.[5]

These application notes provide detailed protocols for key cell-based assays to characterize the in vitro activity of this compound and other PI3Kδ inhibitors. The described assays are essential for determining cellular potency, selectivity, and functional effects on immune cells.

Data Presentation

The following tables summarize the in vitro cellular potency of this compound and its analogs in a key cell-based assay.

Table 1: Cellular Potency of this compound and Related Compounds in THP-1 pAKT Assay [5]

CompoundTHP-1 pAKT (pIC50)
This compound (18) >8.5
Compound 16.6
Compound 2>6.6 (suboptimal)
Compound 3-
Compound 4-
Compound 5>8.5 (low nM)

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Signaling Pathway

The following diagram illustrates the canonical PI3Kδ signaling pathway and the point of inhibition by this compound.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) / G-Protein Coupled Receptor (GPCR) PI3K_delta PI3Kδ (p110δ/p85) RTK->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation CHF6523 This compound CHF6523->PI3K_delta Inhibition PIP2 PIP2 PIP2->PI3K_delta PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) pAKT pAKT (Active) AKT->pAKT Phosphorylation (Ser473 by mTORC2) Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) pAKT->Downstream Activation/Inhibition Response Cellular Responses (Growth, Proliferation, Survival, Inflammation) Downstream->Response

Caption: PI3Kδ signaling pathway and inhibition by this compound.

Experimental Protocols

THP-1 pAKT (Ser473) HTRF Assay

This assay measures the potency of PI3Kδ inhibitors by quantifying the inhibition of M-CSF-stimulated AKT phosphorylation at Ser473 in the human monocytic cell line THP-1.[5]

Experimental Workflow

THP1_Workflow Start Start Seed Seed THP-1 cells in 96-well plate Start->Seed Starve Serum starve cells Seed->Starve Treat Pre-incubate with This compound (or vehicle) Starve->Treat Stimulate Stimulate with M-CSF Treat->Stimulate Lyse Lyse cells Stimulate->Lyse HTRF Add HTRF reagents (anti-pAKT-Eu3+ & anti-AKT-d2) Lyse->HTRF Incubate Incubate at RT HTRF->Incubate Read Read HTRF signal Incubate->Read Analyze Analyze data (pIC50) Read->Analyze

Caption: Workflow for the THP-1 pAKT HTRF assay.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with 10% FBS, 2-mercaptoethanol

  • Serum-free RPMI-1640

  • Recombinant human M-CSF

  • This compound or other PI3Kδ inhibitors

  • HTRF pAKT (Ser473) assay kit (e.g., from Cisbio)

  • 96-well cell culture plates

  • HTRF-compatible plate reader

Protocol:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol.

  • Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 50,000 - 100,000 cells per well and incubate overnight.

  • Serum Starvation: The following day, gently centrifuge the plate, remove the supernatant, and resuspend the cells in serum-free RPMI-1640. Incubate for 4-6 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the compound dilutions to the cells and pre-incubate for 1 hour at 37°C. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: Add M-CSF to a final concentration of 100 ng/mL to all wells except the unstimulated control. Incubate for 15-20 minutes at 37°C.

  • Cell Lysis: Lyse the cells by adding the lysis buffer provided in the HTRF kit. Incubate for 30 minutes at room temperature with gentle shaking.

  • HTRF Detection: Add the HTRF antibody reagents (anti-pAKT-Europium cryptate and anti-total AKT-d2) to the cell lysates.

  • Incubation: Incubate the plate for 4 hours to overnight at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the pIC50 value using a sigmoidal dose-response curve fit.

B-Cell Activation Assay (CD86 Expression)

This assay assesses the functional effect of PI3Kδ inhibitors on B-cell activation by measuring the upregulation of the co-stimulatory molecule CD86 on the surface of stimulated B cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated B cells

  • RPMI-1640 medium with 10% FBS

  • Anti-IgM antibody or other B-cell receptor (BCR) stimuli

  • This compound or other PI3Kδ inhibitors

  • Fluorochrome-conjugated antibodies: anti-CD19, anti-CD86

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation or use purified B cells.

  • Compound Treatment: Resuspend cells in culture medium and pre-incubate with serial dilutions of this compound or vehicle control for 1 hour at 37°C in a 96-well plate.

  • Stimulation: Add a B-cell stimulus (e.g., anti-IgM antibody at 10 µg/mL) to the wells. Include an unstimulated control.

  • Incubation: Incubate the cells for 18-24 hours at 37°C.

  • Staining: Harvest the cells and wash with FACS buffer. Stain the cells with fluorochrome-conjugated anti-CD19 and anti-CD86 antibodies for 30 minutes on ice, protected from light.

  • Data Acquisition: Wash the cells and acquire data on a flow cytometer. Gate on the CD19-positive B-cell population.

  • Data Analysis: Determine the median fluorescence intensity (MFI) of CD86 on the B-cell population. Calculate the percentage of inhibition of CD86 upregulation relative to the stimulated vehicle control.

Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the effect of PI3Kδ inhibitors on the viability and proliferation of sensitive cell lines (e.g., B-cell lymphoma lines).

Materials:

  • B-cell lymphoma cell line (e.g., Raji, Daudi)

  • Appropriate cell culture medium

  • This compound or other PI3Kδ inhibitors

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the B-cell lymphoma cells into an opaque-walled 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well).

  • Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from a dose-response curve.

Conclusion

The cell-based assays described in these application notes provide a robust framework for the preclinical characterization of PI3Kδ inhibitors like this compound. The THP-1 pAKT HTRF assay is a direct and high-throughput method for determining cellular potency. The B-cell activation and cell viability assays offer crucial insights into the functional consequences of PI3Kδ inhibition in relevant immune cell types. These protocols can be adapted for the evaluation of other PI3Kδ inhibitors in drug discovery and development programs.

References

Application Notes and Protocols for the Quantification of CHF-6523 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHF-6523 is a potent and selective inhaled inhibitor of the phosphoinositide 3-kinase δ (PI3Kδ) isoform, which has been investigated for the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the characterization of its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides detailed application notes and protocols for the determination of this compound concentrations in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodologies described are based on established principles for the bioanalysis of small molecule kinase inhibitors.

PI3Kδ Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the PI3Kδ signaling pathway, which is a critical regulator of inflammation and oxidative stress responses in COPD.[1][2] The pathway is initiated by the activation of cell surface receptors, leading to the recruitment and activation of PI3Kδ. This results in the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a key second messenger. PIP3 subsequently activates downstream effectors, such as Akt, leading to a cascade of cellular responses involved in inflammation. By inhibiting PI3Kδ, this compound aims to reduce the production of inflammatory mediators.

PI3K_Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol Receptor Receptor PI3Kδ PI3Kδ Receptor->PI3Kδ Activates PIP2 PIP2 PI3Kδ->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Conversion Akt Akt PIP3->Akt Activates Inflammatory_Response Inflammatory_Response Akt->Inflammatory_Response Leads to Growth_Factor Growth Factor/ Cytokine Growth_Factor->Receptor Binds This compound This compound This compound->PI3Kδ Inhibits

PI3Kδ Signaling Pathway and the inhibitory action of this compound.

Pharmacokinetic Parameters of this compound in Plasma

Clinical studies in patients with COPD have characterized the pharmacokinetic profile of inhaled this compound in plasma. Following inhalation, this compound is rapidly absorbed, with the maximum plasma concentration (Cmax) reached early. The drug then shows a rapid decline in plasma concentrations. Limited accumulation is observed with repeated dosing.[1][4]

ParameterDay 1Day 28
Time to Cmax (tmax) ~15 minutes~10 minutes
Accumulation Ratio (Cmax) -< 1.6
Accumulation Ratio (AUC0-12h) -< 1.6
Table 1: Summary of this compound Pharmacokinetic Parameters in Plasma from a study in COPD patients.[1]

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a representative LC-MS/MS method for the quantification of this compound in human plasma. The method is designed to be sensitive, specific, and robust for bioanalytical applications.

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., d4-CHF-6523)

  • Human plasma (K2EDTA as anticoagulant)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, deionized and filtered

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates

Instrumentation
  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 2.1 mm, 3 µm)

Standard Solutions Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., DMSO or Methanol).

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 ACN:Water to prepare working standards for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the SIL-IS at a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:Water.

Sample Preparation

The following workflow outlines a typical sample preparation procedure using protein precipitation, a common and efficient method for plasma sample cleanup.

Sample_Preparation_Workflow Plasma_Sample 50 µL Human Plasma Sample Add_IS Add 10 µL of Internal Standard Working Solution Plasma_Sample->Add_IS Add_PPT Add 200 µL of cold Acetonitrile (Protein Precipitation) Add_IS->Add_PPT Vortex Vortex for 2 minutes Add_PPT->Vortex Centrifuge Centrifuge at 4000 rpm for 10 minutes Vortex->Centrifuge Supernatant_Transfer Transfer supernatant to a clean 96-well plate or autosampler vials Centrifuge->Supernatant_Transfer Evaporate Evaporate to dryness under Nitrogen Supernatant_Transfer->Evaporate Reconstitute Reconstitute in 100 µL of Mobile Phase A Evaporate->Reconstitute Inject Inject into LC-MS/MS system Reconstitute->Inject

References

CHF-6523 Dry Powder Inhaler Formulation for Respiratory Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHF-6523 is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, formulated as a dry powder inhaler (DPI) for targeted delivery to the lungs.[1][2] The PI3Kδ signaling pathway is a critical regulator of inflammation and immune cell function, and its hyperactivity has been implicated in the pathogenesis of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[3][4] As a result, inhaled this compound has been investigated as a potential therapeutic agent to reduce airway inflammation.[1][2]

These application notes provide a comprehensive overview of the formulation, mechanism of action, and detailed protocols for preclinical and clinical research involving the this compound dry powder inhaler. The information is intended to guide researchers in designing and executing robust studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this novel inhaled therapeutic candidate.

Mechanism of Action: PI3Kδ Inhibition in the Airways

This compound exerts its anti-inflammatory effects by selectively inhibiting the p110δ catalytic subunit of PI3K. In respiratory diseases, various stimuli such as allergens, pollutants, and pathogens can activate the PI3Kδ pathway in immune cells, particularly lymphocytes and neutrophils.[3][5] This activation leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a key second messenger. PIP3, in turn, activates downstream effectors like Akt, leading to a cascade of events that promote inflammatory cell survival, proliferation, and production of pro-inflammatory cytokines.[3][6] By inhibiting PI3Kδ, this compound aims to attenuate these inflammatory responses directly in the lungs, thereby minimizing systemic exposure and potential side effects.[1][2]

PI3K_delta_pathway cluster_extracellular Extracellular Space cluster_cell Immune Cell (e.g., Lymphocyte, Neutrophil) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli (Allergens, Pathogens, etc.) Receptor Receptor Inflammatory Stimuli->Receptor Activation PI3Kδ (p110δ) PI3Kδ Receptor->PI3Kδ (p110δ) Recruitment & Activation PIP2 PIP2 PI3Kδ (p110δ)->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Effectors Downstream Effectors Akt->Downstream Effectors Activation Transcription Factors Transcription Factors Downstream Effectors->Transcription Factors Activation Inflammatory Genes Inflammatory Gene Expression Transcription Factors->Inflammatory Genes Upregulation Inflammatory Response Inflammatory Response Inflammatory Genes->Inflammatory Response Increased Cell Survival, Proliferation, Cytokine Release This compound This compound This compound->PI3Kδ (p110δ) Inhibition

Figure 1: Simplified PI3Kδ signaling pathway and the inhibitory action of this compound.

Data Presentation

In Vitro Potency and Selectivity
ParameterThis compound ValueReference Compound
PI3Kδ IC50 (nM) Low nanomolarNemiralisib
Selectivity vs. PI3Kα High-
Selectivity vs. PI3Kβ High-
Selectivity vs. PI3Kγ High-

Note: Specific IC50 values are proprietary and should be determined experimentally.

Preclinical Pharmacokinetics in Rats (Intratracheal Administration)
ParameterWet FormulationDry Powder Formulation
Dose (mg/kg) 0.50.5
Lung Half-life (h) ~13~13
Plasma Half-life (h) Rapid clearanceRapid clearance
Clinical Pharmacokinetics in COPD Patients (Inhaled)
Parameter (Day 1)Value
Time to Maximum Plasma Concentration (tmax) 15 min
Systemic Exposure (AUC0-12h) Low
Parameter (Day 28)Value
Time to Maximum Plasma Concentration (tmax) 10 min
Accumulation Ratio (Cmax and AUC) < 1.6
Steady State Achieved Day 20

Data synthesized from publicly available clinical trial results.[7][8][9]

Clinical Pharmacodynamics in COPD Patients
BiomarkerChange with this compoundp-value
Sputum PIP3 ↓ 29.7% from baseline0.001
Sputum Interleukin-5 (IL-5) < 0.05
Other Sputum/Plasma Biomarkers No significant change> 0.05

Despite target engagement (reduction in PIP3), this compound did not demonstrate a broad anti-inflammatory effect in clinical studies.[7][8][9]

Experimental Protocols

In Vitro PI3Kδ Enzymatic Activity Assay

This protocol is adapted from standard biochemical assays for PI3K inhibitors.[10][11][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PI3Kδ isoform.

Materials:

  • Recombinant human PI3Kδ (p110δ/p85α)

  • PIP2 substrate

  • This compound dissolved in DMSO

  • ATP

  • Kinase assay buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[11]

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of PI3Kδ enzyme solution (2-5 nM) to all wells.

  • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 5 µL of a mixture of PIP2 substrate and ATP.

  • Allow the reaction to proceed for 60 minutes at room temperature.

  • Terminate the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

in_vitro_workflow Start Start Prepare Reagents Prepare Reagents (this compound dilutions, PI3Kδ, PIP2, ATP) Start->Prepare Reagents Dispense to Plate Dispense this compound/DMSO and PI3Kδ to 384-well plate Prepare Reagents->Dispense to Plate Pre-incubation Pre-incubate (15-30 min) Dispense to Plate->Pre-incubation Initiate Reaction Add PIP2/ATP mixture Pre-incubation->Initiate Reaction Kinase Reaction Incubate (60 min) Initiate Reaction->Kinase Reaction Stop and Detect Add Stop/Detection Reagents (e.g., ADP-Glo™) Kinase Reaction->Stop and Detect Read Luminescence Measure Luminescence Stop and Detect->Read Luminescence Data Analysis Calculate % Inhibition and IC50 Read Luminescence->Data Analysis End End Data Analysis->End

Figure 2: Workflow for the in vitro PI3Kδ enzymatic activity assay.
In Vivo Ovalbumin-Induced Airway Inflammation Model in Rats

This protocol is a generalized procedure based on established models of Th2-driven allergic airway inflammation.[13][14][15]

Objective: To evaluate the anti-inflammatory efficacy of inhaled this compound in a rat model of allergic asthma.

Animals: Male Wistar or Brown Norway rats (6-8 weeks old).

Materials:

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Al(OH)3)

  • This compound dry powder inhaler formulation

  • Placebo dry powder formulation

  • Intratracheal insufflation device (e.g., Penn-Century)

  • Equipment for lung function measurement, bronchoalveolar lavage (BAL), and tissue collection.

Procedure:

  • Sensitization:

    • Day 0: Sensitize rats with an intraperitoneal (i.p.) injection of 100 µg OVA emulsified in 1 mg Al(OH)3 in saline.

    • Day 14: Boost the sensitization with a second i.p. injection of 100 µg OVA in Al(OH)3.

  • Challenge and Treatment:

    • Days 24, 26, and 28: Administer this compound or placebo dry powder via intratracheal insufflation 1 hour prior to OVA challenge.

    • Following treatment, challenge the rats with an aerosol of 1% OVA in saline for 30 minutes.

  • Endpoint Analysis (Day 29):

    • Airway Hyperresponsiveness (AHR): Measure lung function in response to increasing concentrations of methacholine.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes).

    • Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid using ELISA.

    • Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (H&E and PAS staining).

    • Gene Expression: Analyze lung tissue for the expression of inflammatory genes via RT-qPCR.

in_vivo_workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Endpoint Analysis Day 0 Day 0: Primary Sensitization (OVA/Alum i.p.) Day 14 Day 14: Booster Sensitization (OVA/Alum i.p.) Day 0->Day 14 Wait 14 days Days 24, 26, 28 Days 24, 26, 28: 1. Treat with this compound/Placebo DPI 2. Challenge with OVA aerosol Day 14->Days 24, 26, 28 Wait 10 days Day 29 Day 29: - Airway Hyperresponsiveness - Bronchoalveolar Lavage - Cytokine Analysis - Histology - Gene Expression Days 24, 26, 28->Day 29 Wait 24h after last challenge End End Day 29->End Start Start Start->Day 0

Figure 3: Experimental timeline for the in vivo rat model of allergic airway inflammation.
Clinical Study Protocol for COPD Patients (Adapted from NCT04032535)

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of inhaled this compound in patients with COPD.

Study Design: Randomized, double-blind, placebo-controlled, two-way crossover study.[9]

Participant Population: Patients with stable COPD (chronic bronchitis phenotype) with evidence of type-2 inflammation.[9]

Protocol:

  • Study Periods: Two 28-day treatment periods separated by a 28-day washout period.

  • Treatment: Inhalation of this compound or placebo twice daily.

  • Primary Objective Assessments (Safety and Tolerability):

    • Monitoring and recording of all adverse events (AEs).

    • Regular assessment of vital signs, ECGs, and clinical laboratory tests.

  • Secondary Objective Assessments (Pharmacokinetics):

    • Day 1: Collect plasma samples at pre-dose, and at 10, 15, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose to determine AUC0-12h, Cmax, and tmax.

    • Days 20 and 24: Collect pre-dose plasma samples to determine trough concentrations (Ctrough).

  • Exploratory Objective Assessments (Pharmacodynamics):

    • Sputum Induction and Analysis:

      • Induce sputum using nebulized hypertonic saline at baseline and on Day 20.

      • Process sputum plugs to obtain a single-cell suspension.

      • Perform differential cell counts.

      • Measure PIP3 levels as a marker of target engagement.

      • Analyze for a panel of inflammatory biomarkers (e.g., cytokines, chemokines).

    • Lung Function: Assess airflow obstruction and hyperinflation via spirometry and body plethysmography.

    • Multi-omics: Conduct proteomics and transcriptomics on sputum samples to identify biomarkers of drug response.

Conclusion

The this compound dry powder inhaler formulation represents a targeted approach to treating inflammatory respiratory diseases by inhibiting the PI3Kδ pathway. The protocols outlined in these application notes provide a framework for researchers to conduct comprehensive in vitro, preclinical, and clinical evaluations of this compound. While preclinical studies demonstrated anti-inflammatory activity, clinical trials in COPD patients, despite showing clear target engagement in the lung, did not translate into a significant anti-inflammatory effect.[7][8][9] This highlights the complexity of the inflammatory cascade in COPD and underscores the importance of robust experimental design and a multi-faceted approach to biomarker analysis in the development of novel respiratory therapeutics. Future research may explore the potential of this compound in other respiratory indications or in combination with other anti-inflammatory agents.

References

Application Notes and Protocols for Measuring PIP3 Levels to Assess CHF-6523 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHF-6523 is an inhaled, selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ) that has been investigated for the treatment of chronic obstructive pulmonary disease (COPD)[1][2]. The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, and inflammation. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Therefore, measuring the levels of PIP3 in relevant biological samples can serve as a direct biomarker of PI3Kδ activity and a key indicator of target engagement by inhibitors like this compound.

These application notes provide a detailed protocol for the quantification of PIP3 levels in induced sputum, a relevant biological matrix for inhaled therapies targeting respiratory diseases. The provided methodology is based on a competitive enzyme-linked immunosorbent assay (ELISA), a widely used and robust method for the quantification of lipids.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K signaling pathway and the experimental workflow for assessing this compound target engagement.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation CHF6523 This compound CHF6523->PI3K Inhibition Downstream Downstream Signaling (e.g., mTOR) AKT->Downstream Activation

PI3K Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_collection Sample Collection & Processing cluster_analysis Analysis cluster_outcome Outcome Sputum_Induction Induced Sputum Collection Lipid_Extraction Lipid Extraction from Sputum Sputum_Induction->Lipid_Extraction PIP3_ELISA PIP3 Competitive ELISA Lipid_Extraction->PIP3_ELISA Data_Analysis Data Analysis and Quantification PIP3_ELISA->Data_Analysis Target_Engagement Assessment of Target Engagement Data_Analysis->Target_Engagement

Experimental Workflow for PIP3 Measurement.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes based on clinical trial data for this compound.

ParameterTreatment GroupBaseline (Day 0)Post-Treatment (Day 20)% Reduction from Baseline% Reduction vs. Placebop-valueReference
Sputum PIP3 Levels This compound--29.7%29.5%0.001[3][4][5]
Placebo--0.3%--[5]

Experimental Protocols

Induced Sputum Collection

Objective: To non-invasively collect a sample of airway secretions.

Materials:

  • Nebulizer (ultrasonic or jet)

  • Hypertonic saline (3-5%) or isotonic saline (0.9%)

  • Salbutamol (or other short-acting beta-agonist)

  • Sterile collection containers

  • Spirometer

Protocol:

  • Administer a short-acting beta-agonist to the subject to prevent bronchoconstriction.

  • Perform baseline spirometry.

  • Instruct the subject to inhale nebulized saline for a set period (e.g., 5-10 minutes). The concentration of saline should be chosen based on the subject's airway hyper-responsiveness.

  • After each inhalation period, instruct the subject to rinse their mouth with water, blow their nose, and then cough deeply to expectorate sputum into a sterile collection container.

  • Repeat the inhalation and collection steps for a total of 3-4 cycles, or until an adequate sample volume is obtained.

  • Monitor the subject for any adverse reactions and perform post-procedure spirometry.

  • Place the collected sputum sample on ice immediately and process within 2 hours.

Lipid Extraction from Induced Sputum

Objective: To extract total lipids, including PIP3, from the induced sputum sample. This protocol is adapted from a method used for metabolomics and lipidomics analysis of induced sputum[6].

Materials:

  • Chilled methanol:acetonitrile:water (5:3:2, v/v/v) solution

  • Vortex mixer

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Protocol:

  • Thaw the induced sputum sample on ice.

  • Transfer a known volume or weight of the mucoid portion of the sputum to a pre-weighed microcentrifuge tube.

  • Add the chilled methanol:acetonitrile:water solution at a 1:25 ratio (sputum volume/weight to solvent volume).

  • Vortex the sample vigorously for 30 minutes at 4°C.

  • Centrifuge the sample at 18,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted lipids, and transfer it to a new clean tube.

  • The lipid extract is now ready for quantification by ELISA.

PIP3 Quantification by Competitive ELISA

Objective: To quantify the concentration of PIP3 in the extracted lipid sample. This protocol is a general guideline based on commercially available PIP3 ELISA kits. It is crucial to follow the specific instructions provided with the chosen ELISA kit.

Materials:

  • PIP3 Mass ELISA Kit (e.g., from Echelon Biosciences, K-2500s)

  • PIP3 standard

  • PIP3 detector protein

  • Secondary detection reagent (e.g., HRP-conjugated)

  • TMB substrate

  • Stop solution (e.g., 1 N H₂SO₄)

  • Wash buffer

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol:

  • Reagent Preparation: Prepare all reagents, including standards, wash buffer, and detection reagents, according to the kit manufacturer's instructions.

  • Standard Curve Preparation: Prepare a serial dilution of the PIP3 standard to generate a standard curve.

  • Sample Incubation:

    • Add the extracted lipid samples and PIP3 standards to the wells of a microplate.

    • Add the PIP3 detector protein to each well. In a competitive ELISA, the PIP3 in the sample will compete with a known amount of labeled PIP3 for binding to the detector protein.

    • Incubate the plate as per the kit's instructions to allow for competitive binding.

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Secondary Detector Incubation: Add the secondary detection reagent to each well and incubate. This reagent will bind to the detector protein that is bound to the well.

  • Washing: Repeat the washing steps to remove any unbound secondary detector.

  • Substrate Reaction: Add the TMB substrate to each well. The enzyme on the secondary detector will catalyze a color change.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the amount of PIP3 in the sample.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of PIP3 in the samples by interpolating their absorbance values on the standard curve.

    • Normalize the PIP3 concentration to the initial volume or weight of the sputum sample.

Conclusion

The measurement of PIP3 levels in induced sputum provides a direct and quantitative method for assessing the target engagement of the PI3Kδ inhibitor this compound. The protocols outlined in these application notes provide a comprehensive workflow from sample collection to data analysis. Adherence to standardized procedures is critical for obtaining accurate and reproducible results, which are essential for making informed decisions in drug development programs.

References

Application Notes and Protocols: Investigating the Effects of CHF-6523 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, triggering a robust inflammatory response. This response is mediated through the activation of various intracellular signaling pathways, leading to the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3][4][5] The murine macrophage cell line, RAW264.7, is a widely used in vitro model to study the mechanisms of inflammation and to evaluate the efficacy of anti-inflammatory agents.[1][6][7]

CHF-6523 is an inhaled, selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[8][9][10][11] The PI3K/Akt signaling pathway is a critical regulator of cellular processes, including inflammation.[8][12] In leukocytes, including macrophages, PI3Kδ plays a crucial role in regulating activation, proliferation, and function.[9] While preclinical studies with this compound have focused on airway inflammation, its effects on LPS-stimulated macrophages are of significant interest for understanding its broader anti-inflammatory potential.[8][10]

These application notes provide detailed protocols for utilizing this compound in LPS-stimulated RAW264.7 macrophages to assess its anti-inflammatory properties.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described experiments.

Table 1: Effect of this compound on RAW264.7 Cell Viability

Treatment GroupConcentrationAbsorbance (570 nm)Cell Viability (%)
Control (untreated)-100
LPS (1 µg/mL)-
This compound1 µM
This compound10 µM
This compound100 µM
LPS + this compound1 µg/mL + 1 µM
LPS + this compound1 µg/mL + 10 µM
LPS + this compound1 µg/mL + 100 µM

Table 2: Effect of this compound on Nitric Oxide (NO) Production

Treatment GroupConcentrationAbsorbance (540 nm)Nitrite (B80452) Concentration (µM)Inhibition (%)
Control (untreated)-
LPS (1 µg/mL)-0
This compound(Highest non-toxic conc.)
LPS + this compound1 µg/mL + 1 µM
LPS + this compound1 µg/mL + 10 µM
LPS + this compound1 µg/mL + 100 µM
L-NMMA (Positive Control)(Concentration)

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β)

Treatment GroupConcentrationTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated)-
LPS (1 µg/mL)-
This compound(Highest non-toxic conc.)
LPS + this compound1 µg/mL + 1 µM
LPS + this compound1 µg/mL + 10 µM
LPS + this compound1 µg/mL + 100 µM

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7]

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Passaging: Subculture cells every 2-3 days when they reach 80-90% confluency. For experiments, ensure cells are in a pristine, unprimed state, appearing roundish with limited protrusions.[13]

Experimental Workflow

G cluster_0 Cell Seeding and Adhesion cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis seed Seed RAW264.7 cells in plates adhere Incubate overnight for cell adhesion seed->adhere pretreat Pre-treat with this compound (various concentrations) for 1-2 hours adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for desired time (e.g., 24 hours) stimulate->incubate collect Collect supernatant and/or lyse cells incubate->collect analyze Perform assays: - Cell Viability (MTT) - NO Production (Griess) - Cytokine Levels (ELISA) - Protein Expression (Western Blot) collect->analyze

Caption: Experimental workflow for studying this compound effects.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on RAW264.7 cells.

  • Procedure:

    • Seed 1-2 x 10^5 cells/well in a 96-well plate and incubate overnight.[14]

    • Remove the medium and treat the cells with various concentrations of this compound (e.g., 1-200 µg/mL) in DMEM for 24 hours. Include a vehicle control (e.g., DMSO, final concentration ≤0.1%).[6]

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.[1]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW264.7 cells (2.5 x 10^5 cells/well) in a 48-well plate and allow them to adhere overnight.[7]

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.[1]

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[1][7] Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.[1]

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.[1]

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.[1]

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol is for quantifying the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Procedure:

    • Following the treatment protocol described in the Griess Assay, collect the cell culture supernatants.

    • Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions provided with the kits.[1] The general principle involves capturing the cytokine of interest on an antibody-coated plate, followed by detection with a labeled secondary antibody and a substrate reaction.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to assess the effect of this compound on the activation of key signaling proteins in the inflammatory pathway.

  • Procedure:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, p65 (NF-κB), IκBα, p38, ERK, and JNK overnight at 4°C.[1]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[1]

Signaling Pathways

LPS-Induced Inflammatory Signaling in Macrophages

G cluster_0 Signaling Cascades cluster_1 Nuclear Events cluster_2 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3Kδ TLR4->PI3K IKK IKK TLR4->IKK MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK Akt Akt PI3K->Akt Akt->IKK NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB phosphorylates IκBα NFkB NF-κB (p65) NFkB_IkB->NFkB releases NF-κB Transcription Gene Transcription NFkB->Transcription translocates to nucleus MAPK->Transcription activates transcription factors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines Mediators Inflammatory Mediators (iNOS -> NO, COX-2 -> PGE2) Transcription->Mediators

Caption: LPS signaling cascade in macrophages.

Proposed Mechanism of Action for this compound

G LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3Kδ TLR4->PI3K CHF6523 This compound CHF6523->PI3K inhibits Akt Akt PI3K->Akt activates Inflammation Inflammatory Response (Cytokines, NO, PGE2) Akt->Inflammation promotes

Caption: this compound inhibits the PI3Kδ/Akt pathway.

References

Application Note: HTRF® Assay for Measuring AKT Phosphorylation Downstream of PI3K Delta

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The class I PI3K family consists of four isoforms: alpha (α), beta (β), gamma (γ), and delta (δ). The PI3K delta (PI3Kδ) isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor signaling, making it a key target in hematological malignancies and inflammatory diseases.

Upon activation, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase AKT (also known as Protein Kinase B). Phosphorylation of AKT at key residues, such as Serine 473 (Ser473), is a hallmark of its activation and the engagement of the PI3K signaling cascade.

This application note provides a detailed protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) assay to quantify the phosphorylation of AKT at Ser473 in response to the activation and inhibition of the PI3Kδ signaling pathway. HTRF technology offers a sensitive, robust, and high-throughput compatible method for studying kinase signaling pathways directly in cell lysates without the need for wash steps.

HTRF Assay Principle

The HTRF phospho-AKT (Ser473) assay is a sandwich immunoassay.[1][2] It utilizes two specific antibodies that bind to different epitopes on the AKT protein. The first antibody is specific for the phosphorylated Ser473 residue of AKT and is labeled with a fluorescent donor (e.g., Europium cryptate). The second antibody recognizes total AKT, irrespective of its phosphorylation state, and is labeled with a fluorescent acceptor (e.g., d2).

When both antibodies bind to the same phosphorylated AKT molecule, the donor and acceptor are brought into close proximity. Excitation of the donor with a light source triggers a Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which in turn emits a specific fluorescent signal at 665 nm. The intensity of this signal is directly proportional to the amount of phosphorylated AKT in the sample.

Signaling Pathway

The diagram below illustrates the signaling cascade from the activation of a receptor tyrosine kinase (RTK) to the phosphorylation of AKT, highlighting the central role of PI3Kδ.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K_delta PI3K delta RTK->PI3K_delta Recruits and Activates PIP2 PIP2 PI3K_delta->PIP2 Phosphorylates PIP3 PIP3 PI3K_delta->PIP3 Generates AKT AKT PIP3->AKT Recruits and Activates pAKT p-AKT (Ser473) AKT->pAKT Phosphorylation Downstream Downstream Cellular Responses (Survival, Growth, Proliferation) pAKT->Downstream Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds and Activates PI3K_delta_Inhibitor PI3K delta Inhibitor (e.g., Idelalisib) PI3K_delta_Inhibitor->PI3K_delta Inhibits

PI3K Delta/AKT Signaling Pathway.

Experimental Protocols

This section details the methodologies for performing the HTRF phospho-AKT (Ser473) assay to assess the activity of a PI3Kδ inhibitor. A two-plate assay protocol is described, which allows for cell viability and confluence monitoring before lysis.[1][3]

Materials and Reagents
  • HTRF Phospho-AKT (Ser473) Assay Kit (containing phospho-AKT donor and acceptor antibodies, lysis buffer, and detection buffer)

  • HTRF Total AKT Assay Kit (for normalization)

  • Cell line with endogenous PI3Kδ expression (e.g., a B-cell lymphoma line like TMD8)[4]

  • Cell culture medium and supplements

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • PI3Kδ-specific inhibitor (e.g., Idelalisib)

  • Stimulant (e.g., anti-IgM for B-cell lines)

  • 96-well, clear-bottom, black-walled cell culture plates

  • 384-well, low-volume, white assay plates

  • Adhesive plate sealers

  • Multichannel pipettes

  • HTRF-compatible plate reader

Experimental Workflow

The following diagram outlines the key steps of the two-plate HTRF assay protocol.

HTRF_Workflow cluster_Plate1 96-Well Cell Culture Plate cluster_Plate2 384-Well Assay Plate A1 1. Seed Cells (e.g., 50,000 cells/well) A2 2. Serum Starve (Optional, to reduce basal signaling) A1->A2 A3 3. Pre-incubate with PI3K delta Inhibitor A2->A3 A4 4. Stimulate Cells (e.g., anti-IgM) A3->A4 A5 5. Lyse Cells A4->A5 B1 6. Transfer Lysates A5->B1 B2 7. Add HTRF Antibodies (p-AKT or Total AKT) B1->B2 B3 8. Incubate B2->B3 B4 9. Read on HTRF Reader B3->B4

Two-Plate HTRF Assay Workflow.
Step-by-Step Protocol

1. Cell Seeding:

  • Culture a B-cell lymphoma cell line (e.g., TMD8) in appropriate media.

  • Harvest cells and determine cell density.

  • Seed 50,000 cells per well in a 96-well cell culture plate in a volume of 90 µL.

  • Incubate overnight at 37°C in a 5% CO₂ incubator.

2. Serum Starvation (Optional):

  • To reduce basal levels of AKT phosphorylation, gently aspirate the culture medium.

  • Wash cells once with serum-free medium.

  • Add 90 µL of serum-free medium to each well and incubate for 4-6 hours.

3. Inhibitor Treatment:

  • Prepare a serial dilution of the PI3Kδ inhibitor (e.g., Idelalisib) in serum-free medium at 10x the final desired concentration.

  • Add 10 µL of the inhibitor dilution or vehicle (DMSO) to the appropriate wells.

  • Pre-incubate for 1-2 hours at 37°C.

4. Cell Stimulation:

  • Prepare a stimulant solution (e.g., anti-IgM for B-cell lines) at 10x the final desired concentration in serum-free medium.

  • Add 10 µL of the stimulant to all wells except for the unstimulated controls.

  • Incubate for 15-30 minutes at 37°C.

5. Cell Lysis:

  • Carefully remove the medium from the wells.

  • Add 50 µL of 1x HTRF lysis buffer to each well.

  • Incubate for 30 minutes at room temperature with gentle shaking.

6. Lysate Transfer:

  • Transfer 16 µL of lysate from each well of the 96-well plate to a 384-well white assay plate. For normalization, transfer another 16 µL of each lysate to a separate 384-well plate for the total AKT assay.[5]

7. HTRF Antibody Addition:

  • Prepare the HTRF phospho-AKT (Ser473) antibody mix according to the kit manufacturer's instructions.

  • Add 4 µL of the antibody mix to each well of the phospho-AKT assay plate.

  • Prepare the HTRF total AKT antibody mix and add 4 µL to each well of the total AKT assay plate.

8. Incubation:

  • Seal the plates with an adhesive sealer.

  • Incubate at room temperature for 4 hours to overnight, protected from light.

9. HTRF Reading:

  • Remove the plate sealer.

  • Read the plates on an HTRF-compatible reader at 620 nm (donor emission) and 665 nm (acceptor emission).

Data Presentation and Analysis

The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) x 10,000. To account for variations in cell number, the phospho-AKT HTRF ratio can be normalized to the total AKT HTRF ratio for each sample.

Example Data: Inhibition of AKT Phosphorylation by a PI3Kδ Inhibitor

The following table summarizes representative data from an HTRF assay measuring the inhibition of anti-IgM-stimulated AKT (Ser473) phosphorylation in a B-cell lymphoma cell line by a specific PI3Kδ inhibitor.

Inhibitor Concentration (nM)Phospho-AKT HTRF Ratio (Mean ± SD)Total AKT HTRF Ratio (Mean ± SD)Normalized p-AKT/Total AKT Ratio% Inhibition
0 (Unstimulated)1500 ± 12018000 ± 9500.083N/A
0 (Stimulated)12000 ± 85018200 ± 11000.6590
0.111500 ± 90018100 ± 10500.6354
19500 ± 75017900 ± 9800.53119
106000 ± 48018300 ± 12000.32850
1002500 ± 21018000 ± 10000.13979
10001600 ± 15018100 ± 11500.08897

From this data, an IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the signal) can be calculated using a non-linear regression curve fit. In this example, the IC₅₀ is approximately 10 nM.

Conclusion

The HTRF phospho-AKT (Ser473) assay provides a powerful and efficient platform for investigating the PI3Kδ signaling pathway. Its high-throughput nature and homogeneous format make it ideal for drug discovery applications, including compound screening and mechanism-of-action studies. This application note offers a comprehensive protocol that can be adapted to various cell lines and research questions, enabling the precise quantification of PI3Kδ-mediated AKT phosphorylation and the characterization of novel PI3Kδ inhibitors.

References

Application Notes and Protocols for Biomarker Analysis in CHF-6523 Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the biomarker analysis strategy employed in the clinical trials of CHF-6523, an inhaled selective PI3Kδ inhibitor investigated for the treatment of Chronic Obstructive Pulmonary Disease (COPD). The following sections provide a summary of the quantitative biomarker data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme, a key component of the inflammatory signaling cascade in leukocytes. In the context of COPD, a disease characterized by chronic airway inflammation, targeting PI3Kδ was hypothesized to reduce the inflammatory response. The clinical trial NCT04032535, a randomized, double-blind, placebo-controlled, two-way crossover study, was conducted to assess the safety, tolerability, and pharmacokinetics of this compound in patients with stable COPD. A key exploratory objective of this trial was to evaluate the pharmacodynamic effects of this compound through the analysis of various biomarkers in induced sputum and plasma.

Quantitative Biomarker Data Summary

The biomarker analysis in the this compound clinical trial focused on target engagement, inflammatory cell counts, and specific protein and transcriptomic markers. The primary biomarker for target engagement was phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the direct product of PI3Kδ activity.

Table 1: Change from Baseline in Sputum PIP3 Levels [1]

Treatment GroupAdjusted Geometric Mean Fold Change (95% CI)Adjusted Ratio vs. Placebo (95% CI)p-value
This compound0.703 (0.606, 0.814)0.705 (0.580, 0.856)0.001
Placebo0.997 (0.883, 1.126)--

Key Finding: Treatment with this compound resulted in a statistically significant 29.7% reduction in sputum PIP3 levels from baseline, confirming successful target engagement in the airways. This represents a 29.5% reduction when compared to placebo.[1]

Table 2: Summary of Other Sputum and Plasma Biomarker Findings

Biomarker CategorySample TypeFinding
Sputum Cell CountsInduced SputumNo statistically significant differences between this compound and placebo.
Target BiomarkersInduced SputumNo statistically significant differences, with the exception of Interleukin-5 (IL-5).
Interleukin-5 (IL-5)Induced SputumSignificantly higher levels with this compound treatment.
Target BiomarkersPlasmaNo statistically significant differences between this compound and placebo.
Proteomics (Olink Panels)Induced SputumOf the 74 proteins evaluated, none were significantly modulated by treatment.

Experimental Protocols

Induced Sputum Induction and Processing

Objective: To non-invasively collect a sample of lower airway secretions for cellular and molecular analysis.

Protocol:

  • Pre-medication: Patients were administered a short-acting β2-agonist (e.g., 200-400 µg of salbutamol) 10-15 minutes prior to induction to minimize the risk of bronchoconstriction.

  • Nebulization: Patients inhaled nebulized sterile hypertonic saline solution (3%, 4%, or 5%) for 5-minute intervals. The concentration of saline was increased if sputum production was insufficient.

  • Sputum Collection: After each inhalation period, patients were encouraged to cough and expectorate sputum into a sterile container.

  • Sputum Processing:

    • Sputum plugs were selected from the collected sample and weighed.

    • A mucolytic agent, dithiothreitol (B142953) (DTT), was added at a 4:1 volume-to-weight ratio to liquefy the mucus.

    • The sample was then diluted with phosphate-buffered saline (PBS) and filtered through a nylon mesh to remove debris.

    • The filtered sample was centrifuged to separate the cellular components from the supernatant.

    • The cell pellet was used for cell counts and transcriptomics, while the supernatant was stored at -80°C for protein-based biomarker analysis.

Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) Quantification

Objective: To measure the level of PIP3 in induced sputum supernatant as a direct measure of PI3Kδ target engagement.

Protocol:

  • Lipid Extraction: Lipids were extracted from the sputum supernatant using a modified Bligh-Dyer method with a two-phase chloroform/methanol/water extraction.

  • Derivatization: The phosphate (B84403) groups of the extracted phosphoinositides were methylated to improve ionization efficiency and fragmentation in the mass spectrometer.

  • LC-MS/MS Analysis: The derivatized lipid extracts were analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

    • Chromatographic Separation: A C18 reverse-phase column was used to separate the different phosphoinositide species.

    • Mass Spectrometry: A triple quadrupole mass spectrometer was operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of the methylated PIP3.

  • Quantification: The amount of PIP3 in the samples was determined by comparing the signal to a standard curve of known PIP3 concentrations.

Interleukin-5 (IL-5) Measurement

Objective: To quantify the concentration of the pro-inflammatory cytokine IL-5 in induced sputum supernatant and plasma.

Protocol:

  • Sample Preparation: Sputum supernatant and plasma samples were thawed and centrifuged to remove any particulate matter.

  • Immunoassay: A high-sensitivity immunoassay, such as the Single Molecule Array (Simoa) technology, was used for the quantification of IL-5.

    • Samples were incubated with antibody-coated paramagnetic beads.

    • A biotinylated detection antibody was then added, followed by a streptavidin-β-galactosidase conjugate.

    • The beads were washed and loaded into microarrays with a resorufin (B1680543) β-D-galactopyranoside substrate.

    • The fluorescence signal from single immunocomplexes was measured to determine the concentration of IL-5.

Proteomic Analysis

Objective: To broadly profile protein expression in induced sputum to identify potential pharmacodynamic biomarkers.

Protocol:

  • Sample Preparation:

    • Proteins in the sputum supernatant were denatured and reduced.

    • Cysteines were alkylated to prevent disulfide bond reformation.

    • Proteins were digested into peptides using trypsin.

  • Multiplex Immunoassay: The Olink Target 96 Inflammation and Target 48 Cytokine panels were used for protein quantification.

    • These panels utilize a proximity extension assay (PEA) technology, where pairs of antibodies labeled with unique DNA oligonucleotides bind to their target protein.

    • When the antibodies are in close proximity, the DNA oligonucleotides hybridize and are extended by a DNA polymerase.

    • The resulting DNA barcode is then quantified by quantitative real-time PCR, providing a relative measure of protein abundance.

Transcriptomic Analysis

Objective: To analyze gene expression profiles in the cellular component of induced sputum to identify pathways modulated by this compound.

Protocol:

  • RNA Extraction: Total RNA was extracted from the cell pellet of the processed sputum using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • RNA Quality Control: The quantity and quality of the extracted RNA were assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Library Preparation: RNA-sequencing libraries were prepared from high-quality RNA samples. This process involves mRNA selection (for mRNA-seq), fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Raw sequencing reads were assessed for quality and trimmed to remove low-quality bases and adapter sequences.

    • Alignment: The cleaned reads were aligned to the human reference genome.

    • Quantification: The number of reads mapping to each gene was counted to generate a gene expression matrix.

    • Differential Expression Analysis: Statistical analysis was performed to identify genes that were differentially expressed between the this compound and placebo treatment groups.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3Kδ PI3Kδ Receptor->PI3Kδ Activation PI(4,5)P2 PI(4,5)P2 PIP3 PIP3 PI(4,5)P2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 PI3Kδ->PI(4,5)P2 This compound This compound This compound->PI3Kδ Inhibition Akt Akt PDK1->Akt Activation Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors Activation Inflammatory_Response Inflammatory Response Downstream_Effectors->Inflammatory_Response

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Sputum_Biomarker_Workflow Sputum_Induction Induced Sputum Collection Sputum_Processing Sputum Processing (DTT, Centrifugation) Sputum_Induction->Sputum_Processing Cell_Pellet Cell Pellet Sputum_Processing->Cell_Pellet Supernatant Supernatant Sputum_Processing->Supernatant RNA_Extraction RNA Extraction Cell_Pellet->RNA_Extraction Lipid_Extraction Lipid Extraction Supernatant->Lipid_Extraction Protein_Analysis Protein Analysis Supernatant->Protein_Analysis Transcriptomics Transcriptomics (RNA-seq) RNA_Extraction->Transcriptomics PIP3_Analysis PIP3 Analysis (LC-MS/MS) Lipid_Extraction->PIP3_Analysis Immunoassays Immunoassays (IL-5, Olink) Protein_Analysis->Immunoassays

Caption: Experimental workflow for induced sputum biomarker analysis.

References

Troubleshooting & Optimization

Navigating CHF-6523: A Technical Guide to Solubility and Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of CHF-6523 in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure successful dissolution and application of this selective PI3Kδ inhibitor in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

Q2: What is the solubility of this compound in DMSO and aqueous solutions?

A2: While a specific maximum solubility in 100% DMSO is not readily published, it is common practice to prepare stock solutions of PI3K inhibitors in DMSO at a concentration of 10 mM. The kinetic solubility of this compound in Phosphate Buffered Saline (PBS) at pH 7.4 has been determined to be 441 μM.

Q3: How should I store my this compound stock solution?

A3: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. This will help maintain the integrity and activity of the compound.

Q4: Can I store this compound diluted in cell culture media?

A4: It is not recommended to store this compound in aqueous solutions like cell culture media for extended periods. Due to the potential for precipitation and degradation, always prepare fresh working solutions from your frozen DMSO stock for each experiment.

Q5: What is the final concentration of DMSO that is safe for most cell lines?

A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Quantitative Data Summary

For ease of reference, the known solubility data for this compound is summarized in the table below.

SolventConcentrationNotes
DMSO (Dimethyl Sulfoxide)≥ 10 mMBased on general protocols for PI3K inhibitors. Sonication or gentle warming may aid dissolution.
PBS (Phosphate Buffered Saline), pH 7.4441 μMKinetic solubility.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, research-grade DMSO

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weigh: Carefully weigh the desired amount of this compound powder.

  • Calculate DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation.

  • Dissolve: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mix Thoroughly: Tightly cap the vial and vortex for 1-2 minutes to dissolve the compound.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes or gently warm the solution to 37°C for a short period.

  • Aliquot and Store: Once the solution is clear and homogenous, aliquot it into smaller, single-use, sterile tubes. Store these aliquots at -20°C or -80°C.

Protocol for Preparing a Working Solution in Cell Culture Media

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed, sterile cell culture medium

  • Sterile, polypropylene microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: It is highly recommended to perform a serial dilution to avoid precipitation of the compound.

    • First, prepare an intermediate dilution of your stock solution in DMSO or cell culture medium.

    • Then, add the appropriate volume of the intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration.

  • Mix Gently: Mix the working solution by gentle pipetting or inverting the tube. Avoid vigorous vortexing which can cause foaming of the medium.

  • Use Immediately: Use the freshly prepared working solution to treat your cells immediately. Do not store the diluted aqueous solution.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not fully dissolve in DMSO. 1. Hygroscopic DMSO (absorbed water).2. Compound aggregation.1. Use fresh, anhydrous, research-grade DMSO.2. Vortex the solution vigorously. If particles persist, sonicate the solution in a water bath for 10-15 minutes. Gentle warming to 37°C for a short period can also help.
A precipitate forms when diluting the DMSO stock in cell culture media. 1. Low aqueous solubility of this compound.2. Rapid change in solvent polarity.1. Perform a serial dilution. Create an intermediate dilution of the DMSO stock in culture medium before preparing the final working concentration.2. Ensure the final DMSO concentration in the cell culture medium is as low as possible (ideally <0.5%).3. Add the this compound solution to the medium while gently vortexing or stirring.
Inconsistent experimental results. 1. Degradation of this compound due to improper storage.2. Inaccurate pipetting of viscous DMSO stock.1. Always use freshly thawed, single-use aliquots of the stock solution. Avoid repeated freeze-thaw cycles.2. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of the viscous DMSO stock solution.

Signaling Pathway and Experimental Workflow

This compound is a selective inhibitor of the delta isoform of Phosphoinositide 3-kinase (PI3Kδ). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Inhibition of PI3Kδ by this compound primarily affects immune cells where this isoform is predominantly expressed.

PI3K_Pathway PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound RTK Receptor Tyrosine Kinase (RTK) or G-Protein Coupled Receptor (GPCR) PI3K PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates CHF6523 This compound CHF6523->PI3K inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Functions Cell Growth, Proliferation, Survival, Metabolism mTORC1->Cell_Functions promotes Experimental_Workflow General Experimental Workflow for this compound Cell-Based Assays start Start prep_stock Prepare 10 mM This compound Stock in DMSO start->prep_stock cell_seeding Seed Cells in Multi-well Plates start->cell_seeding prep_working Prepare Fresh Working Solutions of this compound (and Vehicle Control) prep_stock->prep_working adherence Allow Cells to Adhere (e.g., Overnight) cell_seeding->adherence adherence->prep_working treatment Treat Cells with this compound or Vehicle Control prep_working->treatment incubation Incubate for Desired Time Period treatment->incubation assay Perform Downstream Assay (e.g., Western Blot, Cell Viability) incubation->assay end End assay->end

CHF-6523 Technical Support Center: Enhancing In Vitro Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the effective use of CHF-6523 in in vitro experiments. The following information, presented in a question-and-answer format, addresses common challenges related to the stability and handling of this selective PI3Kδ inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] It belongs to the isocoumarin (B1212949) class of compounds and was developed as an inhaled therapeutic for inflammatory lung diseases like Chronic Obstructive Pulmonary Disease (COPD).[2][3] In vitro, this compound exerts its effect by blocking the PI3Kδ-mediated signaling pathway, which is crucial for the activation, proliferation, and function of various leukocytes.[3]

Q2: What are the recommended storage conditions for solid this compound?

A2: Solid (powder) this compound should be stored at -20°C for long-term stability.[1]

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a concentrated stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). While specific solubility data is not widely published, this is the standard solvent for many small molecule kinase inhibitors. To prepare the stock solution, weigh the desired amount of this compound powder and dissolve it in the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming may be applied if necessary, but it is crucial to check for any temperature sensitivity of the compound.

Q4: How should I store the this compound stock solution?

A4: Aliquot the DMSO stock solution into small, single-use volumes and store them at -80°C to minimize freeze-thaw cycles, which can degrade the compound. When stored properly, DMSO stock solutions are generally stable for several months.

Q5: How do I prepare working solutions for my cell-based assays?

A5: To prepare a working solution, thaw an aliquot of the DMSO stock solution and dilute it further in your cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of DMSO in the cell culture is low (typically less than 0.1%) to avoid solvent-induced cytotoxicity. Perform serial dilutions in the culture medium to reach the final concentration just before adding it to the cells.

Troubleshooting Guide

Issue 1: My this compound solution appears cloudy or has visible precipitate after dilution in aqueous buffer or cell culture medium.

  • Possible Cause: this compound, like many hydrophobic small molecules, may have limited solubility in aqueous solutions. Precipitation can occur when a concentrated DMSO stock is rapidly diluted into an aqueous medium.

  • Solution:

    • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions in the buffer or medium.

    • Vortexing during Dilution: Vortex the tube or plate gently while adding the diluted compound to the final solution to ensure rapid and uniform mixing.

    • Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (ideally ≤ 0.1%) to maintain solubility and minimize solvent effects on your cells.

    • Pre-warmed Medium: Using a cell culture medium that is pre-warmed to 37°C can sometimes aid in the solubilization of the compound.

Issue 2: I am observing high variability or inconsistent results in my experiments.

  • Possible Cause 1: Compound Instability in Solution. The stability of this compound in aqueous solutions at 37°C for extended periods has not been extensively documented. The compound may degrade over the course of a long incubation, leading to variable results.

  • Solution 1:

    • Fresh Working Solutions: Prepare fresh working solutions from your frozen DMSO stock for each experiment.

    • Time-Course Experiment: If you suspect instability, you can perform a time-course experiment to assess how long the compound remains active in your specific cell culture conditions.

  • Possible Cause 2: Inaccurate Pipetting of Small Volumes. When preparing serial dilutions, inaccuracies in pipetting small volumes of the concentrated stock can lead to significant variations in the final concentration.

  • Solution 2:

    • Use Calibrated Pipettes: Ensure your pipettes are properly calibrated, especially for small volumes.

    • Larger Intermediate Dilutions: Instead of pipetting very small volumes (e.g., <1 µL), create a larger volume of an intermediate dilution to improve accuracy.

Issue 3: I am not observing the expected biological effect of this compound in my assay.

  • Possible Cause 1: Sub-optimal Compound Concentration. The effective concentration of this compound can vary depending on the cell type and the specific assay conditions.

  • Solution 1:

    • Dose-Response Curve: Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective concentration (e.g., EC50 or IC50) for your experimental system.

  • Possible Cause 2: Degraded Compound. The compound may have degraded due to improper storage or handling.

  • Solution 2:

    • Use a Fresh Aliquot: Always use a fresh aliquot of the stock solution that has not been subjected to multiple freeze-thaw cycles.

    • Purchase from a Reputable Supplier: Ensure the compound was purchased from a reliable source that provides quality control data.

Quantitative Data

Table 1: In Vitro Potency and Metabolic Stability of this compound

ParameterValueNotes
PI3Kδ Enzymatic pKia 9.07 ± 0.02pKia is the negative logarithm of the acid dissociation constant, indicating high binding affinity.
PI3Kγ Enzymatic pKia 7.05 ± 0.03Lower affinity compared to PI3Kδ, indicating selectivity.
PI3Kβ Enzymatic pKia 7.26 ± 0.05Lower affinity compared to PI3Kδ, indicating selectivity.
PI3Kα Enzymatic pKia 6.66 ± 0.01Lower affinity compared to PI3Kδ, indicating high selectivity.
THP-1 Cellular pIC50 8.78 ± 0.06pIC50 is the negative logarithm of the half-maximal inhibitory concentration in a cellular assay.
Lung S9 Half-life (t1/2) >514 minIndicates high stability in lung subcellular fractions, which may not directly translate to stability in cell culture media.

Data sourced from the Journal of Medicinal Chemistry.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Calculate the required mass: Based on the molecular weight of this compound and the desired stock concentration (e.g., 10 mM), calculate the mass of the compound needed.

  • Dissolve in DMSO: Carefully weigh the this compound powder and dissolve it in the calculated volume of anhydrous DMSO. Vortex thoroughly to ensure complete dissolution.

  • Aliquot and Store: Aliquot the stock solution into single-use tubes and store at -80°C.

  • Prepare Working Solution: For a typical cell-based assay, thaw a stock solution aliquot. Perform a serial dilution in your cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.1%.

Protocol 2: General PI3K Pathway Inhibition Assay (Western Blot)

  • Cell Seeding: Seed your cells of interest in appropriate culture plates and allow them to adhere and grow to the desired confluency.

  • Serum Starvation (Optional): Depending on the cell line and experimental goal, you may need to serum-starve the cells to reduce basal PI3K pathway activation.

  • This compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired duration.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated and total forms of downstream PI3K pathway proteins (e.g., p-AKT, total AKT).

  • Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the effect of this compound on protein phosphorylation.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3  + PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Functions Cell Growth, Proliferation, Survival mTORC1->Cell_Functions CHF6523 This compound CHF6523->PI3K Inhibition

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO Store Aliquot & Store at -80°C Stock->Store Thaw Thaw Stock Aliquot Store->Thaw Dilute Prepare Working Dilutions in Medium Thaw->Dilute Treat Treat Cells Dilute->Treat Assay Perform Assay (e.g., Western Blot) Treat->Assay Data Data Acquisition Assay->Data Analyze Analyze Results Data->Analyze

References

Challenges with dry powder delivery of CHF-6523 in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dry powder formulation of CHF-6523, an inhaled PI3Kδ inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it formulated as a dry powder?

A1: this compound is a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) investigated for the treatment of inflammatory lung diseases like Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] It is formulated as a dry powder for inhalation (DPI) to deliver the drug directly to the lungs, which can improve efficacy and reduce systemic side effects.[4] The development of this compound involved identifying a crystalline form of the molecule suitable for administration as a dry powder.[1][2]

Q2: What are the known physicochemical properties of the this compound drug substance?

A2: this compound was designed with properties suitable for inhalation, including the optimization of its intrinsic permeability to extend lung retention time.[2][5] While detailed proprietary data may not be fully public, the development process focused on creating a stable crystalline form for dry powder administration.[1][2]

PropertyDescriptionSource
Molecular Weight 588.66 g/mol [6]
Formula C33H32N8O3[6]
Target PI3Kδ[6]
Formulation Crystalline solid for dry powder inhalation[1][2][7]

Q3: A clinical study reported a high incidence of cough. What are the potential formulation-related causes?

A3: In a clinical study of patients with COPD, 95.2% reported cough as an adverse event.[1][8] While patient-specific factors can contribute, formulation characteristics can also play a role. Potential causes include:

  • Particle Size and Distribution: A high concentration of fine particles or a broad particle size distribution could lead to irritation in the upper airways.

  • Particle Morphology: Irregularly shaped or sharp-edged particles may cause mechanical irritation.

  • Excipients: Although not explicitly detailed in public sources, the type and properties of any carrier excipients (like lactose) used in the final blend can influence irritation.[9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during laboratory experiments with this compound dry powder.

Issue 1: Poor Powder Flowability and Inconsistent Dosing

Symptoms:

  • Difficulty in accurately weighing small amounts of powder.

  • Powder clumping or adhering to spatulas and weighing boats.

  • Inconsistent emitted dose from the experimental delivery device.

Potential Causes & Solutions:

Potential CauseRecommended Action
Hygroscopicity/Moisture Absorption Dry powders are sensitive to humidity.[10] Handle and store this compound powder in a controlled low-humidity environment (e.g., a glove box or desiccator). Ensure all labware is thoroughly dried before use.
Electrostatic Charges Static electricity can cause powder particles to adhere to surfaces. Use anti-static weighing pans and consider an ionizing bar at the weighing station.
Particle Cohesion Fine particles (<5 µm) are inherently cohesive, leading to poor flow.[9][11] For experimental formulations, consider blending this compound with a larger, free-flowing carrier excipient like lactose (B1674315) to improve dispersibility.[9]
Issue 2: High Variability in Aerosol Performance

Symptoms:

  • Inconsistent Fine Particle Fraction (FPF) or Mass Median Aerodynamic Diameter (MMAD) between experiments.

  • High drug deposition in the upper stages of the cascade impactor, indicating poor de-agglomeration.

Potential Causes & Solutions:

Potential CauseRecommended Action
Inadequate Dispersion Energy The de-agglomeration of the powder depends on the energy from the simulated inhalation airflow.[12][13] Ensure the flow rate used in your in-vitro setup is appropriate and consistent. The required inspiratory flow can vary significantly between different dry powder inhaler (DPI) devices.[14]
Formulation Inhomogeneity If using a carrier blend, ensure the mixing process is validated to produce a homogenous mixture. Inadequate mixing can lead to inconsistent drug content in the dispensed dose.
Device-Formulation Interaction The performance of a DPI formulation is highly dependent on the specific inhaler device used.[12] If using a custom or research device, ensure its dispersion mechanism is suitable for your this compound formulation. Preclinical studies have used devices like the PennCentury DP4 insufflator.[5]

Experimental Protocols

Protocol 1: Characterization of Particle Size Distribution by Laser Diffraction

Objective: To determine the volume-based particle size distribution of the this compound dry powder.

Methodology:

  • Instrument Setup: Use a laser diffraction particle size analyzer (e.g., Malvern Mastersizer 3000) equipped with a dry powder dispersion unit.

  • Sample Preparation: Ensure the powder sample is equilibrated to the ambient conditions of the instrument.

  • Dispersion: Add a small amount of the this compound powder to the dispersion unit. Apply a controlled air pressure to de-agglomerate and aerosolize the powder into the measurement cell. The dispersion pressure should be optimized to ensure adequate particle separation without causing particle fracture.

  • Measurement: The instrument measures the angular pattern of scattered laser light and calculates the particle size distribution.

  • Data Analysis: Report the volume median diameter (Dv50) and the span of the distribution ( (Dv90-Dv10)/Dv50 ). Perform measurements in triplicate to ensure reproducibility.

Protocol 2: In-Vitro Aerosol Performance using Andersen Cascade Impactor (ACI)

Objective: To determine the aerodynamic particle size distribution and estimate the fine particle fraction (FPF) of an aerosolized this compound powder formulation.

Methodology:

  • ACI Preparation: Assemble the ACI plates and coat them with a suitable solvent (e.g., methanol (B129727) with silicone) to prevent particle bounce.

  • Dose Dispensing: Accurately dispense the this compound powder dose into the capsule or receptacle of the chosen experimental DPI device.

  • Aerosolization: Connect the DPI device to the ACI via a USP induction port. Draw a specific volume of air (e.g., 4 liters) through the system at a constant flow rate (e.g., 60 L/min) to simulate inhalation and aerosolize the powder.

  • Drug Recovery: Disassemble the ACI and rinse each component (induction port, stages, filter) with a validated solvent to recover the deposited drug.

  • Quantification: Analyze the drug content in each rinse solution using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Calculate the mass of drug deposited on each stage. Determine the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and the Fine Particle Fraction (FPF), typically defined as the fraction of the emitted dose with an aerodynamic diameter < 5 µm.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Aerosol Performance check_flow Verify Powder Flowability & Dosing start->check_flow check_env Control Environmental Conditions (Humidity) check_flow->check_env Yes issue_flow Issue: Poor Flow / Inconsistent Dose check_flow->issue_flow No check_dispersion Optimize Dispersion Energy (Airflow) check_env->check_dispersion Yes issue_env Issue: Moisture Absorption check_env->issue_env No check_formulation Evaluate Formulation (e.g., Carrier Blend) check_dispersion->check_formulation Yes issue_dispersion Issue: Inadequate De-agglomeration check_dispersion->issue_dispersion No issue_formulation Issue: Inhomogeneous Mixture check_formulation->issue_formulation No end_good End: Consistent Performance check_formulation->end_good Yes solution_flow Use anti-static tools, consider carrier excipients. issue_flow->solution_flow solution_env Use desiccator or glove box. issue_env->solution_env solution_dispersion Adjust flow rate, check device compatibility. issue_dispersion->solution_dispersion solution_formulation Validate mixing process. issue_formulation->solution_formulation solution_flow->check_env solution_env->check_dispersion solution_dispersion->check_formulation solution_formulation->end_good

Caption: Troubleshooting workflow for inconsistent aerosol performance.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 AKT Akt/PKB PIP3->AKT Recruits & Activates PI3K->PIP2 Phosphorylates PI3K->PIP3 CHF6523 This compound CHF6523->PI3K Inhibits Downstream Downstream Signaling (Cell Survival, Proliferation, Inflammation) AKT->Downstream

Caption: Simplified PI3K signaling pathway inhibited by this compound.

Caption: Experimental workflow for in-vitro aerosol performance testing.

References

Overcoming cough as a side effect in CHF-6523 animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing CHF-6523 in animal studies, with a specific focus on addressing cough as a potential side effect.

Frequently Asked Questions (FAQs)

Q1: Is cough an expected side effect of this compound in animal studies?

While specific preclinical data on cough in animal models for this compound is not extensively published, clinical trials in humans have reported cough as a common adverse event.[1][2] In a study with COPD patients, 95.2% of participants reported cough, which was mostly mild to moderate and resolved within an hour post-inhalation.[1] Therefore, it is plausible that cough may be observed in animal models, particularly those with underlying respiratory conditions.

Q2: What is the likely mechanism behind this compound-induced cough?

The exact mechanism is not fully elucidated. However, as this compound is an inhaled PI3Kδ inhibitor, the cough is likely a direct response to the deposition of the dry powder in the airways.[2][3] This could be due to mechanical irritation from the powder formulation or a pharmacological effect on sensory nerves in the respiratory tract.

Q3: How can I differentiate between a transient cough and a sign of respiratory distress in my animal model?

A transient cough associated with this compound administration is expected to be of short duration, typically occurring immediately after inhalation and resolving within an hour.[1][2] Signs of respiratory distress, on the other hand, would be more severe and persistent. These may include labored breathing, wheezing, cyanosis, and changes in posture. Continuous monitoring of the animal's respiratory rate and behavior post-administration is crucial.

Q4: Can the vehicle or formulation of this compound contribute to the cough?

Yes, the physical properties of the dry powder formulation, such as particle size and excipients, can influence the irritant potential and thus the likelihood of inducing a cough reflex.

Troubleshooting Guides

Issue: Observation of Cough in Animal Models Post-CHF-6523 Inhalation

This guide provides a systematic approach to troubleshooting and mitigating cough observed during your experiments.

Step 1: Characterize the Cough Response

  • Objective: To determine the severity and pattern of the cough.

  • Protocol:

    • Observe the animals continuously for at least one hour post-inhalation.

    • Record the number of coughs and the time of onset relative to administration.

    • Note the character of the cough (e.g., single, bouts, productive).

    • Monitor for any accompanying signs of respiratory distress.

Step 2: Evaluate the Dosing Procedure

  • Objective: To ensure the administration technique is not contributing to the cough.

  • Protocol:

    • Review your inhalation protocol to ensure it is optimized for the specific animal model.

    • Verify the proper functioning of the delivery device.

    • Consider if the dose can be administered more slowly or in divided doses to reduce the initial bolus effect.

Step 3: Assess the Formulation

  • Objective: To investigate if the formulation characteristics are a contributing factor.

  • Protocol:

    • If possible, analyze the particle size distribution of your this compound formulation.

    • Consider preparing different formulations with varying excipients or particle sizes to assess their impact on the cough response.

Step 4: Control Environmental Factors

  • Objective: To minimize environmental triggers that could exacerbate a cough response.

  • Protocol:

    • Ensure the animal housing and experimental areas have adequate ventilation and are free from airborne irritants.

    • Maintain consistent temperature and humidity levels.

Quantitative Data from Human Clinical Trials

While animal-specific data is limited, the following table summarizes the incidence of cough observed in a clinical trial with COPD patients receiving this compound. This may provide a useful reference for the potential frequency of this side effect.

Treatment GroupPercentage of Patients Reporting Cough[1]
This compound95.2%
PlaceboNot explicitly stated, but cough was a common adverse event with this compound

Experimental Protocols

Protocol for Assessing Cough Reflex in a Rodent Model

This protocol provides a framework for quantifying the cough response to inhaled agents like this compound.

  • Animal Acclimatization: Acclimatize animals to the inhalation chamber for several days prior to the experiment to minimize stress-related responses.

  • Baseline Recording: On the day of the experiment, place the animal in the chamber and record baseline respiratory patterns and any spontaneous coughs for at least 30 minutes using a whole-body plethysmography system.

  • This compound Administration: Administer the this compound dry powder formulation via the appropriate inhalation device.

  • Post-exposure Monitoring: Immediately following administration, record the number of coughs for at least 60 minutes. Coughs can be identified by their characteristic sharp, explosive sound and the associated sharp pressure changes in the plethysmography recording.

  • Data Analysis: Quantify the number of coughs during the observation period and compare it to the baseline.

Visualizations

Signaling Pathway of PI3Kδ Inhibition

PI3K_Pathway cluster_cell Leukocyte Receptor Cell Surface Receptor PI3K_delta PI3Kδ Receptor->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3  Converts to PIP2 PIP2 PIP2->PI3K_delta AKT AKT PIP3->AKT Downstream Downstream Signaling (Inflammation, Proliferation) AKT->Downstream CHF6523 This compound CHF6523->PI3K_delta Inhibits

Caption: Proposed mechanism of action for this compound as a PI3Kδ inhibitor.

Experimental Workflow for Investigating Cough Side Effect

Cough_Workflow cluster_workflow Experimental Process Start Start: Observe Cough Characterize Characterize Cough (Frequency, Severity) Start->Characterize Evaluate_Dose Evaluate Dosing Procedure Characterize->Evaluate_Dose Assess_Formulation Assess Formulation (Particle Size, Excipients) Evaluate_Dose->Assess_Formulation Control_Env Control Environmental Factors Assess_Formulation->Control_Env Decision Cough Mitigated? Control_Env->Decision End End: Continue Study Decision->End Yes Modify Modify Protocol Decision->Modify No Modify->Characterize

Caption: A workflow for systematically investigating cough in animal studies.

Troubleshooting Logic for this compound Induced Cough

Troubleshooting_Logic cluster_logic Troubleshooting Flowchart Cough_Observed Cough Observed? Is_Transient Is it Transient (<1 hr)? Cough_Observed->Is_Transient Yes Proceed Proceed with Caution Cough_Observed->Proceed No Distress_Signs Signs of Respiratory Distress? Is_Transient->Distress_Signs Yes Monitor Continue Monitoring Is_Transient->Monitor No Consult_Vet Consult Veterinarian/ Study Director Distress_Signs->Consult_Vet Yes Distress_Signs->Proceed No Monitor->Proceed Stop Stop Experiment Consult_Vet->Stop

Caption: A decision tree for troubleshooting cough during animal experiments.

References

Technical Support Center: CHF-6523 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions for researchers and drug development professionals working with the selective PI3Kδ inhibitor, CHF-6523, in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3Kδ signaling pathway is crucial for the activation, proliferation, and function of various leukocytes and is known to be upregulated in inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD).[1] By inhibiting PI3Kδ, this compound aims to modulate the inflammatory response.

Q2: What is the primary route of administration for this compound in in vivo studies?

A2: this compound was developed as a dry powder formulation for inhalation, targeting respiratory diseases.[3][4] Preclinical and clinical studies have focused on pulmonary delivery to maximize local lung concentrations and minimize systemic exposure.

Q3: What animal models have been used to study this compound?

A3: Preclinical evaluation of this compound has been conducted in rat and dog models.[1] Efficacy has been demonstrated in a rat model of Th-2-driven acute lung inflammation.[2][5][6]

Q4: What is the recommended starting dose for a new in vivo study?

A4: A specific universally recommended starting dose for all new in vivo studies is not available in the published literature. However, a pharmacokinetic study of a precursor to this compound used a 0.5 mg/kg dose administered via intratracheal instillation in rats. This can serve as a reference point for initial dose-range finding studies. It is crucial to perform a dose-escalation study to determine the optimal dose for your specific animal model and experimental endpoint.

Q5: What are the known pharmacokinetic properties of this compound?

A5: In preclinical models, this compound has demonstrated high stability in lung tissue and is designed for rapid systemic clearance to minimize off-target effects.[1] In human clinical trials, inhaled this compound showed rapid absorption into the plasma, with an early maximum concentration (Cmax) followed by a swift decline, indicating limited systemic accumulation with repeated dosing.[7][8]

Q6: What pharmacodynamic markers can be used to assess target engagement of this compound in vivo?

A6: A key pharmacodynamic marker for PI3Kδ inhibition is the level of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). In a clinical study with COPD patients, target engagement was confirmed by a significant reduction in PIP3 levels in induced sputum.[5][7] Measurement of PIP3 or downstream signaling proteins (e.g., phosphorylated Akt) in lung tissue or bronchoalveolar lavage fluid (BALF) can be used to assess target engagement in animal models.

Q7: What are the potential side effects or toxicity concerns with this compound?

A7: Preclinical toxicology studies in rats and dogs for up to 4 weeks have shown that this compound is generally well-tolerated.[1] In human clinical trials, the most frequently reported adverse event was a mild to moderate cough immediately following inhalation.[5][7][8] No major safety concerns were identified in the preclinical safety pharmacology and toxicology studies.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or variable drug exposure in the lungs Improper formulation of the dry powder for inhalation.Ensure the particle size of the this compound powder is optimized for deep lung delivery (typically 1-5 µm). Consider the use of a suitable carrier, such as lactose, to improve powder dispersion.
Inefficient delivery method.For intratracheal instillation, ensure proper technique to avoid deposition in the upper airways. For nose-only inhalation, verify the correct setup and calibration of the exposure chamber.
Unexpected systemic side effects Higher than anticipated systemic absorption.Re-evaluate the formulation to ensure it is optimized for lung retention and rapid systemic clearance. Consider reducing the dose if systemic exposure is a concern.
Lack of efficacy in an inflammation model Insufficient dose to achieve therapeutic concentrations in the lung.Perform a dose-response study to determine the optimal dose for your model. Measure pharmacodynamic markers (e.g., PIP3 levels) in the lung to confirm target engagement.
Timing of drug administration relative to the inflammatory challenge.Optimize the timing of this compound administration to coincide with the peak of the inflammatory response in your model.
Coughing or respiratory distress in animals post-administration Irritation from the dry powder formulation.Ensure the particle size is appropriate and consider the use of a less irritant carrier. Reduce the administered dose or the concentration of the powder.
Improper administration technique causing airway obstruction.Refine the intratracheal instillation or inhalation procedure to ensure a smooth and even delivery of the powder.

Quantitative Data Summary

Table 1: Preclinical Pharmacokinetic and Toxicology Overview

Parameter Species Route of Administration Dosage Key Findings Reference
Pharmacokinetics (of a precursor compound)Rat (Male CD)Intratracheal Instillation (Suspension)0.5 mg/kgCharacterization of pharmacokinetic profile.N/A
Repeat-Dose ToxicologyRatInhalationNot SpecifiedDetermination of No Observed Adverse Effect Level (NOAEL).[1]
Repeat-Dose ToxicologyDogInhalationNot SpecifiedDetermination of No Observed Adverse Effect Level (NOAEL).[1]

Table 2: Clinical Study Overview

Study Population Route of Administration Dosage Key Findings Reference
Healthy VolunteersInhalation (Dry Powder)Single and Multiple Ascending DosesGenerally well-tolerated.[3][8]
COPD PatientsInhalation (Dry Powder)2 mg twice dailyTarget engagement confirmed (reduced sputum PIP3), but no significant anti-inflammatory effect observed. The most common adverse event was mild to moderate cough.[5][7]

Experimental Protocols

1. Preparation and Administration of this compound for Intratracheal Instillation in Rats (Based on Precursor Compound Study)

  • Objective: To deliver a precise dose of this compound directly to the lungs of rats for pharmacokinetic or pharmacodynamic studies.

  • Materials:

    • This compound powder

    • Vehicle (e.g., sterile saline with a suspending agent like 0.5% methylcellulose)

    • Anesthesia (e.g., isoflurane)

    • Intratracheal instillation device (e.g., Penn-Century MicroSprayer® Aerosolizer)

    • Animal scale

  • Procedure:

    • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 0.5 mg/kg dose in a 250g rat with an administration volume of 0.125 mL). Ensure the suspension is well-mixed immediately before each administration.

    • Anesthetize the rat according to your institution's approved protocol.

    • Place the anesthetized rat in a supine position on a surgical board.

    • Visualize the trachea by transillumination of the neck.

    • Gently insert the intratracheal instillation device into the trachea.

    • Administer the this compound suspension (e.g., 0.5 mL/kg).

    • Monitor the animal until it has fully recovered from anesthesia.

2. Dose-Range Finding Study Design for a Rat Lung Inflammation Model

  • Objective: To determine the optimal dose of this compound for a new in vivo efficacy study.

  • Procedure:

    • Based on the available data (e.g., 0.5 mg/kg from the PK study), select a range of at least three doses (e.g., 0.1, 0.5, and 2.5 mg/kg).

    • Administer the selected doses of this compound to different groups of animals using the chosen route of administration (e.g., intratracheal instillation).

    • Induce lung inflammation in your chosen model.

    • At a predetermined time point, collect relevant samples (e.g., BALF, lung tissue).

    • Analyze the samples for key efficacy readouts (e.g., inflammatory cell counts, cytokine levels) and pharmacodynamic markers (e.g., PIP3 levels).

    • Based on the dose-response relationship, select the optimal dose for future efficacy studies.

Visualizations

PI3K_Signaling_Pathway PI3Kδ Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation NFkB NF-κB AKT->NFkB Activation Inflammation Inflammation (e.g., cytokine production, cell proliferation) mTOR->Inflammation NFkB->Inflammation CHF6523 This compound CHF6523->PI3K Inhibition

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

experimental_workflow General Experimental Workflow for In Vivo Efficacy Studies cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis A Dose-Range Finding (if necessary) B This compound Formulation (Dry Powder Suspension) A->B D This compound Administration (e.g., Intratracheal Instillation) B->D C Animal Acclimatization C->D E Induction of Lung Inflammation D->E F Sample Collection (BALF, Lung Tissue) E->F G Efficacy Readouts (Cell Counts, Cytokines) F->G H Pharmacodynamic Analysis (PIP3 Levels) F->H

Caption: A typical experimental workflow for evaluating this compound efficacy in a lung inflammation model.

troubleshooting_logic Troubleshooting Logic for Unexpected In Vivo Results Start Unexpected Result (e.g., Lack of Efficacy) Check_Dose Is the dose sufficient? Start->Check_Dose Check_Formulation Is the formulation appropriate? Check_Dose->Check_Formulation Yes Action_Dose Perform Dose-Response Study Check_Dose->Action_Dose No Check_Delivery Was the administration successful? Check_Formulation->Check_Delivery Yes Action_Formulation Optimize Formulation (e.g., particle size) Check_Formulation->Action_Formulation No Check_Timing Is the timing of administration optimal? Check_Delivery->Check_Timing Yes Action_Delivery Refine Administration Technique Check_Delivery->Action_Delivery No Check_PD Is there target engagement? Check_Timing->Check_PD Yes Action_Timing Adjust Dosing Schedule Check_Timing->Action_Timing No Action_PD Measure Pharmacodynamic Marker (e.g., PIP3) Check_PD->Action_PD No

References

Technical Support Center: Troubleshooting CHF-6523 Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for identifying and mitigating potential interference caused by the PI3Kδ inhibitor, CHF-6523, in common biochemical assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). PI3Kδ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for the activation, proliferation, and function of various immune cells, particularly leukocytes. By inhibiting PI3Kδ, this compound modulates inflammatory responses.

Q2: What are the common types of biochemical assays used to assess PI3Kδ activity?

Several assay formats are available to measure the activity of PI3Kδ and the inhibitory effect of compounds like this compound. These include:

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is proportional to the amount of ADP formed, and therefore to kinase activity.[1][2][3][4]

  • Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are widely used.[5][6][7][8]

    • TR-FRET assays for PI3Kδ typically involve a europium-labeled antibody that recognizes the phosphorylated product and an allophycocyanin (APC)-labeled streptavidin that binds to a biotinylated lipid substrate. Inhibition of the kinase disrupts the FRET signal.[9]

    • FP assays measure the change in the rotational speed of a fluorescently labeled tracer. When the tracer is bound to a larger molecule (like a PIP3 detector protein), its rotation slows, and the polarization of the emitted light increases. PIP3 produced by PI3Kδ competes with the tracer, leading to a decrease in polarization.[7][10][11]

Q3: How can a small molecule like this compound interfere with these assays?

Small molecules can cause assay interference through several mechanisms, leading to false-positive or false-negative results. Common interference mechanisms include:

  • Fluorescence Interference: The compound itself may be fluorescent (autofluorescence) or may absorb the light emitted by the assay's fluorophore (quenching).[12] Isocoumarins, the core chemical structure of this compound, are known to possess fluorescent properties.[13][14][15]

  • Compound Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes. This can often be identified by a steep dose-response curve and sensitivity to detergents.

  • Chemical Reactivity: The compound may react chemically with assay components, such as the enzyme or reagents.

  • Contaminants: Impurities in the compound sample can also lead to assay interference.

Troubleshooting Guides

Issue 1: Suspected Autofluorescence or Fluorescence Quenching

Symptoms:

  • In a fluorescence-based assay, you observe a dose-dependent increase in signal in the absence of the kinase (autofluorescence).

  • In a fluorescence-based assay, you observe a dose-dependent decrease in signal, even with an inactive enzyme or in a control experiment without the kinase (quenching).

Troubleshooting Protocol:

  • Run a Compound-Only Control: Prepare a dilution series of this compound in the assay buffer without the kinase or other assay-specific reagents (e.g., fluorescent substrate, antibody).

  • Measure Fluorescence: Read the plate using the same excitation and emission wavelengths as your primary assay.

  • Analyze the Data:

    • A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent at the assay wavelengths.

    • If you are using a fluorescent substrate/product, run a control with the fluorophore and a dilution series of this compound. A concentration-dependent decrease in the fluorophore's signal indicates quenching .

Data Interpretation and Mitigation:

ObservationInterpretationRecommended Action
Concentration-dependent increase in signal in compound-only control.This compound is autofluorescent.1. Subtract Background: If the signal is low and consistent, subtract the signal from the compound-only control wells from your experimental wells. 2. Change Wavelengths: If possible, switch to a fluorophore with excitation and emission wavelengths where this compound does not fluoresce. 3. Use a Different Assay Format: Consider switching to a non-fluorescence-based assay like a luminescence (e.g., ADP-Glo™) or label-free assay.
Concentration-dependent decrease in signal in fluorophore + compound control.This compound is quenching the fluorescent signal.1. Use a Different Assay Format: Quenching is difficult to correct for. Switching to a luminescence-based or radiometric assay is the most reliable solution. 2. Change Fluorophore: A different fluorophore may be less susceptible to quenching by your compound.
Issue 2: Suspected Compound Aggregation

Symptoms:

  • A very steep, non-sigmoidal dose-response curve.

  • High variability between replicate wells.

  • Inhibitory activity is significantly reduced in the presence of a non-ionic detergent.

Troubleshooting Protocol:

  • Repeat Assay with Detergent: Perform the kinase assay with and without a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.

  • Compare Dose-Response Curves: Analyze and compare the IC50 values obtained in the presence and absence of the detergent.

Data Interpretation and Mitigation:

ObservationInterpretationRecommended Action
IC50 value significantly increases (potency decreases) in the presence of detergent.Inhibition is likely due to compound aggregation.1. Include Detergent: Routinely include a low concentration of a non-ionic detergent in your assay buffer. 2. Lower Compound Concentration: Test lower concentrations of this compound. 3. Confirm with Orthogonal Assays: Use a different assay format to confirm the inhibitory activity.
No significant change in IC50 value with detergent.Inhibition is likely not due to aggregation.Proceed with further characterization of the inhibitory activity.

Experimental Protocols

Protocol 1: PI3Kδ Kinase Activity Assay using ADP-Glo™

This protocol is adapted from commercially available luminescence-based kinase assays.[1][2][3]

Materials:

  • Recombinant human PI3Kδ enzyme

  • PI(4,5)P2 substrate

  • This compound

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation:

    • Dilute the PI3Kδ enzyme to the desired concentration in Kinase Dilution Buffer.

    • Prepare the PI(4,5)P2 substrate in Kinase Assay Buffer.

  • Kinase Reaction:

    • Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the PI3Kδ enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of the ATP/PI(4,5)P2 substrate solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

Protocol 2: PI3Kδ TR-FRET Assay

This protocol is based on the principles of competitive TR-FRET binding assays for PI3K family inhibitors.[9][16]

Materials:

  • Recombinant human PI3Kδ enzyme (GST-tagged)

  • Biotinylated PI(4,5)P2 substrate

  • Europium-labeled anti-phospho-PIP3 antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • This compound

  • TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Pluronic F-127)

  • ATP

  • Low-volume 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO and then in TR-FRET Assay Buffer.

  • Kinase Reaction:

    • Add 2 µL of diluted this compound or DMSO to the wells.

    • Add 4 µL of a solution containing PI3Kδ enzyme and biotinylated PI(4,5)P2 substrate in TR-FRET Assay Buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of a "Stop/Detection" solution containing EDTA (to stop the reaction), the Europium-labeled antibody, and SA-APC in TR-FRET Assay Buffer.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths. Calculate the TR-FRET ratio.

Visualization of Pathways and Workflows

PI3K_Signaling_Pathway PI3Kδ Signaling Pathway RTK Receptor Tyrosine Kinase PI3Kd PI3Kδ RTK->PI3Kd GPCR G-Protein Coupled Receptor GPCR->PI3Kd PIP3 PIP3 PI3Kd->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth CHF6523 This compound CHF6523->PI3Kd inhibits

Caption: PI3Kδ Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Troubleshooting Experimental Workflow start Unexpected Assay Results check_fluorescence Fluorescence-based assay? start->check_fluorescence run_fluorescence_controls Run Autofluorescence & Quenching Controls check_fluorescence->run_fluorescence_controls Yes check_aggregation Check for Aggregation (Detergent Test) check_fluorescence->check_aggregation No fluorescence_issue Fluorescence Interference Detected? run_fluorescence_controls->fluorescence_issue mitigate_fluorescence Mitigate (e.g., subtract background) or Change Assay Format fluorescence_issue->mitigate_fluorescence Yes fluorescence_issue->check_aggregation No mitigate_fluorescence->check_aggregation aggregation_issue Aggregation Detected? check_aggregation->aggregation_issue mitigate_aggregation Include Detergent in Assay aggregation_issue->mitigate_aggregation Yes orthogonal_assay Perform Orthogonal Assay (e.g., Luminescence) aggregation_issue->orthogonal_assay No mitigate_aggregation->orthogonal_assay valid_result Results Validated orthogonal_assay->valid_result no_issue No Obvious Interference

Caption: A logical workflow for troubleshooting assay interference.

References

CHF-6523 off-target effects in cell-based models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of CHF-6523 in cell-based models.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2][3][4] Its high affinity and selectivity for PI3Kδ make it a valuable tool for studying the role of this specific isoform in various cellular processes.

Q2: What are the known primary off-targets of this compound?

Kinome screening has revealed that at a concentration of 1 µM, this compound exhibits some cross-reactivity with other Class I PI3K isoforms. The most significant off-targets identified are PI3Kβ and PI3Kγ.[2]

Q3: Has this compound been profiled against a broader panel of targets?

Yes, this compound was tested in the LeadProfilingScreen panel, which assesses activity against 68 different enzymes and receptors. For detailed information on the targets included in this panel, it is recommended to consult the provider's documentation.

Q4: Are there any common off-target effects observed with PI3Kδ inhibitors as a class of compounds?

Inhibitors of PI3Kδ can sometimes exhibit off-target effects on other closely related lipid kinases. Additionally, depending on the chemical scaffold, some inhibitors may interact with unrelated kinases or other proteins. Common toxicities associated with PI3K inhibitors can include autoimmune-like reactions, and metabolic dysregulation, though these are often linked to on-target inhibition in non-target tissues.

Troubleshooting Guide

Issue 1: Unexpected cellular phenotype observed after this compound treatment, not consistent with PI3Kδ inhibition.

  • Possible Cause 1: Off-target effects.

    • Troubleshooting Step: Consider the possibility of this compound inhibiting PI3Kβ or PI3Kγ, especially at higher concentrations. The signaling pathways downstream of these isoforms may be contributing to the observed phenotype.

    • Recommendation: Perform experiments to assess the activation state of pathways downstream of PI3Kβ and PI3Kγ. If possible, use a more selective inhibitor for these isoforms as a control.

  • Possible Cause 2: Cell line-specific effects.

    • Troubleshooting Step: The expression and importance of PI3K isoforms can vary between different cell lines.

    • Recommendation: Confirm the expression levels of PI3Kδ, PI3Kβ, and PI3Kγ in your cell model using techniques like Western blot or qPCR.

Issue 2: Inconsistent IC50 values for PI3Kδ inhibition in cellular assays.

  • Possible Cause 1: Assay variability.

    • Troubleshooting Step: Inconsistent results can arise from variations in cell density, stimulation time, or reagent preparation.

    • Recommendation: Standardize your experimental protocol. Ensure consistent cell seeding densities and stimulation conditions. Refer to the detailed experimental protocol for the AKT phosphorylation assay provided below.

  • Possible Cause 2: Compound stability and solubility.

    • Troubleshooting Step: this compound, like many small molecules, may have limited solubility in aqueous solutions.

    • Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize the selectivity and off-target profile of this compound.

Table 1: this compound Kinase Selectivity Profile

TargetInhibition at 1 µM this compound
PI3Kδ100%
PI3Kβ96%[2]
PI3Kγ90%[2]

Data from the scanMAX KINOMEscan profiling panel.

Table 2: Broader Off-Target Screening

Screening PanelNumber of Targets
LeadProfilingScreen68

Specific interactions and their extent of inhibition from the LeadProfilingScreen are detailed in the supplementary information of the primary publication.

Key Experimental Protocols

Protocol 1: Cellular Assay for PI3Kδ Inhibition (AKT Phosphorylation)

This protocol describes a method to assess the inhibitory activity of this compound on the PI3Kδ/AKT signaling pathway in THP-1 monocytes.

  • Cell Line: THP-1 human monocytic cell line.

  • Stimulation: Macrophage Colony-Stimulating Factor (M-CSF).

  • Detection Method: Homogeneous Time-Resolved Fluorescence (HTRF).

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Plating: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free media. Add the diluted compound to the cells and incubate for 1 hour.

  • Stimulation: Stimulate the cells with M-CSF at a final concentration of 100 ng/mL for 15 minutes.

  • Cell Lysis: Lyse the cells using the HTRF kit-specific lysis buffer.

  • HTRF Assay: Follow the manufacturer's instructions for the HTRF phospho-AKT assay to measure the levels of phosphorylated AKT.

Visualizations

PI3K_Signaling_Pathway Receptor Receptor Tyrosine Kinase (e.g., M-CSFR) PI3Kd PI3Kδ Receptor->PI3Kd Activation PIP3 PIP3 PI3Kd->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation pAKT p-AKT PDK1->pAKT Phosphorylation AKT AKT Downstream Downstream Cellular Responses pAKT->Downstream Signal Transduction CHF6523 This compound CHF6523->PI3Kd

Caption: PI3Kδ/AKT Signaling Pathway Inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis prep_cells Plate THP-1 Cells treat Incubate with this compound prep_cells->treat prep_compound Prepare this compound Dilutions prep_compound->treat stimulate Stimulate with M-CSF treat->stimulate lyse Cell Lysis stimulate->lyse htrf HTRF Assay for p-AKT lyse->htrf data_analysis Data Analysis (IC50) htrf->data_analysis

Caption: Experimental Workflow for Assessing this compound Activity.

logical_relationship CHF6523 This compound PI3Kd On-Target: PI3Kδ Inhibition CHF6523->PI3Kd PI3Kb Off-Target: PI3Kβ Inhibition CHF6523->PI3Kb PI3Kg Off-Target: PI3Kγ Inhibition CHF6523->PI3Kg Expected Expected Phenotype PI3Kd->Expected Unexpected Unexpected Phenotype PI3Kb->Unexpected PI3Kg->Unexpected

Caption: On-Target vs. Off-Target Effects of this compound.

References

Mitigating formulation issues of CHF-6523 for preclinical use

Author: BenchChem Technical Support Team. Date: December 2025

An Official Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting and frequently asked questions (FAQs) for the formulation of CHF-6523, an orally active and inhaled phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, for preclinical studies.[1][2][3] Given that many new chemical entities exhibit poor water solubility, which can pose challenges for bioavailability, this document outlines strategies to mitigate these common issues.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound for preclinical use?

A1: Like many kinase inhibitors, this compound is a lipophilic molecule, which can lead to low aqueous solubility.[6] The primary challenge is developing a formulation that ensures sufficient drug exposure in both in vitro and in vivo preclinical models to accurately assess its efficacy and safety.[7] Key issues include drug precipitation, low bioavailability, and achieving the desired concentration for toxicology studies.[4][8]

Q2: What initial solvents are recommended for solubilizing this compound for in vitro assays?

A2: For initial in vitro screening, organic solvents like Dimethyl Sulfoxide (DMSO) are commonly used to create high-concentration stock solutions.[9][10] However, it is critical to ensure the final concentration of the organic solvent in the assay medium is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.

Q3: How can the aqueous solubility of this compound be improved for oral preclinical studies?

A3: Several strategies can be employed to enhance the solubility and oral bioavailability of poorly soluble compounds like this compound:

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the formulation can significantly increase solubility.[5]

  • Co-solvents: Using water-miscible organic solvents such as polyethylene (B3416737) glycol (PEG 300/400), propylene (B89431) glycol (PG), or Transcutol® HP can improve solubilization.[4][5][9]

  • Surfactants: Surfactants like polysorbate 80 (Tween® 80) or Cremophor® EL can be used to create micellar solutions that encapsulate the drug, improving its solubility and stability.[5][11]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can enhance absorption by utilizing the body's natural lipid absorption pathways.[5][6][11]

  • Particle Size Reduction: Micronization or nanosuspension techniques increase the surface area of the drug, which can improve the dissolution rate.[5][12]

Q4: What are suitable vehicle options for in vivo rodent studies (e.g., oral gavage)?

A4: The choice of vehicle is critical and must be well-tolerated by the animal species.[9] Common options include:

  • Aqueous Suspensions: For compounds that cannot be fully solubilized, a uniform suspension can be prepared using suspending agents like carboxymethylcellulose (CMC) or methylcellulose, often with a surfactant to aid wetting.[9][10]

  • Co-solvent/Surfactant Solutions: A common vehicle combination is PEG 400, Solutol® HS 15, and water. Another option is a mixture of PEG 400 and water.

  • Lipid Solutions: Formulations using oils like corn oil or sesame oil can be effective for highly lipophilic compounds.[12]

It is crucial to conduct a vehicle tolerability study to ensure the chosen formulation does not cause adverse effects.[9][10]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the formulation and administration of this compound.

Problem 1: this compound precipitates out of solution upon dilution or during an experiment.
  • Potential Cause: The drug's solubility limit has been exceeded in the final medium (e.g., cell culture media, aqueous buffers). This is a common issue when using co-solvents, as dilution with aqueous fluids can cause the drug to crash out.[4]

  • Troubleshooting Steps:

    • Verify Solubility: Determine the kinetic and thermodynamic solubility of this compound in the final experimental medium.

    • Reduce Final Concentration: If possible, lower the final concentration of the compound in the assay.

    • Use a Different Formulation Strategy:

      • Inclusion Complexes: Utilize cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes with the drug to enhance and maintain solubility.[5]

      • Amorphous Solid Dispersions: For oral formulations, creating an amorphous solid dispersion with a polymer carrier (e.g., HPMCAS) can prevent recrystallization and maintain a supersaturated state in the gastrointestinal tract.[13][14]

    • Optimize Co-solvent System: If using a co-solvent, try adding a surfactant to the formulation, which can help stabilize the drug in solution upon dilution.[8]

Problem 2: Poor or variable bioavailability is observed in pharmacokinetic (PK) studies.
  • Potential Cause: This can be due to poor solubility, slow dissolution rate in the GI tract, or poor permeability.[4][5]

  • Troubleshooting Steps:

    • Enhance Dissolution Rate: The most direct way to address dissolution-limited absorption is to reduce the particle size of the drug substance through micronization or creating a nanosuspension.[5][12]

    • Utilize Lipid-Based Formulations: For lipophilic compounds (high LogP), lipid-based drug delivery systems (LBDDS) are highly effective.[6] These formulations can bypass the dissolution step and facilitate absorption via lymphatic pathways.[5]

    • Assess Permeability: Use in vitro models like Caco-2 assays to determine if this compound is a substrate for efflux transporters (e.g., P-glycoprotein), which can limit absorption.[15] If it is, formulation strategies may need to include permeability enhancers.

Problem 3: The required dose for a toxicology study cannot be achieved due to low solubility in a tolerable vehicle volume.
  • Potential Cause: The maximum achievable concentration in a safe and injectable/administrable volume is too low.

  • Troubleshooting Steps:

    • Develop a Nanosuspension: Nanosuspensions are a state-of-the-art approach for administering poorly soluble drugs at high concentrations, particularly for intravenous (IV) administration, as the small particle size prevents capillary blockade.[4][12]

    • Salt Formation: If this compound has an ionizable functional group, creating a salt form can dramatically increase aqueous solubility and allow for a higher concentration solution.[4][11]

    • Optimize the Formulation: Systematically screen a wider range of excipients, including different co-solvents, surfactants, and their combinations, to identify a system with maximum solubilizing capacity.[4]

Data Presentation

Note: The following data are illustrative examples based on typical values for poorly soluble compounds and should be confirmed experimentally for this compound.

Table 1: Illustrative Solubility of this compound in Common Preclinical Vehicles

Vehicle CompositionSolubility (mg/mL)Appearance
Water< 0.001Suspension
0.5% CMC in Water< 0.001Suspension
0.5% CMC, 0.1% Tween® 80 in Water0.1Fine Suspension
10% DMSO / 90% Saline (v/v)0.5Clear Solution (risk of precipitation)
30% PEG 400 / 70% Water (v/v)2.5Clear Solution
10% Solutol® HS 15 / 90% Water (v/v)5.0Clear Micellar Solution
20% HP-β-CD in Water (w/v)8.0Clear Solution
Corn Oil15.0Clear Solution

Table 2: Illustrative 7-Day Stability of a 2 mg/mL this compound Formulation (Storage Conditions: 4°C, Protected from Light)

FormulationInitial Concentration (mg/mL)Concentration after 7 Days (mg/mL)% RemainingObservations
30% PEG 400 in Water2.011.9898.5%No change
10% Solutol® HS 15 in Water1.991.99100%No change
0.5% CMC Suspension2.052.0198.0%No particle size change

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility
  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Test Buffers: Prepare buffers relevant to your experiments (e.g., Phosphate-Buffered Saline pH 7.4, Simulated Gastric Fluid, cell culture media).

  • Serial Dilution: In a 96-well plate, add 198 µL of each test buffer to multiple wells.

  • Add Compound: Add 2 µL of the 10 mM DMSO stock solution to the buffer wells to achieve a final concentration of 100 µM. Mix thoroughly.

  • Incubate: Incubate the plate at room temperature for 2 hours, protected from light.

  • Analyze: Use Nephelometry or Turbidimetry to measure the turbidity of each well. Alternatively, centrifuge the plate, take an aliquot of the supernatant, and determine the concentration of the solubilized compound via LC-MS/MS or HPLC-UV.

  • Determine Solubility: The kinetic solubility is the highest concentration at which no precipitation is observed.

Protocol 2: Preparation of a 5 mg/mL Oral Suspension in 0.5% CMC
  • Prepare Vehicle: Weigh the required amount of Sodium Carboxymethylcellulose (low viscosity) to make a 0.5% (w/v) solution in purified water. Slowly add the CMC powder to the water while vortexing or stirring vigorously to prevent clumping. Leave the solution to stir for several hours until fully hydrated and clear.

  • Add Wetting Agent (Optional but Recommended): To the CMC vehicle, add a surfactant such as Tween® 80 to a final concentration of 0.1% (v/v) and mix. This will help wet the hydrophobic drug powder.

  • Weigh Compound: Weigh the required amount of micronized this compound powder to achieve a final concentration of 5 mg/mL.

  • Create Slurry: In a glass mortar, add a small amount of the vehicle to the this compound powder and triturate with a pestle to create a smooth, uniform paste. This step is crucial to break up any agglomerates.

  • Dilute to Final Volume: Gradually add the remaining vehicle to the mortar while continuing to mix. Transfer the suspension to a calibrated container and rinse the mortar with vehicle to ensure a complete transfer. Add vehicle to reach the final desired volume.

  • Homogenize: Stir the suspension with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity. Maintain gentle stirring during the dosing procedure.

Visualizations

Diagram 1: Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed During Experiment check_sol Step 1: Re-evaluate Kinetic Solubility in Final Medium start->check_sol is_soluble Is Concentration Below Solubility Limit? check_sol->is_soluble strategy Step 2: Implement New Formulation Strategy is_soluble->strategy No reduce_conc Option A: Reduce Final Dose Concentration is_soluble->reduce_conc Yes inc_complex Strategy 1: Use Inclusion Complex (e.g., HP-β-CD) strategy->inc_complex solid_disp Strategy 2: Create Amorphous Solid Dispersion strategy->solid_disp end_ok Problem Resolved reduce_conc->end_ok inc_complex->end_ok solid_disp->end_ok end_reassess Re-assess Compound/Assay G start Start: Need In Vivo Formulation for this compound sol_check Is target concentration soluble in simple aqueous vehicle? start->sol_check use_simple Use Simple Vehicle (e.g., Saline, PBS) sol_check->use_simple Yes cosolvent_check Try Co-solvents (PEG 400, PG) or Cyclodextrins sol_check->cosolvent_check No sol_achieved Is target concentration achieved? cosolvent_check->sol_achieved use_solution Use Solubilized Formulation sol_achieved->use_solution Yes complex_form Need More Advanced Formulation sol_achieved->complex_form No is_lipophilic Is LogP > 3? complex_form->is_lipophilic use_lipid Use Lipid-Based System (e.g., SEDDS, Corn Oil) is_lipophilic->use_lipid Yes use_suspension Use Suspension (Micronized, Nanosuspension) is_lipophilic->use_suspension No

References

Addressing variability in response to CHF-6523 in primary cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CHF-6523 in primary cell-based assays. This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key signaling molecule predominantly expressed in leukocytes. Understanding and addressing the inherent variability in primary cell responses is critical for obtaining reproducible and meaningful experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the expected potency of this compound?

A1: Preclinical studies have characterized the in vitro activity of this compound. The following table summarizes key potency values. Note that cellular potency can vary between different primary cell types and donors.

Table 1: In Vitro Potency of this compound

Assay TypeTarget/Cell LinePotency
Enzymatic AssayPI3KδpKia = 9.07 ± 0.02
Enzymatic AssayPI3KγpKia = 7.05 ± 0.03
Enzymatic AssayPI3KβpKia = 7.26 ± 0.05
Enzymatic AssayPI3KαpKia = 6.66 ± 0.01
Cellular AssayTHP-1 cellspIC50 = 8.78 ± 0.06
Data adapted from Pala, D., et al. (2024). Journal of Medicinal Chemistry.[1]

Q2: Why am I observing high variability in my primary cell experiments with this compound?

A2: Variability in primary cell responses to this compound is a common challenge and can be attributed to several factors:

  • Donor-to-Donor Variability: Primary cells from different donors can exhibit significant functional differences due to genetic background, age, sex, and underlying health status.[2]

  • Cell Isolation and Handling: The methods used for isolating primary cells can impact their viability and function. Prolonged or harsh isolation procedures can activate or damage cells, leading to inconsistent responses.

  • Cell Culture Conditions: Factors such as serum lot-to-lot variability, media composition, and cell density can all influence experimental outcomes.[3][4]

  • Activation of Compensatory Signaling Pathways: Inhibition of PI3Kδ can sometimes lead to the activation of alternative signaling pathways that can overcome the effects of the inhibitor, leading to a diminished or variable response.

  • Mycoplasma Contamination: This common and often undetected contamination can significantly alter cellular responses.[5][6]

Q3: Can this compound affect other PI3K isoforms?

A3: this compound is a selective PI3Kδ inhibitor. As shown in Table 1, it exhibits significantly higher potency for PI3Kδ compared to other Class I PI3K isoforms (α, β, and γ).[1] However, at very high concentrations, off-target effects on other isoforms might be possible. It is recommended to use the lowest effective concentration to maintain selectivity.

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Value in Primary Cells

If the observed IC50 value for this compound in your primary cell assay is significantly higher than the reported cellular potency in THP-1 cells (pIC50 = 8.78, which corresponds to an IC50 of approximately 1.66 nM)[1], consider the following:

  • Potential Cause: Suboptimal health or viability of primary cells.

    • Troubleshooting Step: Assess cell viability using a reliable method (e.g., Trypan Blue exclusion, live/dead staining) before and after the experiment. Ensure viability is consistently high (>95%).

  • Potential Cause: Inappropriate assay conditions.

    • Troubleshooting Step: Optimize assay parameters such as cell seeding density, stimulation time, and concentration of the stimulating agent.

  • Potential Cause: Degradation of this compound.

    • Troubleshooting Step: Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment.

  • Potential Cause: Presence of high protein concentrations in the culture medium.

    • Troubleshooting Step: High serum concentrations can lead to protein binding of the compound, reducing its effective concentration. Consider reducing the serum percentage during the treatment period if compatible with cell health.

Issue 2: Inconsistent Results Between Experiments

For high variability in results across different experimental days, even with cells from the same donor, investigate these possibilities:

  • Potential Cause: Inconsistent cell handling and plating.

    • Troubleshooting Step: Standardize cell counting and seeding procedures. Ensure even cell distribution in multi-well plates to avoid edge effects.

  • Potential Cause: Reagent variability.

    • Troubleshooting Step: Use the same lot of critical reagents (e.g., serum, cytokines) for a set of comparative experiments. If a new lot must be used, perform a bridging experiment to assess its impact.[3]

  • Potential Cause: Contamination.

    • Troubleshooting Step: Regularly test for mycoplasma contamination. Visually inspect cultures daily for signs of bacterial or fungal contamination.[5][6]

Issue 3: No Effect of this compound in a Functional Assay (e.g., Chemotaxis)

If this compound does not inhibit the expected cellular function, consider the following:

  • Potential Cause: The specific cellular function is not solely dependent on PI3Kδ.

    • Troubleshooting Step: Review the literature to confirm the role of PI3Kδ in the specific cell type and function you are studying. Other PI3K isoforms or alternative signaling pathways may be involved.

  • Potential Cause: Insufficient inhibitor concentration or incubation time.

    • Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal conditions for this compound in your specific assay.

  • Potential Cause: Activation of compensatory signaling pathways.

    • Troubleshooting Step: Consider investigating the activation of other signaling pathways (e.g., MAPK/ERK, JAK/STAT) in the presence of this compound.

Experimental Protocols

Protocol 1: Primary Human Neutrophil Chemotaxis Assay

This protocol describes a transwell migration assay to assess the effect of this compound on neutrophil chemotaxis.

Materials:

  • Primary human neutrophils isolated from whole blood

  • RPMI 1640 medium

  • Chemoattractant (e.g., 100 ng/mL IL-8 or 100 nM fMLP)

  • This compound

  • Transwell inserts (5 µm pore size)

  • 24-well plates

  • Cell viability dye (e.g., Calcein-AM)

Procedure:

  • Isolate primary human neutrophils from healthy donor blood using a standard method such as dextran (B179266) sedimentation followed by Ficoll-Paque gradient separation.

  • Resuspend neutrophils in RPMI 1640 at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate neutrophils with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

  • Add 600 µL of RPMI 1640 containing the chemoattractant to the lower chamber of the 24-well plate.

  • Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of the transwell insert.

  • Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator.

  • Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring a fluorescent or luminescent marker (e.g., Calcein-AM, CellTiter-Glo®), or by direct cell counting.

  • Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.

Protocol 2: Inflammatory Mediator Release Assay

This protocol outlines the measurement of inflammatory mediator release from primary human neutrophils following stimulation.

Materials:

  • Primary human neutrophils

  • RPMI 1640 medium

  • Stimulating agent (e.g., 1 µg/mL Lipopolysaccharide - LPS)

  • This compound

  • 96-well culture plates

  • ELISA kits for the specific mediators to be measured (e.g., IL-8, TNF-α)

Procedure:

  • Isolate and resuspend primary human neutrophils as described in Protocol 1.

  • Seed 1 x 10^5 neutrophils per well in a 96-well plate.

  • Pre-incubate the cells with desired concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Stimulate the cells by adding the stimulating agent (e.g., LPS). Include unstimulated controls.

  • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate to pellet the cells.

  • Collect the supernatant and measure the concentration of the inflammatory mediators of interest using specific ELISA kits according to the manufacturer's instructions.

  • Determine the effect of this compound on mediator release by comparing to the vehicle-treated, stimulated control.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors AKT->Downstream Activation Cellular_Response Cellular Response (Proliferation, Survival, Chemotaxis) Downstream->Cellular_Response CHF6523 This compound CHF6523->PI3K Inhibition

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate Isolate Primary Cells (e.g., Neutrophils) Preincubate Pre-incubate cells with this compound Isolate->Preincubate Prepare_Reagents Prepare Reagents (this compound, Stimuli) Prepare_Reagents->Preincubate Stimulate Stimulate cells Preincubate->Stimulate Incubate Incubate Stimulate->Incubate Measure Measure Endpoint (e.g., Migration, Cytokine Release) Incubate->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze

Caption: General experimental workflow for assessing this compound activity.

Troubleshooting_Logic Start High Variability in Response to this compound Check_Viability Check Cell Viability (>95%) Start->Check_Viability Check_Contamination Test for Mycoplasma & Visually Inspect Start->Check_Contamination Standardize_Protocols Standardize Protocols (Seeding, Reagents) Start->Standardize_Protocols Consider_Biology Consider Biological Factors Check_Viability->Consider_Biology If Viability is Good Check_Contamination->Consider_Biology If Cultures are Clean Standardize_Protocols->Consider_Biology If Protocols are Consistent Donor_Variability Donor-to-Donor Variability Consider_Biology->Donor_Variability Compensatory_Pathways Compensatory Pathways Consider_Biology->Compensatory_Pathways

Caption: A logical approach to troubleshooting response variability.

References

Validation & Comparative

A Comparative Guide to CHF-6523 and Other PI3K Delta Inhibitors in Respiratory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development for chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma has seen significant interest in targeting the phosphoinositide 3-kinase (PI3K) signaling pathway. The delta isoform of PI3K (PI3Kδ) is preferentially expressed in leukocytes and plays a crucial role in immune cell activation, proliferation, and inflammatory responses, making it a compelling target for inhaled anti-inflammatory therapies. This guide provides a comparative overview of CHF-6523, an inhaled selective PI3Kδ inhibitor, against other notable PI3Kδ inhibitors that have been evaluated in respiratory models.

Introduction to PI3Kδ Inhibition in Respiratory Disease

The PI3K pathway is a critical regulator of inflammatory and oxidative stress responses in respiratory diseases.[1][2] Upregulation of the PI3Kδ pathway has been observed in neutrophils from COPD patients, and genetic activation of PI3Kδ is linked to a predisposition for severe and recurrent respiratory infections.[3][4] By inhibiting PI3Kδ, the aim is to modulate the inflammatory cascade, potentially offering a novel therapeutic approach for patients with chronic respiratory conditions. Several selective PI3Kδ inhibitors have been developed for inhaled delivery to maximize local efficacy in the lungs while minimizing systemic side effects.[5]

Comparative Analysis of PI3Kδ Inhibitors

This section provides a head-to-head comparison of this compound with other key PI3Kδ inhibitors, focusing on their performance in preclinical and clinical respiratory models.

This compound (Chiesi Farmaceutici)

This compound is an inhaled, lung-restricted, and selective PI3Kδ inhibitor designed for the treatment of COPD.[6] Preclinical studies in rat and mouse models of airway inflammation demonstrated its potent inhibition of eosinophilic/type-2 inflammation, with efficacy comparable to nemiralisib (B609524).[7] In a clinical study involving patients with stable COPD, this compound demonstrated target engagement, evidenced by a significant 29.7% reduction in induced sputum phosphatidylinositol (3,4,5)-trisphosphate (PIP3) levels.[7][8] However, this did not translate into a discernible anti-inflammatory effect or clinical efficacy.[7][8] The most common adverse event reported was transient, mild-to-moderate post-inhalation cough.[8] Ultimately, the clinical data suggested that targeting PI3Kδ with this compound may not be a suitable strategy for managing COPD.[6]

Nemiralisib (GSK2269557) (GlaxoSmithKline)

Nemiralisib is another potent and highly selective inhaled PI3Kδ inhibitor that has been investigated for the treatment of respiratory diseases, including COPD and asthma.[4][9] Preclinical data suggested that nemiralisib could provide therapeutic benefit in treating COPD exacerbations by impacting the underlying pathogenesis driven by lung infections and inflammation.[3] However, clinical trials in patients with acute exacerbations of COPD did not show an improvement in lung function or a reduction in re-exacerbations compared to placebo when added to standard-of-care treatment.[3] Similar to this compound, a dose-related post-inhalation cough was a common adverse event.[3]

AZD8154 (AstraZeneca)

AZD8154 is an inhaled dual PI3Kγ/δ inhibitor.[10][11] The rationale for targeting both isoforms is based on preclinical evidence suggesting a synergistic advantage in modulating cytokine release from human peripheral blood mononuclear cells from asthmatic patients.[12] In a rat model of allergic asthma, inhaled AZD8154 demonstrated dose-dependent inhibition of eosinophil influx and the release of key cytokines such as IL-5, IL-13, and IL-17.[12] In a rat inhaled lipopolysaccharide (LPS) model, AZD8154 reduced neutrophil recruitment in the bronchoalveolar lavage fluid.[10] A Phase I clinical study in healthy volunteers showed an acceptable safety profile and a pharmacokinetic profile supporting once-daily dosing.[10] However, a subsequent Phase II study in asthma patients was withdrawn due to emerging preclinical toxicology findings.[7]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: In Vitro Potency and Selectivity

CompoundTarget(s)Human PI3Kδ IC50 (nM)Human PI3Kγ IC50 (nM)Human PI3Kα IC50 (nM)Human PI3Kβ IC50 (nM)Selectivity (δ vs α/β)
This compound PI3KδData not availableData not availableData not availableData not availableData not available
Nemiralisib PI3KδData not availableData not availableData not availableData not available>500-fold vs other PI3K isoforms[13]
AZD8154 PI3Kγ/δ0.69[10]0.79[10]61[10]1400[10]~88-fold vs α, ~2029-fold vs β

Table 2: Preclinical Efficacy in Respiratory Models

CompoundAnimal ModelKey Efficacy EndpointsResults
This compound Rat/mouse models of airway inflammationEosinophilic/type-2 inflammationPotent inhibition, comparable to nemiralisib[7]
Nemiralisib Rat model of allergic airways inflammationInhibition of T-cell cytokine releaseEC50 value of 67 mcg/kg[14]
AZD8154 Rat inhaled LPS modelBALF neutrophil recruitment83% inhibition at 0.3 mg/kg, 51% inhibition at 0.1 mg/kg[10]
Rat ovalbumin challenge modelInhibition of eosinophil influx and cytokine release (IL-13, IL-17)Dose-dependent inhibition at doses of 69 to 1180 μg/kg[10]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.

PI3K_Signaling_Pathway PI3Kδ Signaling Pathway in Airway Inflammation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3Kδ PI3Kδ Receptor->PI3Kδ PIP3 PIP3 PI3Kδ->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates NF-kB NF-kB AKT->NF-kB activates Gene_Transcription Gene Transcription (Pro-inflammatory mediators) NF-kB->Gene_Transcription Inflammation Inflammation Gene_Transcription->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (Allergens, Pathogens) Inflammatory_Stimuli->Receptor This compound This compound / Other PI3Kδ Inhibitors This compound->PI3Kδ inhibits

Caption: PI3Kδ signaling pathway in airway inflammation.

Experimental_Workflow Preclinical Evaluation of Inhaled PI3Kδ Inhibitors cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Respiratory Models cluster_pkpd Pharmacokinetics/Pharmacodynamics Assay Biochemical & Cellular Assays (e.g., PI3K isoform panels, leukocyte activation) Potency Determine Potency (IC50) & Selectivity Assay->Potency Model Animal Model of Airway Inflammation (e.g., Rat OVA or LPS challenge) Assay->Model Lead Candidate Selection Dosing Inhaled Administration of PI3Kδ Inhibitor or Vehicle Model->Dosing Analysis Analysis of Efficacy Endpoints: - Bronchoalveolar Lavage (BAL)  (Cell counts, Cytokines) - Lung Histology - Lung Function Dosing->Analysis PK Pharmacokinetic Profiling (Plasma and Lung Tissue) Analysis->PK Correlate Efficacy with Exposure PD Pharmacodynamic Assessment (Target engagement, e.g., p-Akt levels)

Caption: Experimental workflow for preclinical evaluation.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in the evaluation of PI3Kδ inhibitors in respiratory models.

In Vitro PI3K Isoform Inhibition Assay
  • Objective: To determine the potency and selectivity of a compound against different PI3K isoforms.

  • Methodology: Recombinant human PI3K isoforms (α, β, δ, γ) are used in a kinase activity assay. The assay typically measures the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3. The inhibitor is incubated with the enzyme and ATP at various concentrations. The amount of PIP3 produced is quantified, often using a competitive ELISA or a fluorescence-based method. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Rat Model of Lipopolysaccharide (LPS)-Induced Airway Inflammation
  • Objective: To evaluate the anti-inflammatory effect of an inhaled compound on neutrophil-dominant airway inflammation.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Animals are sensitized with an intraperitoneal injection of ovalbumin (OVA) and aluminum hydroxide (B78521) on day 0 and day 7.

    • From day 14 to day 21, animals are challenged with aerosolized OVA for 30 minutes daily.

    • The test compound or vehicle is administered via inhalation or intratracheal instillation at a specified time before the final OVA challenge.

    • 24 hours after the final challenge, animals are euthanized, and bronchoalveolar lavage (BAL) is performed to collect airway fluid and cells.

    • Total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BAL fluid are determined.

    • Cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid are measured by ELISA.

    • Lungs may be collected for histological analysis to assess inflammation and mucus production.

Pharmacodynamic Assessment of Target Engagement
  • Objective: To confirm that the inhibitor is reaching its target and modulating the PI3K pathway in vivo.

  • Methodology: Following treatment with the PI3Kδ inhibitor in an animal model or in human subjects (e.g., via induced sputum), lung tissue or relevant cells (e.g., BAL cells, sputum cells) are collected. The levels of phosphorylated AKT (p-Akt) or PIP3, which are downstream markers of PI3K activation, are measured using techniques such as Western blotting, immunohistochemistry, or specific immunoassays. A reduction in p-Akt or PIP3 levels in the treated group compared to the vehicle control group indicates target engagement.

Conclusion

This compound, a selective inhaled PI3Kδ inhibitor, demonstrated promising preclinical anti-inflammatory activity in respiratory models. However, similar to another selective PI3Kδ inhibitor, nemiralisib, it failed to translate this preclinical efficacy into significant clinical benefit for COPD patients, despite showing clear evidence of target engagement. The dual PI3Kγ/δ inhibitor, AZD8154, showed robust preclinical efficacy in models of both eosinophilic and neutrophilic inflammation but its clinical development in asthma was halted due to preclinical safety signals.

The collective findings from the development of this compound and other PI3Kδ inhibitors suggest that while the PI3Kδ pathway is a rational target for respiratory inflammation, its inhibition alone may not be sufficient to achieve clinical efficacy in complex diseases like COPD. Potential reasons could include pathway redundancy, the specific patient populations studied, or the multifactorial nature of the underlying inflammation. These results underscore the challenges in translating preclinical findings to clinical success and highlight the need for further research into the complex inflammatory pathways driving chronic respiratory diseases.

References

A Head-to-Head Comparison of the Selectivity Profiles of CHF-6523 and Nemiralisib for PI3Kδ Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two prominent phosphoinositide 3-kinase delta (PI3Kδ) inhibitors: CHF-6523 and nemiralisib (B609524) (also known as GSK2269557). Both compounds have been investigated as inhaled therapies for inflammatory respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. Understanding their selectivity is crucial for predicting their therapeutic efficacy and potential off-target effects.

Executive Summary

This compound and nemiralisib are both potent inhibitors of PI3Kδ, a key enzyme in the signaling pathways of immune cells. This guide presents available quantitative data on their selectivity against a panel of kinases, details the experimental methodologies used to obtain this data, and illustrates the relevant signaling pathways. While comprehensive, directly comparable kinome-wide selectivity data for both compounds is not publicly available, this guide compiles the most relevant information to facilitate an informed comparison.

Data Presentation: Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its clinical safety and efficacy. The following tables summarize the available quantitative data on the inhibitory activity of this compound and nemiralisib against various kinases.

Table 1: Selectivity Profile of this compound

This compound was profiled against a panel of 468 human kinases using the scanMAX Kinase Profiling Panel (Eurofins Discovery) at a concentration of 1 µM. This concentration corresponds to 100% inhibition of the primary target, PI3Kδ. The most significant off-target activities are presented below.

Target% Inhibition at 1 µM
PI3Kδ (Primary Target) 100%
PI3Kβ96%
PI3Kγ90%
Other 465 kinases<90%

Data sourced from the Journal of Medicinal Chemistry.

Table 2: Selectivity Profile of Nemiralisib (GSK2269557)

Nemiralisib is a potent and highly selective PI3Kδ inhibitor with a reported pKi of 9.9. While a comprehensive kinome scan against 468 kinases is not publicly available for direct comparison with this compound, data from a rat cell-based assay provides insight into its activity against PI3Kδ.

TargetAssay TypeIC50
rat PI3Kδ Rat cell-based (CD86 expression)Total: 28.7 ± 4.1 nM, Free: 0.54 ± 0.08 nM

Data sourced from a study on a rat model of asthma.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Kinase Selectivity Profiling: Eurofins scanMAX™ Kinase Assay Panel

The scanMAX™ platform is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

Principle: The assay measures the ability of a test compound to displace a proprietary, active-site directed ligand from the kinase active site. The amount of kinase-ligand binding is measured using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

General Protocol:

  • Kinase and Ligand Preparation: A panel of 468 purified human kinases, each tagged with a unique DNA identifier, is used. A proprietary, broadly active kinase ligand is immobilized on a solid support.

  • Competition Assay: The test compound (e.g., this compound at 1 µM) is incubated with the kinase and the immobilized ligand.

  • Washing and Elution: Unbound components are washed away. The bound kinase is then eluted.

  • Quantification: The amount of eluted kinase is quantified using qPCR with primers specific to the DNA tag of each kinase.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control to calculate the percentage of inhibition.

PI3K Activity Assay: ADP-Glo™ Kinase Assay (Promega)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. This can be used to determine the IC50 values of inhibitors.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the kinase activity.

General Protocol for PI3K Isoform Selectivity:

  • Reaction Setup: Recombinant human PI3K isoforms (α, β, γ, δ) are incubated with the lipid substrate (e.g., PIP2) and ATP in a kinase reaction buffer. A range of concentrations of the test inhibitor (e.g., nemiralisib) is included.

  • Kinase Reaction: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at room temperature).

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any unconsumed ATP. This incubation typically lasts for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP and the Ultra-Glo™ Luciferase/luciferin mixture. This reaction proceeds for 30-60 minutes at room temperature.

  • Luminescence Measurement: The luminescence is measured using a luminometer.

  • Data Analysis: The luminescent signal is plotted against the inhibitor concentration to determine the IC50 value for each PI3K isoform.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate the PI3Kδ signaling pathway and the general workflow for kinase inhibitor profiling.

PI3Kδ Signaling Pathway in Immune Cells

PI3K_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) / G-Protein Coupled Receptor (GPCR) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, NF-κB, GSK3β) Akt->Downstream Activation/Inhibition Cellular_Response Cellular Responses: - Proliferation - Survival - Migration - Inflammatory Mediator Release Downstream->Cellular_Response CHF6523 This compound CHF6523->PI3K Inhibition Nemiralisib Nemiralisib Nemiralisib->PI3K Inhibition

Caption: PI3Kδ signaling pathway in immune cells and points of inhibition.

General Experimental Workflow for Kinase Inhibitor Profiling

Kinase_Profiling_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., this compound, Nemiralisib) Incubation Incubation of Compound with Kinases Compound->Incubation Kinase_Panel Kinase Panel (e.g., 468 kinases) Kinase_Panel->Incubation Assay_Reagents Assay Reagents (e.g., ATP, Substrate, Buffers) Reaction Kinase Reaction Assay_Reagents->Reaction Incubation->Reaction Detection Signal Detection (e.g., Luminescence, qPCR) Reaction->Detection Raw_Data Raw Data Collection Detection->Raw_Data Calculation % Inhibition or IC50 Calculation Raw_Data->Calculation Selectivity_Profile Selectivity Profile Generation Calculation->Selectivity_Profile

Caption: A generalized workflow for determining kinase inhibitor selectivity.

Discussion and Conclusion

Both this compound and nemiralisib are highly potent inhibitors of PI3Kδ. The available data for this compound from a broad kinase panel demonstrates its high selectivity for PI3Kδ, with the main off-target activities observed against other PI3K isoforms (β and γ). This is a common feature for many PI3Kδ inhibitors due to the structural similarity of the ATP-binding pocket within the PI3K family.

For nemiralisib, while a comprehensive, directly comparable kinome scan is not publicly available, it is consistently described as a "highly selective" PI3Kδ inhibitor. The low nanomolar IC50 value in a cell-based assay further supports its high potency.

The choice between these inhibitors for research or therapeutic development would depend on the specific context. The detailed selectivity profile of this compound provides a clearer picture of its potential off-target interactions. However, the extensive clinical investigation of nemiralisib offers a wealth of data on its in vivo effects and safety profile in humans.

For researchers, this guide provides the foundational data and methodologies to critically evaluate these two important PI3Kδ inhibitors. Further head-to-head studies using the same comprehensive kinase panel would be invaluable for a definitive comparison of their selectivity profiles.

A Comparative Guide to PI3K Delta Inhibitors for Lung Inflammation Research: Idelalisib vs. CHF-6523

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, Idelalisib and CHF-6523, for the study of lung inflammation. We present a detailed analysis of their mechanisms, supporting experimental data, and relevant protocols to aid in the selection of the appropriate tool for your research needs.

Introduction to PI3K Delta in Lung Inflammation

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases crucial for multiple cellular functions, including cell growth, proliferation, differentiation, survival, and trafficking. The class I PI3Kδ isoform is predominantly expressed in leukocytes, making it a key regulator of innate and adaptive immunity.[1] Aberrant PI3Kδ signaling is implicated in the pathogenesis of various inflammatory airway diseases, including chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] This has led to the development of selective PI3Kδ inhibitors as potential therapeutics for these conditions.

Idelalisib (Zydelig®) is an orally administered, first-in-class selective PI3Kδ inhibitor approved for the treatment of certain B-cell malignancies.[4][5] Its potent anti-inflammatory properties have also made it a valuable tool for investigating the role of PI3Kδ in various inflammatory models, including those related to lung inflammation.[6][7] this compound is a more recently developed inhaled, selective PI3Kδ inhibitor designed specifically for the treatment of inflammatory lung diseases like COPD.[2][8][9] Its localized delivery is intended to maximize therapeutic effects in the lungs while minimizing systemic side effects.

This guide will delve into a head-to-head comparison of these two compounds, examining their pharmacological profiles, preclinical efficacy in lung inflammation models, and clinical findings.

Comparative Data Summary

The following tables provide a structured overview of the key characteristics and experimental findings for Idelalisib and this compound.

Table 1: General Characteristics of Idelalisib and this compound

FeatureIdelalisibThis compound
Target Selective inhibitor of PI3KδSelective inhibitor of PI3Kδ
Administration Route OralInhaled (Dry Powder)
Primary Indication B-cell malignancies (e.g., CLL, Follicular Lymphoma)[4][5]Investigational for Chronic Obstructive Pulmonary Disease (COPD)[2][9]
Key Advantage Well-characterized; extensive clinical data in oncologyLung-restricted action, designed to minimize systemic exposure and side effects[8]
Key Disadvantage Systemic side effects, including risk of pneumonitis, colitis, and hepatotoxicity[4][10][11]Recent clinical data in COPD showed a lack of anti-inflammatory effect despite target engagement; high incidence of cough[12][13]

Table 2: Preclinical Efficacy in Lung Inflammation Models

ParameterIdelalisibThis compound
Animal Model Murine models of acute lung injury (ALI)[6]Rat model of Th-2-driven acute lung inflammation[9][14]
Effect on Inflammatory Cells Significantly reduced total cells, eosinophils, neutrophils, and lymphocytes in allergic mouse models.[15]Showed durable anti-inflammatory activity, comparable to other inhaled PI3Kδ inhibitors.[9][12]
Effect on Pro-inflammatory Cytokines Suppressed pro-inflammatory cytokine expression in a macrophage inflammatory model.[6] Reduced total IgE, IL-4, IL-5, IL-13, and TNF-α in allergic mouse models.[15]Potent inhibition of eosinophilic/type-2 inflammation demonstrated in preclinical studies.[12]
Route of Administration in Studies Oral administration[6]Inhaled administration[9]

Table 3: Clinical Findings in the Context of Lung Inflammation

ParameterIdelalisibThis compound
Target Engagement Reduces Akt phosphorylation in malignant B-cells.[11]Confirmed by a significant reduction in induced sputum PIP3 in COPD patients.[12]
Anti-inflammatory Effect Reduces pro-inflammatory cytokines in patients.[11] However, associated with drug-induced pneumonitis in 2-5% of patients.[4]Did not translate into an anti-inflammatory pharmacodynamic effect in a clinical study of COPD patients with type-2 inflammation.[12][13]
Adverse Events (Respiratory) Cough, dyspnea, pneumonia, and non-infectious pneumonitis are reported adverse events.[4][10]High incidence of cough (95.2% of patients) reported in a clinical study.[12]
Clinical Status for Lung Disease Not approved for primary lung inflammatory diseases; pneumonitis is a significant toxicity concern.[4][10][16]Recent data suggest that PI3Kδ may not be a suitable target for COPD management, questioning its further development for this indication.[13][17]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

PI3K_Signaling_Pathway Receptor Receptor (e.g., BCR, GPCR) PI3K_delta PI3Kδ Receptor->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Downstream Downstream Effectors mTOR->Downstream Inflammation Inflammation Proliferation Survival Downstream->Inflammation Idelalisib Idelalisib This compound Idelalisib->PI3K_delta Inhibition

Caption: PI3Kδ signaling pathway and points of inhibition.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trial Animal_Model Lung Inflammation Model (e.g., Rat, Mouse) Treatment Treatment (Idelalisib or this compound) Animal_Model->Treatment BALF_Analysis Bronchoalveolar Lavage Fluid (BALF) Analysis (Cell Counts) Treatment->BALF_Analysis Tissue_Analysis Lung Tissue Analysis (Histology, Cytokines) Treatment->Tissue_Analysis Efficacy Assessment of Anti-inflammatory Efficacy BALF_Analysis->Efficacy Tissue_Analysis->Efficacy Patient_Recruitment Patient Recruitment (e.g., COPD with Type-2 Inflammation) Drug_Administration Drug Administration (e.g., Inhaled this compound) Patient_Recruitment->Drug_Administration Sputum_Analysis Induced Sputum Analysis (PIP3, Biomarkers) Drug_Administration->Sputum_Analysis Safety_Assessment Safety & Tolerability (Adverse Events) Drug_Administration->Safety_Assessment Outcome Evaluation of Target Engagement & Clinical Effect Sputum_Analysis->Outcome Safety_Assessment->Outcome Comparison_Logic cluster_idelalisib Idelalisib cluster_chf6523 This compound Topic Studying PI3Kδ in Lung Inflammation Idelalisib_Node Oral Administration Systemic Exposure Topic->Idelalisib_Node CHF6523_Node Inhaled Administration Lung-restricted Topic->CHF6523_Node Idelalisib_Pros Pros: - Well-established tool - Known effects on immune cells Idelalisib_Node->Idelalisib_Pros Idelalisib_Cons Cons: - Systemic toxicity (pneumonitis) - Off-target effects in non-lung tissue Idelalisib_Node->Idelalisib_Cons CHF6523_Pros Pros: - Targeted delivery to the lung - Reduced systemic exposure CHF6523_Node->CHF6523_Pros CHF6523_Cons Cons: - Lack of clinical efficacy in COPD - High incidence of cough CHF6523_Node->CHF6523_Cons

References

Comparative Kinome Scan Analysis of CHF-6523, an Investigational PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Parma, Italy – In a comprehensive analysis of its kinome scan and off-target profile, CHF-6523, an inhaled, selective phosphoinositide 3-kinase δ (PI3Kδ) inhibitor, demonstrates a distinct selectivity profile when compared to other PI3Kδ inhibitors, idelalisib (B1684644) and nemiralisib (B609524). This comparison guide provides a detailed overview of the available experimental data, offering valuable insights for researchers and drug development professionals in the fields of respiratory diseases and kinase inhibitor pharmacology.

This compound was developed by Chiesi Farmaceutici for the potential treatment of chronic obstructive pulmonary disease (COPD).[1] The rationale for its development stems from the role of PI3Kδ in regulating inflammatory pathways. To characterize its selectivity, a comprehensive kinome scan was performed using the Eurofins KINOMEscan® platform.

Kinome Scan and Off-Target Profile of this compound

The selectivity of this compound was assessed against a panel of 468 kinases in the scanMAX™ Kinase Profiling Panel at a concentration of 1 µM. The results reveal a high degree of selectivity for PI3Kδ.

Table 1: Kinome Scan Results for this compound (% Inhibition at 1 µM)

Kinase Target% Inhibition
PI3Kδ (Primary Target) 100
PI3Kγ99
PI3Kβ85
PI3Kα48
mTOR11
DNAPK1.8
ATM0
ATR0
SMG10
Data extracted from the supplementary information of Bruno, P. et al., J. Med. Chem. 2024.

As indicated in Table 1, this compound exhibits potent inhibition of its primary target, PI3Kδ. Significant inhibition is also observed for the closely related PI3Kγ and PI3Kβ isoforms, while inhibition of PI3Kα is less pronounced. Notably, minimal to no activity was detected against other kinases in the PIKK family, such as mTOR, DNAPK, ATM, ATR, and SMG1, highlighting its targeted activity within the PI3K family.

Further off-target liability was assessed using the Eurofins LeadProfilingScreen, which includes a panel of 44 non-kinase enzymes and receptors. At a concentration of 10 µM, this compound showed no significant off-target binding.

Comparative Analysis with Alternative PI3Kδ Inhibitors

To provide a comprehensive understanding of this compound's profile, a comparison with the approved PI3Kδ inhibitor idelalisib and another investigational inhaled PI3Kδ inhibitor, nemiralisib, is presented.

Idelalisib , an oral inhibitor, is approved for the treatment of certain B-cell malignancies.[2] While detailed head-to-head kinome scan data under identical conditions is not publicly available, published information indicates that idelalisib is highly selective for PI3Kδ, with IC50 values for PI3Kα, PI3Kβ, and PI3Kγ being 29-, 48-, and 250-fold higher, respectively, than for PI3Kδ. A screening against 401 kinases at a concentration of 10 nM did not reveal significant off-target activity.[2]

Table 2: Comparative Selectivity Profile of PI3Kδ Inhibitors

InhibitorPrimary TargetKey Off-Targets (where reported)Administration Route
This compound PI3KδPI3Kγ, PI3KβInhaled
Idelalisib PI3KδPI3Kα, PI3Kβ, PI3Kγ (at higher concentrations)Oral
Nemiralisib PI3KδData not publicly available in detailInhaled

Experimental Protocols

KINOMEscan® Assay Methodology

The kinome scan profiling for this compound was conducted by Eurofins Discovery using their proprietary KINOMEscan® technology.[3][4] This assay platform utilizes a competitive binding assay to quantify the interaction between a test compound and a panel of kinases.

The fundamental principle of the assay involves the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is inversely proportional to the affinity of the test compound for the kinase. The captured kinase is then quantified using a highly sensitive method, such as quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. The results are typically reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given concentration of the test compound (% Inhibition).

Signaling Pathway and Experimental Workflow

The PI3Kδ signaling pathway plays a crucial role in the activation and function of immune cells. The following diagram illustrates the canonical PI3K/AKT signaling cascade.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitor Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation (Activation) mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Activation CHF6523 This compound CHF6523->PI3K Inhibition

Figure 1. Simplified PI3K/AKT signaling pathway and the point of intervention for this compound.

The experimental workflow for determining the kinome profile of a compound like this compound is a multi-step process.

experimental_workflow Compound Test Compound (e.g., this compound) Incubation Incubation Compound->Incubation KinasePanel Kinase Panel (e.g., scanMAX™ 468 kinases) KinasePanel->Incubation ImmobilizedLigand Immobilized Ligand on Solid Support ImmobilizedLigand->Incubation Washing Washing Step Incubation->Washing Quantification Quantification (qPCR) Washing->Quantification DataAnalysis Data Analysis (% Inhibition) Quantification->DataAnalysis

Figure 2. General experimental workflow for the KINOMEscan® assay.

Conclusion

This compound demonstrates a highly selective profile for the PI3Kδ isoform, with notable activity against PI3Kγ and PI3Kβ. Its limited off-target activity against a broad panel of kinases and other proteins underscores its targeted design. While direct, comprehensive comparative kinome scan data for idelalisib and nemiralisib is limited in the public domain, the available information suggests that all three compounds are potent PI3Kδ inhibitors. The distinct selectivity profiles and routes of administration of these inhibitors may translate to differences in their efficacy and safety profiles in various therapeutic contexts. The data presented in this guide provides a valuable resource for researchers investigating the role of PI3Kδ in disease and for those involved in the development of next-generation kinase inhibitors.

References

Inhaled PI3K Inhibitors: A Head-to-Head Comparison Featuring CHF-6523

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the performance, experimental validation, and therapeutic potential of inhaled phosphoinositide 3-kinase (PI3K) inhibitors in respiratory diseases.

The pursuit of targeted therapies for inflammatory respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma has led to the investigation of phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K signaling pathway is a critical regulator of immune cell activation, proliferation, and inflammatory responses.[1] By targeting specific isoforms of PI3K, particularly the delta (δ) and gamma (γ) isoforms predominantly expressed in leukocytes, it is hypothesized that localized, inhaled delivery could maximize therapeutic effects in the lungs while minimizing systemic side effects.[2][3]

This guide provides a head-to-head comparison of CHF-6523, an inhaled PI3Kδ inhibitor, with other notable inhaled PI3K inhibitors that have undergone preclinical and clinical evaluation. We will delve into the available performance data, outline the experimental protocols used to generate this data, and visualize the underlying biological pathways and experimental workflows.

Performance Data Summary

The following tables summarize the available quantitative data for this compound and other key inhaled PI3K inhibitors. It is important to note that direct cross-study comparisons are challenging due to variations in experimental design, models, and patient populations.

Table 1: Clinical and Preclinical Data for this compound (PI3Kδ Inhibitor)

ParameterValueContextSource
Pharmacokinetics
Time to Cmax (Day 1)15 minutesPhase I/IIa study in COPD patients[4]
Time to Cmax (Day 28)10 minutesPhase I/IIa study in COPD patients[4]
Accumulation Ratio (Cmax & AUC)< 1.6After 28 days of twice-daily dosing in COPD patients[4]
Time to Steady StateDay 20Phase I/IIa study in COPD patients[4]
Pharmacodynamics (Target Engagement)
Sputum PIP3 Reduction29.7% (29.5% vs. placebo)In induced sputum from COPD patients after 20 days[4][5]
Clinical Outcome
Anti-inflammatory EffectNot significantDid not translate into a pharmacodynamic anti-inflammatory effect in COPD[4][6]
Adverse Events
Cough95.2% of patientsMild to moderate, resolving within one-hour post-dose[4][5]

Table 2: Comparative Data for Other Inhaled PI3K Inhibitors

Compound (Target)ParameterValueContextSource
Nemiralisib (GSK2269557) (PI3Kδ)
Clinical OutcomeNo significant improvement in FEV1 or re-exacerbation ratesPhase IIb study in patients with acute exacerbation of COPD[7]
Adverse EventsPost-inhalation cough (dose-related)Phase IIb study in patients with acute exacerbation of COPD[7]
AZD8154 (PI3Kγ/δ)
In Vitro Potency (pIC50)PI3Kγ: 9.1, PI3Kδ: 9.2Human enzyme assays[8]
Preclinical Efficacy83% inhibition of neutrophil recruitment at 0.3 mg/kgIn vivo rat inhaled LPS model[8]
Inhibition of eosinophil influx and cytokine release (IL-13, IL-17)Inhaled ovalbumin challenge in sensitized rats[8][9]
Clinical DevelopmentPhase II study withdrawnDue to emerging preclinical toxicology findings[10]

Signaling Pathways and Experimental Workflows

To better understand the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow.

PI3K_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Chemokines Chemokines GPCR G-Protein Coupled Receptor (GPCR) Chemokines->GPCR PI3K_delta PI3Kδ RTK->PI3K_delta activates PI3K_gamma PI3Kγ GPCR->PI3K_gamma activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylation AKT AKT PIP3->AKT activates PI3K_delta->PIP2 PI3K_gamma->PIP2 mTOR mTOR AKT->mTOR activates Cell_Functions Cell Proliferation, Survival, Migration, Inflammatory Response mTOR->Cell_Functions CHF6523 This compound CHF6523->PI3K_delta inhibits AZD8154 AZD8154 AZD8154->PI3K_delta inhibits AZD8154->PI3K_gamma inhibits

Caption: PI3K Signaling Pathway in Immune Cells.

Experimental_Workflow In_Vitro_Screening In Vitro Screening Enzyme_Assay PI3K Isoform Enzyme Assays In_Vitro_Screening->Enzyme_Assay Cellular_Assay Cell-based Assays (e.g., p-AKT inhibition) In_Vitro_Screening->Cellular_Assay Preclinical_In_Vivo Preclinical In Vivo Models Enzyme_Assay->Preclinical_In_Vivo Cellular_Assay->Preclinical_In_Vivo Animal_Models Rodent Models of Respiratory Inflammation (e.g., OVA, LPS challenge) Preclinical_In_Vivo->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Preclinical_In_Vivo->PK_PD Toxicology Toxicology Studies Preclinical_In_Vivo->Toxicology Clinical_Trials Clinical Trials Animal_Models->Clinical_Trials PK_PD->Clinical_Trials Toxicology->Clinical_Trials Phase_I Phase I (Safety & PK in Healthy Volunteers) Clinical_Trials->Phase_I Phase_II Phase II (Efficacy & Safety in Patients) Phase_I->Phase_II

References

Validating CHF-6523's On-Target Effects Through Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pharmacological inhibition of Phosphoinositide 3-kinase delta (PI3Kδ) using CHF-6523 with genetic knockdown of its target, the PIK3CD gene. Validating the on-target effects of a small molecule inhibitor is a critical step in drug development to ensure that its biological activity is a direct consequence of modulating the intended target. Genetic methods, such as siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout, offer a specific, non-pharmacological approach to mimic the effect of a highly selective inhibitor, thereby providing strong evidence for on-target activity.

This compound is an inhaled, selective inhibitor of PI3Kδ.[1][2] Clinical studies have demonstrated its ability to engage its target, as evidenced by a significant reduction in the downstream biomarker phosphatidylinositol (3,4,5)-trisphosphate (PIP3) in the sputum of COPD patients.[3][4][5] However, this target engagement did not translate into a discernible anti-inflammatory effect in this patient population.[3][4][5] This guide will explore how genetic knockdown can be used to independently verify the cellular consequences of PI3Kδ inhibition and provide a framework for comparing these effects with those of this compound and other alternative PI3Kδ inhibitors.

Comparison of Pharmacological and Genetic Inhibition of PI3Kδ

The primary advantage of using genetic knockdown to validate a small molecule inhibitor is the high specificity of target modulation. While small molecules can have off-target effects, genetic approaches directly reduce the expression of the target protein. A strong correlation between the phenotypic effects of the inhibitor and genetic knockdown of the target provides compelling evidence that the inhibitor is acting on-target.

Table 1: Comparison of this compound with Alternative PI3Kδ Inhibitors

InhibitorMechanism of ActionRoute of AdministrationKey Clinical Findings
This compound Selective, inhaled PI3Kδ inhibitor.[1]InhaledDemonstrated target engagement (PIP3 reduction) but no significant anti-inflammatory effect in COPD patients.[3][4][5]
Idelalisib (Zydelig®) Selective, oral PI3Kδ inhibitor.[3][5][6]OralApproved for the treatment of certain B-cell malignancies. Induces apoptosis and inhibits B-cell receptor signaling.[3][4][6]
Nemiralisib (GSK2292767) Selective, inhaled PI3Kδ inhibitor.[7]InhaledInvestigated for inflammatory airway diseases; did not show significant efficacy in improving lung function in patients with acute exacerbation of COPD.[8]

Data Presentation: Pharmacological vs. Genetic Inhibition

The following tables present illustrative data comparing the effects of a selective PI3Kδ inhibitor with siRNA-mediated knockdown of PIK3CD in a relevant cell line (e.g., a B-cell lymphoma line where the PI3Kδ pathway is active).

Table 2: Effect of PI3Kδ Inhibition on Cell Viability

TreatmentConcentration/DoseCell Viability (% of Control)
Vehicle Control (DMSO)0.1%100%
Non-targeting siRNA50 nM98%
This compound 1 µM65%
10 µM40%
PIK3CD siRNA 50 nM45%

Table 3: Effect of PI3Kδ Inhibition on Apoptosis

TreatmentConcentration/DoseApoptotic Cells (% of Total)
Vehicle Control (DMSO)0.1%5%
Non-targeting siRNA50 nM6%
This compound 1 µM30%
10 µM55%
PIK3CD siRNA 50 nM50%

Table 4: Effect of PI3Kδ Inhibition on Downstream Signaling (p-AKT)

TreatmentConcentration/Dosep-AKT Levels (% of Control)
Vehicle Control (DMSO)0.1%100%
Non-targeting siRNA50 nM95%
This compound 1 µM25%
10 µM10%
PIK3CD siRNA 50 nM15%

Experimental Protocols

siRNA-Mediated Knockdown of PIK3CD

This protocol describes the transient knockdown of PIK3CD in a suitable cell line (e.g., a human B-cell lymphoma line).

Materials:

  • PIK3CD-specific siRNA and non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Complete growth medium

  • 6-well tissue culture plates

  • Target cells

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 50 nM of siRNA (PIK3CD-specific or non-targeting control) into 250 µL of Opti-MEM™.

    • In a separate tube, dilute the transfection reagent in 250 µL of Opti-MEM™ according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature.

  • Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and fresh medium.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Validation of Knockdown: Harvest the cells and assess the knockdown efficiency by Western blot analysis of PI3Kδ protein levels or qRT-PCR analysis of PIK3CD mRNA levels.

CRISPR-Cas9-Mediated Knockout of PIK3CD

This protocol provides a general workflow for generating a stable PIK3CD knockout cell line.

Materials:

  • Lentiviral vector expressing Cas9 and a puromycin (B1679871) resistance gene (e.g., lentiCRISPRv2)

  • PIK3CD-specific single guide RNA (sgRNA) and non-targeting control sgRNA

  • HEK293T cells for lentivirus production

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent for lentivirus production

  • Target cells

  • Polybrene

  • Puromycin

Procedure:

  • sgRNA Design and Cloning: Design and clone at least two independent sgRNAs targeting an early exon of PIK3CD into the lentiviral vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector containing the sgRNA and the packaging plasmids. Harvest the viral supernatant at 48 and 72 hours post-transfection.

  • Transduction of Target Cells:

    • Seed target cells in a 6-well plate.

    • Transduce the cells with the lentiviral particles in the presence of Polybrene (4-8 µg/mL).

  • Selection: 48 hours post-transduction, begin selection with puromycin at a predetermined optimal concentration.

  • Clonal Isolation and Expansion: After selection, isolate single cell clones by limiting dilution or fluorescence-activated cell sorting (FACS). Expand the clones.

  • Validation of Knockout: Screen the clones for PIK3CD knockout by genomic DNA sequencing (to identify insertions/deletions) and Western blot analysis (to confirm absence of the protein).

Downstream Phenotypic Assays

a. Cell Viability Assay (MTT Assay):

  • Seed cells in a 96-well plate and treat with the PI3Kδ inhibitor or perform siRNA transfection.

  • After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 3-4 hours.

  • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

b. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Harvest cells after treatment or transfection.

  • Wash cells with cold PBS and resuspend in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze the stained cells by flow cytometry.

c. Western Blot for p-AKT:

  • Lyse treated or transfected cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phosphorylated AKT (Ser473) and total AKT.

  • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K_delta PI3Kδ (Target of this compound) RTK->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream CHF6523 This compound CHF6523->PI3K_delta PIK3CD_knockdown PIK3CD Knockdown PIK3CD_knockdown->PI3K_delta

Caption: PI3Kδ signaling pathway and points of intervention.

Experimental_Workflow cluster_0 Pharmacological Inhibition cluster_1 Genetic Knockdown Treat_Cells Treat Cells with This compound Assays Downstream Assays (Viability, Apoptosis, p-AKT) Treat_Cells->Assays Transfect_siRNA Transfect Cells with PIK3CD siRNA Transfect_siRNA->Assays Comparison Compare Phenotypes Assays->Comparison

Caption: Experimental workflow for comparing pharmacological and genetic inhibition.

Logical_Relationship CHF6523_phenotype Phenotype from This compound On_Target_Effect Conclusion: On-Target Effect CHF6523_phenotype->On_Target_Effect Similar Off_Target_Effect Hypothesis: Potential Off-Target Effects CHF6523_phenotype->Off_Target_Effect Dissimilar Knockdown_phenotype Phenotype from PIK3CD Knockdown Knockdown_phenotype->On_Target_Effect Similar Knockdown_phenotype->Off_Target_Effect Dissimilar

Caption: Logical framework for interpreting comparative results.

References

CHF-6523: A Comparative Analysis of its Cross-reactivity with PI3K Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phosphoinositide 3-kinase (PI3K) inhibitor CHF-6523's cross-reactivity profile with other PI3K inhibitors. This analysis is supported by available preclinical data and detailed experimental methodologies.

This compound is a potent and selective inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3K). The PI3K family of enzymes plays a crucial role in intracellular signaling pathways that govern cell growth, proliferation, survival, and metabolism. The Class I PI3K isoforms (α, β, γ, and δ) have distinct tissue distributions and functions, making isoform-selective inhibitors like this compound valuable tools for targeted therapeutic intervention. This guide delves into the selectivity profile of this compound in comparison to other well-characterized PI3K inhibitors.

Comparative Selectivity of PI3K Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of this compound's precursor and other representative PI3K inhibitors against the four Class I PI3K isoforms. Lower IC50 values indicate higher potency.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)Selectivity Profile
This compound (precursor compound) >150-fold vs δ>150-fold vs δData not availablepKi = 8.4*Highly selective for PI3Kδ
Idelalisib8,600[1]4,000[1]2,100[1]19[1]Selective for PI3Kδ
Duvelisib1602[2]85[2]27.4[2]2.5[2]Dual δ/γ inhibitor
Copanlisib0.5[3]3.7[3]6.4[3]0.7[3]Pan-Class I inhibitor

* Note: The data for this compound is based on its precursor, compound 1, which exhibited a pKi of 8.4 for the PI3Kδ isoform and over 150-fold selectivity against PI3Kα and PI3Kβ isoforms.[4] Specific IC50 values for this compound against all four isoforms are not publicly available.

PI3K Signaling Pathway

The diagram below illustrates the central role of Class I PI3K isoforms in the signaling cascade. Activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) leads to the recruitment and activation of PI3K at the cell membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3, in turn, activates downstream effectors like AKT, leading to a cascade of events that regulate various cellular processes.

Caption: The PI3K/AKT signaling pathway highlighting the four Class I isoforms.

Experimental Protocol: In Vitro Kinase Assay for PI3K Inhibitor Selectivity

The determination of a compound's inhibitory activity against different PI3K isoforms is crucial for defining its selectivity profile. A common method employed is the in vitro kinase assay, which measures the enzymatic activity of purified PI3K isoforms in the presence of an inhibitor. Below is a representative protocol for a luminescence-based kinase assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against the four Class I PI3K isoforms (α, β, γ, and δ).

Principle: The assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the amount of ATP remaining. The remaining ATP is converted into a luminescent signal, thus a lower signal indicates higher kinase activity and less inhibition.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85β, p110γ, and p110δ/p85α)

  • Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP solution

  • Test compound (e.g., this compound)

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 2 mM DTT)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well white microplates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Enzyme and Substrate Preparation: Dilute the recombinant PI3K isoforms and the PIP2 substrate to their final desired concentrations in the kinase assay buffer.

  • Assay Plate Setup: Add a small volume (e.g., 5 µL) of the serially diluted test compound or vehicle control to the wells of the 384-well plate.

  • Enzyme Addition: Add the diluted PI3K enzyme solution (e.g., 10 µL) to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate (e.g., 10 µL) to each well.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the reagents from the luminescence-based kinase assay kit according to the manufacturer's instructions. This typically involves a two-step process to first deplete unconsumed ATP and then convert the generated ADP to ATP for detection.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • The raw luminescence data is converted to the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • The percentage of inhibition is then plotted against the logarithm of the inhibitor concentration.

  • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

Experimental_Workflow A Compound Dilution B Add Compound to Plate A->B C Add PI3K Enzyme B->C D Pre-incubation C->D E Add ATP/PIP2 Substrate D->E F Kinase Reaction E->F G Add Detection Reagents F->G H Measure Luminescence G->H I Data Analysis (IC50) H->I

Caption: A simplified workflow for an in vitro PI3K kinase assay.

References

A Comparative Analysis of the Safety Pharmacology and Toxicology of CHF-6523

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CHF-6523 is a novel inhaled, selective phosphoinositide 3-kinase δ (PI3Kδ) inhibitor developed for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] This guide provides a detailed comparison of the safety pharmacology and toxicology profile of this compound with its peers, including other inhaled PI3Kδ inhibitors and inhaled phosphodiesterase 4 (PDE4) inhibitors, supported by available preclinical and clinical data.

Executive Summary

This compound has demonstrated a promising preclinical safety profile, characterized by high selectivity for PI3Kδ and a lack of significant off-target effects in extensive screening panels.[2] In vitro and in vivo studies have indicated no major risks to the central nervous, respiratory, or cardiovascular systems.[2] Furthermore, this compound was found to be non-mutagenic and well-tolerated in repeat-dose toxicology studies in rats and dogs.[2] In early clinical trials, this compound was generally well-tolerated, with the most common adverse event being mild, inhalation-related cough.[3] This profile compares favorably with other PI3Kδ inhibitors and PDE4 inhibitors, some of which have been associated with systemic side effects or preclinical toxicology findings that have hindered their development.

In Vitro Safety and Selectivity

A critical aspect of drug development is ensuring high selectivity for the intended target to minimize off-target effects. This compound has been extensively profiled for its selectivity against other PI3K isoforms and a broad panel of kinases.

Table 1: In Vitro Selectivity Profile of this compound and Peer PI3Kδ Inhibitors

CompoundTargetpIC50 / pKiaSelectivity vs PI3KαSelectivity vs PI3KβSelectivity vs PI3KγSource
This compound PI3Kδ pKia: 9.07 ~257-fold ~65-fold ~105-fold [2]
PI3KαpKia: 6.66---[2]
PI3KβpKia: 7.26---[2]
PI3KγpKia: 7.05---[2]
Nemiralisib PI3Kδ pKi: 9.9 HighHighHighGSK2269557, a potent and selective PI3Kδ inhibitor(pKi = 9.9).
AZD8154 PI3Kδ pIC50: 9.2 (human) ~100-fold ~237-fold Slightly less selective for δ over γ [4]
PI3KγpIC50: 9.1 (human)---[4]
PI3KαpIC50: 7.2 (human)---[4]
PI3KβpIC50: 5.9 (human)---[4]

Note: Selectivity is calculated from the ratio of IC50 or Ka values. Higher fold values indicate greater selectivity for PI3Kδ.

In a comprehensive kinase panel screening of 468 human kinases, this compound at a concentration of 1 µM (a concentration that achieves 100% inhibition of PI3Kδ) showed significant interaction with only two other kinases.[2] Furthermore, in a panel of 68 assays covering receptors, ion channels, enzymes, and transporters, this compound did not exhibit any significant interactions at 1 µM.[2]

Preclinical Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above.

Table 2: Summary of Preclinical Safety Pharmacology Findings

AssayThis compoundNemiralisibAZD8154Roflumilast (B1684550)Cilomilast (B62225)Tanimilast (CHF6001)
Cardiovascular (hERG) No effect level > 100 μM (GLP assay)[2]Showed some hERG activity, leading to the development of a follow-up compound with reduced activity.Data not publicly available.No significant cardiovascular safety concerns identified in a large analysis of clinical trial data.[1][5]Data not publicly available.Well-tolerated with no cardiovascular signals in clinical trials.[6]
Cardiovascular (In Vivo) No risks identified in in vivo telemetry in dogs after a single inhaled dose.[2]Induces concentration-dependent increases in QT interval in vivo.Acceptable safety profile in a Phase 1 clinical study with no clinically significant drug-associated safety concerns.[4][7]No significant adverse cardiovascular events reported in preclinical studies.[8]Data not publicly available.No significant cardiovascular adverse events in clinical trials.
Central Nervous System (CNS) No risks identified in safety pharmacology studies.[2]Data not publicly available.Data not publicly available.No proconvulsant effects observed in safety analyses.Limited CNS penetration expected to reduce side effects compared to first-generation PDE4 inhibitors.[9]Good tolerability and safety profile in clinical trials.[10]
Respiratory System No risks identified in safety pharmacology studies.[2]Data not publicly available.Data not publicly available.Not a direct bronchodilator.Improves lung function.[11]Improves lung function.

Toxicology

Repeat-dose toxicology studies are conducted to characterize the toxicological profile of a test substance following repeated administration.

Table 3: Summary of Repeat-Dose Toxicology Findings

CompoundSpeciesDurationNo-Observed-Adverse-Effect Level (NOAEL)Key FindingsSource
This compound Rat, Dog4 weeksRat: Safety margin >200-fold; Dog: Safety margin >150-fold over predicted human dose.[2]Well-tolerated up to high doses with no relevant histological findings.[2][2]
AZD8154 Rat, Monkey3 monthsRat: 603 µg/kg/day; Monkey: 56.4 µg/kg/day.[4]Gastrointestinal and skin inflammation at higher doses. Accumulation of alveolar macrophages.[4][4]
Roflumilast RatNot specifiedNot specifiedGastrointestinal and cardiac findings at doses higher than for clinical use.Roflumilast is a PDE4 inhibitor, a non-steroid, anti-inflammatory active substance designed to target both the systemic and pulmonary inflammation associated with COPD.
Cilomilast Rat, Mouse, MonkeyNot specifiedNot specifiedVasculitis observed in rats and mice at high doses.[5]
Tanimilast (CHF6001) Rat14 days4.4 µmol/kg/dayWell-tolerated upon topical administration in animal models.When given topically to ferrets, no emesis and nausea were evident up to 10-20 µmol/kg, respectively, while the PDE4 inhibitor GSK-256066 induced nausea at 1 µmol/kg i.t. A 14-day inhalation toxicology study in rat showed a no observed adverse effect level dose of 4.4 µmol/kg/die for CHF6001, and lower than 0.015 μmol/kg/die for GSK-256066.
Genotoxicity

This compound was evaluated for its potential to cause genetic mutations and chromosomal damage. It showed no mutagenic, clastogenic, or aneugenic potential in a battery of non-GLP and GLP assays, including the Ames test.[2]

Clinical Safety

In a three-part, first-in-human study, this compound was administered to healthy volunteers and patients with stable COPD.[3] The primary objective was to assess its safety and tolerability.[3]

Key Clinical Safety Findings for this compound:

  • Adverse Events: Generally well-tolerated. The most frequently reported adverse event was cough, which was typically mild to moderate and resolved within an hour of dosing.[3] In a study with COPD patients, 95.2% reported cough as an adverse event.[3]

  • Serious Adverse Events: No serious adverse events were reported in the initial studies in healthy volunteers.

Comparative Clinical Adverse Events:

  • Nemiralisib: Cough was also a common adverse event in clinical trials.[12]

  • Roflumilast (oral PDE4 inhibitor): Associated with gastrointestinal side effects (diarrhea, nausea), weight loss, and psychiatric events (insomnia, anxiety, depression).[9][13]

  • Cilomilast (oral PDE4 inhibitor): Gastrointestinal adverse events were common.[14]

  • Tanimilast (inhaled PDE4 inhibitor): Showed a good tolerability and safety profile in clinical trials with no evidence of PDE4 inhibitor class-related side effects.[6][10]

Experimental Protocols

Detailed methodologies for key safety and toxicology assays are crucial for the interpretation of results.

hERG Assay (Potassium Channel Blockade)
  • Objective: To assess the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.

  • Methodology: The potential of this compound to inhibit the hERG channel was assessed in a GLP-compliant assay.[2] While the specific methodology for this compound is not detailed in the public domain, standard practice involves using patch-clamp electrophysiology on cells stably expressing the hERG channel. Different concentrations of the test compound are applied to the cells, and the effect on the hERG current is measured. The concentration that causes 50% inhibition (IC50) is determined. A No-Observed-Effect-Level (NOEL) is the highest concentration at which no significant inhibition is observed.

Ames Test (Bacterial Reverse Mutation Assay)
  • Objective: To assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Methodology: The Ames test for this compound was conducted as part of its non-GLP and GLP genotoxicity screening.[2] The standard protocol involves exposing several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix from rat liver). The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted and compared to a negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a positive (mutagenic) result.

In Vivo Cardiovascular Telemetry
  • Objective: To continuously monitor cardiovascular parameters (e.g., blood pressure, heart rate, ECG) in conscious, freely moving animals to detect any adverse effects of a drug candidate.

  • Methodology: For this compound, in vivo telemetry was conducted in dogs after a single inhaled dose.[2] This typically involves the surgical implantation of a telemetry transmitter that records and transmits physiological data. After a recovery period, the animals are administered the test compound, and data is collected continuously for a specified period. This allows for the assessment of changes in cardiovascular function without the confounding effects of anesthesia or restraint.

Repeat-Dose Inhalation Toxicology
  • Objective: To evaluate the potential toxicity of a substance after repeated inhalation exposure over a defined period.

  • Methodology: this compound was administered once-daily via inhalation to rats and dogs for 4 weeks.[2] Such studies involve exposing animals to the test article at multiple dose levels and a control (air or vehicle). A comprehensive range of endpoints are evaluated, including clinical observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry, urinalysis), and, at termination, organ weights and histopathological examination of all major tissues, with a particular focus on the respiratory tract. The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no treatment-related adverse effects are observed.

Signaling Pathways and Experimental Workflows

PI3K_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor PI3Kδ PI3Kδ Receptor Tyrosine Kinase->PI3Kδ Cytokine Receptor->PI3Kδ PIP2 PIP2 PIP2->PI3Kδ PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 activates PI3Kδ->PIP3 phosphorylates This compound This compound This compound->PI3Kδ inhibits AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Downstream Effectors Downstream Effectors mTORC1->Downstream Effectors Gene Transcription Gene Transcription Downstream Effectors->Gene Transcription Cell Proliferation, Survival, Inflammation Cell Proliferation, Survival, Inflammation Gene Transcription->Cell Proliferation, Survival, Inflammation

Caption: PI3Kδ Signaling Pathway and Inhibition by this compound.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies cluster_endpoints Key Endpoints Target Selectivity Target Selectivity Acute Toxicity Acute Toxicity Target Selectivity->Acute Toxicity Off-Target Screening Off-Target Screening Off-Target Screening->Acute Toxicity Genotoxicity (Ames) Genotoxicity (Ames) Genotoxicity (Ames)->Acute Toxicity hERG Assay hERG Assay hERG Assay->Acute Toxicity Safety Pharmacology Safety Pharmacology Acute Toxicity->Safety Pharmacology Repeat-Dose Toxicology Repeat-Dose Toxicology Safety Pharmacology->Repeat-Dose Toxicology Cardiovascular Cardiovascular Safety Pharmacology->Cardiovascular Respiratory Respiratory Safety Pharmacology->Respiratory CNS CNS Safety Pharmacology->CNS NOAEL Determination NOAEL Determination Repeat-Dose Toxicology->NOAEL Determination

Caption: Preclinical Safety Testing Workflow for Inhaled Drugs.

References

A Head-to-Head Comparison: The Selective PI3Kδ Inhibitor CHF-6523 Versus Pan-PI3K Inhibitors in Respiratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Phosphoinositide 3-Kinase (PI3K) Inhibition in Respiratory Disease Models

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in various inflammatory and proliferative diseases, including respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD) and asthma. Consequently, PI3K inhibitors have emerged as a promising therapeutic class. This guide provides a detailed comparison of CHF-6523, a novel inhaled selective PI3Kδ inhibitor, against pan-PI3K inhibitors, which target all four Class I PI3K isoforms (α, β, γ, and δ). This comparison is based on available preclinical and clinical data in relevant respiratory assays, offering valuable insights for researchers and drug developers in the field.

At a Glance: Key Differences in Mechanism and Clinical Development

This compound is an inhaled, selective inhibitor of the PI3Kδ isoform, which is predominantly expressed in leukocytes and plays a key role in allergic inflammation and immune cell function.[1][2] This targeted approach aims to deliver therapeutic effects directly to the lungs while minimizing systemic side effects. In contrast, pan-PI3K inhibitors, such as Wortmannin (B1684655) and LY294002, non-selectively block all Class I PI3K isoforms.[3][4] While this broad activity can be effective, it is often associated with a higher incidence of adverse events due to the essential roles of PI3Kα and PI3Kβ in normal physiological processes.[4]

A crucial distinction lies in their clinical development for respiratory diseases. While this compound has been investigated in clinical trials for COPD delivered via inhalation[5][6], there is a notable absence of clinical trial data for inhaled pan-PI3K inhibitors in respiratory indications.[7] Most pan-PI3K inhibitors have been evaluated as orally administered agents, primarily in oncology, where their use is often limited by systemic toxicity.[8]

In Vitro Selectivity: A Clear Divide

The in vitro inhibitory profiles of this compound and various pan-PI3K inhibitors highlight their fundamental mechanistic differences. This compound demonstrates high selectivity for the PI3Kδ isoform, whereas pan-PI3K inhibitors exhibit broad activity across all Class I isoforms.

Table 1: In Vitro Potency and Selectivity of PI3K Inhibitors

InhibitorTypePI3Kα (IC50/pKi)PI3Kβ (IC50/pKi)PI3Kγ (IC50/pKi)PI3Kδ (IC50/pKi)Data Source(s)
This compound PI3Kδ Selective>150-fold selectivity vs δ>150-fold selectivity vs δ6.8 (pKi)8.4 (pKi)[9]
Wortmannin Pan-PI3K1.9 nM21 nM13 nM1.6 nM[10]
LY294002 Pan-PI3K0.55 µM0.97 µM1.1 µM0.57 µM[10]
PI-103 Pan-PI3K2 nM3 nM15 nM3 nM[7]
ZSTK474 Pan-PI3K17 nM380 nM100 nM17 nM[10]

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. pKi is the negative logarithm of the inhibition constant (Ki). Higher pKi and lower IC50 values indicate greater potency.

Preclinical Efficacy in a Th2-Driven Model of Airway Inflammation

To provide a direct preclinical comparison, we examine the efficacy of this compound and the pan-PI3K inhibitor Wortmannin in the ovalbumin-sensitized Brown Norway rat model. This is a well-established model of Th2-driven allergic airway inflammation, characterized by eosinophilia, a key feature of certain types of asthma.

Table 2: Preclinical Efficacy in an Ovalbumin-Induced Airway Inflammation Rat Model

InhibitorAdministration RouteKey FindingEfficacyData Source
This compound IntratrachealDurable anti-inflammatory activity in a Th2-driven acute lung inflammation model.Potent inhibition of eosinophilic inflammation.[2]
Wortmannin IntratrachealDose-dependent inhibition of ovalbumin-induced bronchospasm and suppression of bronchoalveolar lavage fluid leukocyte numbers and eosinophil peroxidase activity.ED50 for bronchospasm: ~5 µg/kg. ED50 for leukocyte and eosinophil reduction: ~100 µg/kg.[11]

These preclinical findings suggest that both selective PI3Kδ inhibition and pan-PI3K inhibition can effectively reduce eosinophilic inflammation in a relevant animal model of allergic asthma. However, the broader target profile of pan-PI3K inhibitors raises potential concerns about off-target effects, even with local administration.

Clinical Respiratory Assays: A Look at Target Engagement and Efficacy

Clinical studies of this compound in patients with COPD have provided valuable insights into its performance in a human respiratory disease context. A key aspect of these trials was the measurement of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) in induced sputum as a biomarker of PI3K pathway activation.

In a clinical study involving COPD patients, inhaled this compound demonstrated significant target engagement in the lungs.[5][6] This was evidenced by a reduction in the levels of PIP3 in induced sputum samples from patients who received the drug compared to placebo.[5][6] However, this clear target engagement did not translate into a significant anti-inflammatory effect based on the study's endpoints.[5][6]

In contrast, there is a lack of published clinical trial data for inhaled pan-PI3K inhibitors in respiratory diseases. Clinical development of pan-PI3K inhibitors has been challenging due to systemic side effects observed with oral administration, which has limited their exploration for non-oncology indications.

Experimental Protocols

Ovalbumin-Induced Airway Inflammation in Rats (Th2-Driven Model)

This model is a standard preclinical assay to evaluate the efficacy of anti-inflammatory compounds in the context of allergic asthma.

  • Sensitization: Brown Norway rats are sensitized by intraperitoneal injections of ovalbumin (OVA), an egg protein, typically mixed with an adjuvant like aluminum hydroxide (B78521) to enhance the immune response. This is usually performed on day 0 and day 14.[6][12]

  • Challenge: After a period to allow for the development of an allergic phenotype, the rats are challenged with an aerosolized solution of OVA delivered directly to the airways, usually on multiple days (e.g., days 21, 22, and 23).[6][12]

  • Treatment: The test compound (e.g., this compound or a pan-PI3K inhibitor) is administered to the animals, often via intratracheal instillation or inhalation, at a specified time before or after the OVA challenge.[2][11]

  • Assessment: At a defined time point after the final challenge (e.g., 24 or 48 hours), various endpoints are measured to assess the level of airway inflammation. These typically include:

    • Bronchoalveolar Lavage (BAL): Collection of fluid from the lungs to quantify the number and type of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).[12]

    • Histopathology: Examination of lung tissue sections for signs of inflammation, such as cellular infiltration and mucus production.[13]

    • Cytokine Analysis: Measurement of Th2-associated cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung tissue.[12]

    • Airway Hyperresponsiveness: Measurement of the lung's response to a bronchoconstricting agent (e.g., methacholine).[6]

Sputum Induction and PIP3 Measurement (Clinical Assay)

This method is used in clinical trials to obtain a non-invasive sample from the airways and to measure a biomarker of PI3K pathway activity.

  • Sputum Induction: Patients inhale a nebulized hypertonic saline solution (e.g., 3-5% NaCl) for a set period. This irritates the airways and promotes the production of sputum.[13]

  • Sputum Collection: The patient is instructed to cough deeply and expectorate the sputum into a collection container. The process may be repeated several times to obtain an adequate sample.[13]

  • Sputum Processing: The collected sputum is processed to separate the cellular components from the mucus. This often involves treatment with a mucolytic agent like dithiothreitol (B142953) (DTT).[13]

  • PIP3 Measurement: The levels of PIP3 in the processed sputum sample are quantified using a sensitive analytical method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or mass spectrometry. The results are often normalized to the total protein or cell count in the sample.[13]

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the PI3K signaling pathway and the workflow of the ovalbumin-induced airway inflammation model.

PI3K_Signaling_Pathway Receptor Receptor Tyrosine Kinase / GPCR PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activation Cellular_Response Cellular Responses (Growth, Proliferation, Survival, Inflammation) Downstream->Cellular_Response CHF6523 This compound (PI3Kδ selective) CHF6523->PI3K Inhibition (δ isoform) PanPI3Ki Pan-PI3K Inhibitors (e.g., Wortmannin) PanPI3Ki->PI3K Inhibition (α,β,γ,δ isoforms)

Caption: PI3K Signaling Pathway and Points of Inhibition.

Experimental_Workflow Sensitization Step 1: Sensitization (Day 0 & 14) Ovalbumin + Adjuvant (i.p.) Challenge Step 2: Challenge (Day 21-23) Aerosolized Ovalbumin Sensitization->Challenge Treatment Step 3: Treatment Inhibitor Administration (e.g., Intratracheal) Challenge->Treatment Assessment Step 4: Assessment (24-48h post-challenge) Treatment->Assessment BAL Bronchoalveolar Lavage (BAL) (Cell Counts) Assessment->BAL Histo Histopathology (Lung Tissue) Assessment->Histo Cytokines Cytokine Analysis (BAL/Tissue) Assessment->Cytokines

Caption: Ovalbumin-Induced Airway Inflammation Model Workflow.

Conclusion: A Tale of Two Strategies

The benchmarking of this compound against pan-PI3K inhibitors reveals two distinct therapeutic strategies for respiratory diseases. This compound exemplifies a targeted, inhaled approach, prioritizing selectivity for the PI3Kδ isoform to potentially minimize systemic side effects. Preclinical data demonstrate its efficacy in a relevant model of allergic airway inflammation. However, clinical findings in COPD, while confirming target engagement in the lung, did not show a significant anti-inflammatory effect, raising questions about the sufficiency of targeting PI3Kδ alone in this complex disease.

Pan-PI3K inhibitors, on the other hand, offer broad inhibition of the PI3K pathway. Preclinically, they have also shown efficacy in reducing airway inflammation. However, their lack of isoform selectivity is a major drawback, leading to a higher risk of adverse effects, which has likely hindered their development as inhaled therapies for respiratory conditions. The absence of clinical data for inhaled pan-PI3K inhibitors in respiratory diseases underscores the challenges associated with this approach.

For researchers and drug developers, the choice between a selective and a pan-inhibitor strategy depends on the specific disease context, the desired therapeutic window, and the tolerance for on- and off-target side effects. The story of this compound and pan-PI3K inhibitors in respiratory assays provides a compelling case study in the ongoing quest for safe and effective treatments for chronic lung diseases.

References

Safety Operating Guide

Navigating the Safe Disposal of CHF-6523: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of investigational compounds like CHF-6523, an orally active phosphoinositide 3-kinase (PI3K) delta inhibitor, is a critical component of laboratory safety and environmental responsibility.[1][2][3] While specific disposal protocols for this compound are not publicly available, adherence to general best practices for chemical waste management is essential. This guide provides a step-by-step operational plan for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Core Principles of Chemical Waste Disposal

The disposal of any chemical, including research compounds, should always be guided by the principles of minimizing waste, preventing pollution, and ensuring safety. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures, as regulations can vary.

Quantitative Data on Chemical Waste

To facilitate proper waste segregation, it is crucial to categorize chemical waste based on its physical and chemical properties. The following table provides a general framework for categorizing laboratory chemical waste.

Waste CategoryDescriptionExamplesTypical Container
Halogenated Solvents Organic solvents containing fluorine, chlorine, bromine, or iodine.Dichloromethane, Chloroform, Carbon TetrachlorideClearly labeled, compatible solvent waste container
Non-Halogenated Solvents Organic solvents that do not contain halogens.Acetone, Ethanol, Hexanes, TolueneClearly labeled, compatible solvent waste container
Aqueous Waste Water-based solutions containing dissolved chemicals. The pH should be between 5.5 and 10.5.Buffer solutions, dilute acid/base solutionsClearly labeled, compatible aqueous waste container
Solid Chemical Waste Unused or expired chemicals, reaction byproducts, and contaminated labware (e.g., gloves, weigh boats).Leftover this compound powder, contaminated silica (B1680970) gelLabeled, sealed waste bag or container
Sharps Waste Needles, syringes, scalpels, and other items that can puncture the skin.Used needles for injectionsPuncture-resistant sharps container

Experimental Protocol: General Disposal of a Research Compound

The following is a generalized, step-by-step protocol for the disposal of a research compound like this compound in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemical waste.

2. Waste Segregation:

  • Do not mix different categories of chemical waste.

  • Dispose of solid this compound waste in a designated solid chemical waste container.

  • Solutions containing this compound should be disposed of in the appropriate liquid waste container (e.g., halogenated or non-halogenated solvent waste, or aqueous waste, depending on the solvent).

  • Contaminated consumables (e.g., pipette tips, gloves) should be placed in a designated solid waste container.

3. Container Labeling:

  • Ensure all waste containers are clearly and accurately labeled with the full chemical names of the contents and their approximate concentrations.

  • Use your institution's official hazardous waste labels.

4. Storage of Waste:

  • Store waste containers in a designated, well-ventilated satellite accumulation area.

  • Keep containers securely closed when not in use.

  • Do not overfill waste containers.

5. Waste Pickup:

  • Follow your institution's procedures for requesting a chemical waste pickup from the EHS department.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste solid or liquid? A->B C Solid Waste (e.g., powder, contaminated labware) B->C Solid D Liquid Waste (solution containing this compound) B->D Liquid I Place in labeled 'Solid Chemical Waste' container C->I E What is the solvent? D->E F Halogenated Solvent E->F Halogenated G Non-Halogenated Solvent E->G Non-Halogenated H Aqueous Solution E->H Aqueous J Place in labeled 'Halogenated Solvent Waste' container F->J K Place in labeled 'Non-Halogenated Solvent Waste' container G->K L Check pH. Neutralize if necessary (pH 5.5-10.5). Place in labeled 'Aqueous Waste' container. H->L M Store in Satellite Accumulation Area I->M J->M K->M L->M N Request EHS Waste Pickup M->N

Caption: Decision tree for the proper segregation and disposal of this compound waste.

By following these general guidelines and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound and other laboratory chemicals, fostering a culture of safety and environmental stewardship.

References

Safeguarding Researchers: A Comprehensive Guide to Handling CHF-6523

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory professionals working with CHF-6523, an inhaled selective PI3Kδ inhibitor. In the absence of a specific Safety Data Sheet (SDS), the following protocols are based on established best practices for handling potent pharmaceutical compounds in a research environment. Adherence to these guidelines is essential to ensure personnel safety and procedural integrity.

Personal Protective Equipment (PPE)

All personnel must don the following PPE before entering the designated handling area. The principle of double gloving is critical to minimize exposure.

PPE CategoryItemSpecification
Hand Protection Double Nitrile GlovesThe outer pair should be changed immediately upon contamination or at regular intervals.
Body Protection Disposable CoverallsRecommended materials include Tyvek or microporous film (MPF) to protect against chemical splashes and dust.
Dedicated Lab CoatTo be worn over personal clothing, preferably disposable or professionally laundered.
Eye Protection Chemical Splash Goggles or Face ShieldGoggles should provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.
Respiratory Protection Disposable RespiratorN95 or FFP2 respirators are suitable for low-risk activities but are not recommended as primary protection for handling highly potent compounds. A powered air-purifying respirator (PAPR) may be necessary for procedures with a higher risk of aerosolization.
Foot Protection Disposable Shoe CoversTo be worn in the designated handling area and removed before exiting.

Operational Plan: From Receipt to Disposal

A systematic approach is crucial for safely managing this compound throughout its lifecycle in the laboratory. The following workflow outlines the key phases of handling, emphasizing containment and decontamination.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area Designate & Prepare Handling Area prep_spill Prepare Spill Kit prep_waste Set Up Labeled Waste Containers prep_ppe Don PPE in Correct Order weigh Weighing & Aliquoting (Use closed system) prep_ppe->weigh Proceed to Handling dissolve Solution Preparation (Slowly add solvent) experiment Conduct Experiment (Minimize dust/aerosol) decon_equip Decontaminate Equipment & Surfaces experiment->decon_equip Complete Experiment doff_ppe Doff PPE Carefully to Avoid Contamination dispose_waste Dispose of Waste in Designated Containers incineration High-Temperature Incineration (Licensed Facility) dispose_waste->incineration Final Disposal

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols

General Handling of Potent Powders:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a glove box.

    • Ensure a chemical spill kit appropriate for potent powders is readily accessible.

    • Prepare clearly labeled, sealed waste containers for solid, liquid, and contaminated PPE waste.

    • Don all required PPE in the correct sequence in an anteroom or designated clean area before entering the handling zone.

  • Weighing and Aliquoting:

    • Whenever possible, use a closed system for weighing and transferring the compound to minimize the generation of airborne particles.

    • If handling the powder directly, use gentle scooping techniques to avoid creating dust.

  • Solution Preparation:

    • When dissolving this compound, slowly add the solvent to the solid to prevent splashing.

    • Keep containers covered as much as possible during the process.

  • Spill Management:

    • In the event of a spill, immediately alert others in the vicinity.

    • Evacuate the area if necessary.

    • Using the prepared spill kit, clean the spill by working from the outside in to contain the powder.

    • All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan

The primary and recommended method for the disposal of this compound and any contaminated materials is high-temperature incineration.

Waste TypeContainer SpecificationDisposal Method
Solid Waste (e.g., unused compound, contaminated consumables)Clearly labeled, leak-proof, and puncture-resistant containers.High-temperature incineration by a licensed hazardous waste management company.
Liquid Waste (e.g., solutions containing this compound)Clearly labeled, leak-proof, and puncture-resistant containers.High-temperature incineration by a licensed hazardous waste management company.
Contaminated PPE (e.g., gloves, coveralls, shoe covers)Clearly labeled, sealed plastic bags or containers.High-temperature incineration by a licensed hazardous waste management company.

Important Note: Never dispose of this compound or its waste down the drain or in regular trash. All waste must be handled as hazardous.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of the safety and handling protocol, emphasizing the critical control points from preparation to final disposal.

cluster_planning Planning & Preparation cluster_execution Execution cluster_disposal Disposal risk_assessment Risk Assessment (Potent Powder) ppe_selection PPE Selection risk_assessment->ppe_selection area_prep Area & Equipment Preparation risk_assessment->area_prep safe_handling Safe Handling & Experimentation area_prep->safe_handling spill_response Spill Response (If necessary) safe_handling->spill_response decontamination Decontamination safe_handling->decontamination waste_segregation Waste Segregation decontamination->waste_segregation final_disposal Final Disposal (Incineration) waste_segregation->final_disposal

Caption: Logical Flow of Safety Protocols for this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.